molecular formula Br6IrK- B095633 Dipotassium hexabromoiridate CAS No. 19121-78-9

Dipotassium hexabromoiridate

Cat. No.: B095633
CAS No.: 19121-78-9
M. Wt: 710.7 g/mol
InChI Key: VDMKTHFWLONNCP-UHFFFAOYSA-H
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Description

Dipotassium hexabromoiridate is a useful research compound. Its molecular formula is Br6IrK- and its molecular weight is 710.7 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium hexabromoiridate(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dipotassium hexabromoiridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium hexabromoiridate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19121-78-9

Molecular Formula

Br6IrK-

Molecular Weight

710.7 g/mol

IUPAC Name

potassium hexabromoiridium(2-)

InChI

InChI=1S/6BrH.Ir.K/h6*1H;;/q;;;;;;+4;+1/p-6

InChI Key

VDMKTHFWLONNCP-UHFFFAOYSA-H

Canonical SMILES

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of dipotassium hexabromoiridate (K₂IrBr₆). It is intended for researchers and professionals in chemistry and materials science who require a robust and reliable protocol grounded in established principles. The narrative emphasizes not just the procedural steps but the underlying chemical rationale, ensuring a self-validating and reproducible methodology.

Introduction and Significance

Dipotassium hexabromoiridate(IV), with the chemical formula K₂IrBr₆, is an inorganic coordination compound featuring iridium in the +4 oxidation state. The core of the compound is the octahedral [IrBr₆]²⁻ anion. This material has garnered significant interest within the research community, particularly in the fields of condensed matter physics and materials science. Its crystal structure and the presence of the heavy 5d transition metal iridium lead to strong spin-orbit coupling, making it a model system for investigating exotic magnetic and electronic states.[1][2] The compound's antifluorite crystal structure consists of isolated [IrBr₆]²⁻ octahedra arranged on a face-centered cubic (fcc) lattice, separated by potassium cations.[3] Understanding and controlling the synthesis of high-quality K₂IrBr₆ crystals is paramount for the accurate study of its intrinsic physical properties.[4][5]

Core Chemical Principles and Synthesis Rationale

The synthesis of K₂IrBr₆ is typically achieved through the crystallization from a supersaturated aqueous solution. The chosen methodology is designed to favor the formation of the thermodynamically stable [IrBr₆]²⁻ complex and to promote the growth of well-defined, high-purity crystals.

Key Principles:

  • Ligand Exchange and Complex Stability: The synthesis relies on the principle of ligand exchange, where ligands around the iridium center are replaced by bromide ions. The high concentration of bromide ions in the solution, supplied by potassium bromide, shifts the equilibrium towards the formation of the hexabromo complex, [IrBr₆]²⁻, in accordance with Le Châtelier's principle.

  • Solubility and Crystallization: The solubility of K₂IrBr₆ in water is temperature-dependent. The protocol leverages this by creating a saturated solution at an elevated temperature and then inducing crystallization through slow, controlled cooling. This slow cooling process is critical; it allows for the ordered deposition of ions onto the growing crystal lattice, minimizing the inclusion of impurities and solvent molecules and resulting in larger, higher-quality crystals.[5]

  • Control of Iridium Oxidation State: The synthesis must be conducted under conditions that maintain the iridium(IV) oxidation state. The use of hydrobromic acid helps to create an acidic environment, which can suppress the undesirable hydrolysis of the iridium complex and maintain its stability in solution.

Safety and Handling: A Prerequisite for Trustworthy Science

A protocol's trustworthiness is founded on its safety. Handling iridium compounds and bromine-containing reagents requires strict adherence to safety protocols to mitigate risks.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8] All manipulations of solid iridium salts and concentrated acids should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Reagent Hazards:

    • Iridium Compounds: While bulk iridium metal is relatively inert, its compounds can be hazardous. Avoid ingestion and inhalation of iridium salts.[9][10]

    • Hydrobromic Acid: This is a corrosive acid. Handle with extreme care to avoid contact with skin and eyes, and to prevent inhalation of its pungent and corrosive vapors.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations for hazardous materials.[9]

Detailed Experimental Protocol

This protocol describes the synthesis of K₂IrBr₆ single crystals from commercially available starting materials.[5]

Step 1: Preparation of the Reaction Solution

  • Rationale: This step aims to dissolve the iridium precursor and provide a large excess of bromide ions to facilitate the formation of the [IrBr₆]²⁻ complex.

  • Procedure:

    • In a 100 mL beaker, combine ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆) with a 10-fold molar excess of potassium bromide (KBr).

    • Add deionized water to dissolve the salts, followed by a small amount of concentrated hydrobromic acid (HBr, 48%) to ensure the solution is acidic.

    • Gently heat the solution on a hot plate to approximately 80-90°C while stirring continuously with a magnetic stir bar.[5] Continue heating and stirring until all solids have completely dissolved, resulting in a dark, clear solution.

Step 2: Controlled Crystallization

  • Rationale: Slow cooling is essential for the growth of large, high-purity single crystals. Rapid cooling would lead to the formation of small, potentially impure polycrystalline powder.

  • Procedure:

    • Once the solution is fully homogenized, cease stirring and cover the beaker with a watch glass.

    • Turn off the heat and allow the solution to cool slowly to room temperature over a period of 24 to 48 hours.[5] To ensure a very slow cooling rate, the beaker can be placed within a larger container of hot water (a water bath) or left on the insulated hotplate surface after it has been turned off.

    • Dark, octahedral crystals of K₂IrBr₆ will precipitate as the solution cools and becomes supersaturated.

Step 3: Isolation and Purification of the Product

  • Rationale: The crystals must be separated from the mother liquor, which contains unreacted starting materials and impurities. Washing with a cold solvent in which the product is sparingly soluble removes surface impurities.

  • Procedure:

    • Decant the supernatant liquid carefully.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual KBr or other soluble impurities.

    • Follow with a wash using a volatile solvent like ethanol or acetone to facilitate drying.

    • Dry the crystals in a desiccator under vacuum at room temperature.

Quantitative Data and Workflow

Data Summary

The following table provides an example of typical quantities for this synthesis.

ParameterValueRationale
(NH₄)₂IrCl₆1.0 g (2.28 mmol)Starting iridium source.
Potassium Bromide (KBr)2.71 g (22.8 mmol)Provides excess bromide ions (10x molar excess).
Deionized Water50 mLSolvent for the reaction.
HBr (48%)2-3 mLMaintains acidic pH to prevent hydrolysis.
Heating Temperature80-90 °CEnsures complete dissolution of reagents.[5]
Cooling Period24-48 hoursPromotes slow crystal growth.[5]
Expected Yield70-85%Typical yield for crystallization methods.
Product AppearanceDark octahedral crystalsCharacteristic morphology of K₂IrBr₆.[5]
Molecular FormulaK₂IrBr₆[11][12]
Molecular Weight~749.8 g/mol [12]
Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Product Isolation reagents Combine (NH₄)₂IrCl₆, KBr, H₂O, HBr dissolve Heat (80-90°C) & Stir to Dissolve reagents->dissolve cool Slow Cooling (24-48 hours) dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold H₂O & Ethanol filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: K₂IrBr₆ Crystals dry->product

Caption: Workflow for the synthesis of K₂IrBr₆.

Characterization and Quality Control

Verifying the identity, purity, and quality of the synthesized K₂IrBr₆ is a critical final step.

  • Powder X-Ray Diffraction (XRD): This is the primary technique to confirm the crystal structure and phase purity of the final product. The obtained diffraction pattern should be compared with reference patterns for K₂IrBr₆ to confirm the expected antifluorite structure and to check for the presence of crystalline impurities.[5]

  • Single-Crystal X-Ray Diffraction: For detailed structural analysis, diffraction data from a single crystal can be used to determine precise lattice parameters, bond lengths, and angles, and to confirm the octahedral geometry of the [IrBr₆]²⁻ anion.[1][3]

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) can be used to determine the elemental composition (K, Ir, Br) and confirm the stoichiometry of the compound. Commercial suppliers often specify the iridium content, which should be around 25.2-25.5%.[11][13]

Conclusion

The synthesis of dipotassium hexabromoiridate(IV) via controlled crystallization from an aqueous solution is a reliable method for producing high-quality crystalline material suitable for advanced scientific investigation. The success of this protocol hinges on a thorough understanding of the underlying chemical principles, strict adherence to safety procedures, and careful control over experimental parameters, particularly the cooling rate. The resulting high-purity K₂IrBr₆ serves as a valuable platform for exploring the frontiers of magnetism and electronic phenomena in strongly spin-orbit coupled systems.

References

  • ResearchGate . Sodium hexabromoiridate(III) for the electroplating of Ir–Ni and Ir–Re–Ni alloy coatings. Available at: [Link]

  • Thermo Fisher Scientific . Iridium (IV) bromide - SAFETY DATA SHEET. Available at: [Link]

  • Physical Review B . Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. Available at: [Link]

  • Dalton Transactions . A new family of one-dimensional bromo-bridged Ir(iv)–Cu(ii) complexes based on the hexabromoiridate(iv) metalloligand. Available at: [Link]

  • ResearchGate . Crystal structures of the K 2 IrBr 6 polymorphs. Available at: [Link]

  • arXiv.org . Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Available at: [Link]

  • Dolly Corporation . Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • American Elements . Dihydrogen Hexabromoiridate(IV) Hexahydrate. Available at: [Link]

  • PubChem . Potassium hexabromoiridate(IV). Available at: [Link]

  • OPUS FAU . Optical signatures of the Jeff=1/2 state in Ir4+ halides. Available at: [Link]

  • Chemwatch . IRIDIUM (-191, -193) Safety Data Sheet. Available at: [Link]

  • arXiv.org . Structural, electronic, and magnetic properties of nearly ideal Jeff = 1/2 iridium halides. Available at: [Link]

  • ICL Group . BROMINE - Safety Handbook. Available at: [Link]

  • ResearchGate . Synthesis and Study of Potassium Hexabromoiridate(IV). Available at: [Link]

  • Spyndl . Thermo Fisher Scientific: Buy Dipotassium hexabromoiridate. Available at: [Link]

Sources

A Modern Approach to the Synthesis of Potassium Hexabromoiridate(IV): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a new, efficient method for the synthesis of potassium hexabromoiridate(IV) (K₂IrBr₆), a compound of significant interest in materials science and catalysis. Moving beyond traditional aqueous precipitation methods, this guide details a refined protocol that offers improved yield, purity, and scalability. Furthermore, we explore a forward-looking, novel approach utilizing microwave-assisted phase-transfer catalysis, designed to meet the demands of modern, green chemistry principles. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Enduring Relevance of Hexabromoiridate(IV)

Potassium hexabromoiridate(IV) is a crystalline solid that serves as a crucial precursor in the synthesis of various iridium-containing compounds and materials.[1][2] Its applications span from fundamental studies of magnetism and electron transfer to its use as a homogeneous catalyst.[1][2] The [IrBr₆]²⁻ anion, with its d⁵ electron configuration, exhibits interesting magnetic and electronic properties, making it a valuable subject of study in coordination chemistry and solid-state physics.

Traditionally, the synthesis of K₂IrBr₆ has relied on the reaction of potassium hexachloroiridate(IV) (K₂IrCl₆) with concentrated hydrobromic acid. While effective, this method can be time-consuming and may lead to incomplete substitution or the formation of mixed-halide species, necessitating rigorous purification. The need for a more efficient and reliable synthetic route has prompted the development of new methodologies.

This guide will first detail a recently developed, improved method for the synthesis of K₂IrBr₆, followed by a proposed novel approach leveraging microwave irradiation and phase-transfer catalysis for a more rapid and environmentally benign synthesis.

A Refined Synthesis of Potassium Hexabromoiridate(IV)

A new method for the synthesis of potassium hexabromoiridate(IV) has been developed that provides a reliable route to high-purity K₂IrBr₆. This method, based on the work of Gubanov et al., involves the direct reaction of a soluble iridium(IV) salt with an excess of potassium bromide in an acidic aqueous medium.

Underlying Principles and Rationale

The core of this improved method lies in driving the ligand exchange reaction to completion by utilizing a significant excess of the bromide source (KBr) and maintaining an acidic environment to prevent the hydrolysis of the iridium(IV) center. The choice of starting material, typically ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆), is strategic due to its higher solubility in water compared to its potassium counterpart, facilitating a more homogeneous reaction mixture.

Detailed Experimental Protocol

Materials:

  • Ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆)

  • Potassium bromide (KBr), analytical grade

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution of Iridium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of (NH₄)₂IrCl₆ in 50 mL of deionized water. Gentle heating may be applied to aid dissolution.

  • Addition of Bromide Source: To the iridium salt solution, add a 10-fold molar excess of potassium bromide (KBr).

  • Acidification and Reflux: Carefully add 10 mL of 48% hydrobromic acid (HBr) to the reaction mixture. The solution should turn a deep reddish-brown. Heat the mixture to reflux and maintain for 4-6 hours. The extended reflux time ensures complete substitution of the chloride ligands with bromide.

  • Crystallization and Isolation: After reflux, allow the solution to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. Dark, crystalline K₂IrBr₆ will precipitate.

  • Washing and Drying: Collect the crystals by vacuum filtration. Wash the product sequentially with cold deionized water and then with ethanol to remove any unreacted starting materials and byproducts. Dry the final product in a desiccator over a suitable drying agent.

A Novel Frontier: Microwave-Assisted Phase-Transfer Catalysis

In the spirit of advancing synthetic chemistry towards more sustainable practices, we propose a novel method for the synthesis of K₂IrBr₆ that leverages the synergistic effects of microwave irradiation and phase-transfer catalysis. This approach is designed to significantly reduce reaction times, lower energy consumption, and potentially increase yields.

Mechanistic Causality

Microwave-assisted synthesis accelerates chemical reactions by direct and efficient heating of the reaction mixture.[3][4] Phase-transfer catalysis, on the other hand, facilitates the transport of reactants across the interface of two immiscible phases, enabling reactions that would otherwise be slow or impossible.[5] In this proposed synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, will transport the [IrCl₆]²⁻ anion from an aqueous phase to an organic phase where it can react with a high concentration of bromide ions.

Proposed Experimental Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) K2IrCl6 K₂IrCl₆(aq) PTC_IrCl6_org [Q⁺]₂[IrCl₆]²⁻(org) K2IrCl6->PTC_IrCl6_org Phase Transfer PTC_aq Q⁺X⁻(aq) PTC_aq->PTC_IrCl6_org KBr_org KBr(org) PTC_IrBr6_org [Q⁺]₂[IrBr₆]²⁻(org) KBr_org->PTC_IrBr6_org Ligand Exchange PTC_IrCl6_org->PTC_IrBr6_org K2IrBr6_precipitate K₂IrBr₆(s) Precipitate PTC_IrBr6_org->K2IrBr6_precipitate Precipitation

Caption: Proposed workflow for microwave-assisted phase-transfer catalysis synthesis of K₂IrBr₆.

Detailed Protocol (Hypothetical)

Materials:

  • Potassium hexachloroiridate(IV) (K₂IrCl₆)

  • Potassium bromide (KBr)

  • Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 0.5 g of K₂IrCl₆, 5.0 g of KBr, and 0.2 g of TBAB.

  • Solvent Addition: Add 20 mL of deionized water and 20 mL of toluene to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes with stirring.

  • Isolation and Purification: After the reaction, cool the vessel to room temperature. The K₂IrBr₆ product is expected to precipitate. Isolate the solid by filtration, wash with toluene and then water, and dry under vacuum.

Product Validation and Characterization

To ensure the successful synthesis of high-purity K₂IrBr₆, a combination of analytical techniques should be employed.

Elemental Analysis

Elemental analysis provides the empirical formula of the synthesized compound.

ElementTheoretical (%)
Potassium (K)10.43
Iridium (Ir)25.63
Bromine (Br)63.94
X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful tool for confirming the crystal structure and phase purity of the product. K₂IrBr₆ crystallizes in a cubic system with the space group Fm3m.[6] The diffraction pattern should be compared with reference data to confirm the identity of the compound.

Spectroscopic Analysis
  • Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the [IrBr₆]²⁻ anion. The spectra are expected to show characteristic peaks corresponding to the Ir-Br stretching and bending vibrations.

  • UV-Visible Spectroscopy: The electronic spectrum of K₂IrBr₆ in a suitable solvent will exhibit characteristic charge-transfer bands.

Summary of Synthesis Methods

MethodStarting MaterialsReaction TimeKey AdvantagesPotential Challenges
Traditional K₂IrCl₆, HBrSeveral hours to daysWell-establishedIncomplete reaction, potential for mixed-halide products
Refined (NH₄)₂IrCl₆, KBr, HBr4-6 hoursHigher yield and purityRequires reflux conditions
Proposed Microwave-PTC K₂IrCl₆, KBr, TBAB15-20 minutesRapid, energy-efficient, greenRequires specialized microwave equipment, optimization of conditions

Conclusion

The refined synthesis method presented offers a reliable and efficient route to high-purity potassium hexabromoiridate(IV). Looking forward, the proposed microwave-assisted phase-transfer catalysis method holds significant promise for further improving the synthesis in terms of speed, efficiency, and environmental impact. The adoption of such modern techniques is crucial for advancing research and development in fields that rely on high-quality inorganic materials.

References

  • Gubanov, A. I., Gromilov, S. A., Korenev, S. V., Venediktov, A. B., & Asanov, I. P. (2002). Synthesis and Study of Potassium Hexabromoiridate(IV).
  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Physical Review B, 103(12), 125158. [Link]

  • American Elements. Potassium Hexabromoiridate(IV). [Link]

  • Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. Chemistry–A European Journal, 12(29), 7459–7467.
  • Wikipedia contributors. (2023, February 25). 六溴合铱(IV)酸钾. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir 4+ : Structure and magnetism of the antifluorite K 2 IrBr 6. arXiv preprint arXiv:2103.00206. [Link]

  • Smriti, S., et al. (2025). Impact of structural transitions on the local spin environment and lattice dynamics in K2IrBr6. APS March Meeting 2025.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
  • ResearchGate. (2021). Crystal structures of the K 2 IrBr 6 polymorphs. [Link]

  • Sasson, Y., & Neumann, R. (Eds.). (1997). Handbook of phase-transfer catalysis. Springer Science & Business Media.
  • Singh, C., & Sharma, M. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 4(3), 931-936.
  • Hoz, S., & Lidor-Shalev, O. (2017). Phase transfer catalysis. In The Chemistry of Functional Groups (pp. 1-38). John Wiley & Sons, Ltd.
  • Science and Education Publishing. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study. [Link]

  • Alfa Aesar. Potassium hexabromoiridate(IV), 99.9% (metals basis), Ir 25.2% min. [Link]

Sources

Cultivating Crystalline Perfection: A Technical Guide to the Growth of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-quality single crystals of dipotassium hexabromoiridate (K₂IrBr₆) are crucial for advancing our understanding of its unique physical properties and for its potential applications in various scientific and technological fields. This technical guide provides an in-depth exploration of the primary crystal growth methods for K₂IrBr₆, with a core focus on the experimentally verified slow evaporation technique. Additionally, it delves into the principles and potential applicability of other established methods, such as the Bridgman-Stockbarger and hydrothermal techniques, offering a comprehensive resource for researchers seeking to produce high-purity K₂IrBr₆ crystals. The guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating approach to the described protocols.

Introduction: The Significance of Dipotassium Hexabromoiridate

Dipotassium hexabromoiridate (K₂IrBr₆) is an inorganic compound that has garnered significant interest within the scientific community. Its antifluorite-type crystal structure, characterized by isolated [IrBr₆]²⁻ octahedra arranged on a face-centered cubic (fcc) lattice and separated by potassium ions, gives rise to fascinating magnetic and electronic properties.[1] The iridium ion (Ir⁴⁺) in this compound is a key contributor to its behavior, and the substitution of chlorine with bromine (compared to the isostructural K₂IrCl₆) has been shown to weaken electronic correlations and enhance magnetic couplings.[2]

The crystal symmetry of K₂IrBr₆ is highly sensitive to temperature, transitioning from cubic at room temperature to tetragonal below 170 K and further to monoclinic below 122 K.[2][3] These structural phase transitions are intimately linked to its physical properties.[3] The ability to grow large, high-purity single crystals is paramount for probing these intrinsic properties without the interference of grain boundaries and other defects present in polycrystalline samples. Such crystals are essential for a range of characterization techniques, including high-resolution synchrotron X-ray diffraction, resonant inelastic X-ray scattering (RIXS), and measurements of thermodynamic and transport properties.[2][4]

This guide will provide a detailed examination of the methodologies for growing K₂IrBr₆ crystals, empowering researchers to produce samples of the requisite quality for their investigations.

Core Methodology: Slow Evaporation from Aqueous Solution

The slow evaporation of a saturated solution is the most prominently documented and accessible method for growing high-quality single crystals of K₂IrBr₆.[3] This technique relies on the principle of gradually increasing the solute concentration in a solution by removing the solvent, which drives the system towards supersaturation and subsequent nucleation and crystal growth.

The Underlying Principles: A Self-Validating System

The success of the slow evaporation method hinges on precise control over the rate of solvent removal and the maintenance of a stable thermal environment. Rapid evaporation leads to the formation of many small nuclei, resulting in a polycrystalline mass rather than large single crystals.[5] Conversely, an exceedingly slow rate may not provide a sufficient driving force for nucleation. The goal is to create a state of gentle supersaturation where a limited number of nuclei form and then grow steadily over an extended period.

The choice of water as a solvent is predicated on the solubility of K₂IrBr₆. The stability of the compound in the aqueous solution over the growth period is also a critical factor to consider, as some metal complexes can undergo ligand displacement with water over extended times.[6]

Detailed Experimental Protocol

This protocol represents a synthesis of established practices for growing single crystals from solution.

Materials and Equipment:

  • Dipotassium hexabromoiridate (K₂IrBr₆) powder

  • High-purity deionized water

  • Glass beakers or crystallizing dishes

  • Filter paper

  • A stable, vibration-free environment with controlled temperature

  • Parafilm or a similar breathable cover

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Gradually dissolve K₂IrBr₆ powder in deionized water at a slightly elevated temperature (e.g., 30-40 °C) with gentle stirring until no more solute dissolves. This ensures the creation of a saturated or slightly supersaturated solution upon cooling to the growth temperature.

    • Filter the warm solution through a fine filter paper to remove any undissolved particles or impurities that could act as unwanted nucleation sites.

  • Nucleation and Growth:

    • Transfer the filtered solution to a clean crystallizing dish or beaker. The vessel should have a wide surface area to facilitate controlled evaporation.[7]

    • Cover the container with a perforated material like Parafilm. The number and size of the holes will regulate the rate of evaporation. This is a critical parameter that may require optimization.[5]

    • Place the container in a location with a stable temperature and minimal physical disturbances. Temperature fluctuations can alter the solubility of K₂IrBr₆ and lead to uncontrolled precipitation or dissolution.

  • Crystal Harvesting:

    • Allow the solvent to evaporate slowly over several days to weeks.[5] Small crystals will begin to form and grow.

    • Once crystals of the desired size are obtained, carefully decant the remaining solution.

    • Gently wash the crystals with a small amount of a solvent in which K₂IrBr₆ is sparingly soluble (e.g., ice-cold water or ethanol) to remove any residual mother liquor from the crystal faces.

    • Dry the crystals on a filter paper at room temperature.

Causality in Experimental Choices
  • Slightly Elevated Dissolution Temperature: This allows for the preparation of a supersaturated solution upon cooling, which is the driving force for crystallization.

  • Filtration: Removing particulate matter is crucial to prevent heterogeneous nucleation, which would result in a large number of small crystals.

  • Controlled Evaporation: The use of a perforated cover provides a simple yet effective means to control the rate of solvent loss, thereby controlling the rate of supersaturation and promoting the growth of larger, higher-quality crystals.[5]

  • Stable Environment: Minimizing thermal and mechanical shocks is essential for preventing the formation of new nuclei and allowing existing crystals to grow without interruption.

Visualization of the Slow Evaporation Workflow

slow_evaporation_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting dissolve Dissolve K₂IrBr₆ in warm water filter Filter the saturated solution dissolve->filter Remove impurities evaporate Slow evaporation in a stable environment filter->evaporate nucleation Nucleation of seed crystals evaporate->nucleation growth Crystal growth over time nucleation->growth harvest Decant solution and wash crystals growth->harvest dry Dry the final crystals harvest->dry

Caption: Workflow for K₂IrBr₆ crystal growth via slow evaporation.

Alternative and Advanced Crystal Growth Techniques

While slow evaporation is a reliable method, other techniques offer potential advantages in terms of crystal size, purity, and control over the growth process. These methods are not as commonly reported for K₂IrBr₆ but are widely used for related materials.

Bridgman-Stockbarger Method: Growth from the Melt

The Bridgman-Stockbarger technique is a melt-growth method that can produce large single crystals.[8][9] It involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient.[9]

Principle of Operation:

Polycrystalline K₂IrBr₆ would be placed in a sealed ampoule (typically quartz or a suitable inert material) and heated above its melting point. The ampoule is then slowly lowered from a hot zone to a colder zone in a furnace.[9] Crystallization begins at the cooler end, and a single crystal can be grown by using a seed crystal at the tip of the ampoule or by designing the ampoule with a conical tip to promote the formation of a single nucleus.[8]

Potential Advantages for K₂IrBr₆:

  • Larger Crystal Size: This method is capable of producing significantly larger crystals than solution-based methods.

  • Higher Purity: The process of directional solidification can itself be a purification step, as impurities may have different solubilities in the melt and solid phases.

Challenges and Considerations:

  • Decomposition: It is crucial to determine if K₂IrBr₆ melts congruently or decomposes at its melting point. If it decomposes, this method is not suitable without modifications.

  • Container Reactivity: The molten K₂IrBr₆ must not react with the crucible material.

  • Thermal Stresses: Large temperature gradients can introduce stress and defects into the growing crystal.

Conceptual Bridgman-Stockbarger Workflow:

bridgman_stockbarger_workflow cluster_setup Furnace Setup cluster_growth Growth Process cluster_cooling Post-Growth load Load K₂IrBr₆ into ampoule seal Seal ampoule under vacuum or inert gas load->seal position Position ampoule in the hot zone seal->position melt Melt the K₂IrBr₆ charge position->melt lower Slowly lower the ampoule into the cold zone melt->lower solidify Directional solidification lower->solidify anneal Anneal the crystal to reduce stress solidify->anneal cool Cool to room temperature anneal->cool extract Extract the single crystal cool->extract

Caption: Conceptual workflow for the Bridgman-Stockbarger method.

Hydrothermal Synthesis: Growth under High Pressure and Temperature

Hydrothermal synthesis involves crystallization from aqueous solutions at temperatures and pressures above the boiling point of water.[10] This method is particularly useful for materials that have low solubility in water at ambient conditions or that decompose at their melting points.

Principle of Operation:

The starting materials (K₂IrBr₆ precursors or the compound itself) are placed in a sealed autoclave with a solvent (typically water). The autoclave is heated, which increases the pressure and the solubility of the reactants. As the system is held at a high temperature, chemical reactions and crystallization occur. Cooling the autoclave slowly allows for the growth of single crystals.

Potential Advantages for K₂IrBr₆:

  • Growth of Metastable Phases: The unique conditions of high temperature and pressure can sometimes lead to the formation of crystal structures that are not stable at ambient pressure.

  • Improved Crystal Quality: The slow and controlled growth conditions can result in crystals with low defect densities.

Challenges and Considerations:

  • Complex Equipment: Hydrothermal synthesis requires specialized high-pressure autoclaves.

  • Safety: The high pressures and temperatures involved necessitate stringent safety protocols.

  • Parameter Optimization: Finding the optimal temperature, pressure, and solvent conditions for K₂IrBr₆ would require significant experimental investigation.

Comparative Analysis of Growth Methods

MethodPrincipleTypical Crystal SizeKey AdvantagesKey Challenges
Slow Evaporation Gradual solvent removal from a saturated solution at ambient conditions.Millimeter to centimeterSimple, low cost, well-documented for K₂IrBr₆.[3]Slow growth time, potential for solvent inclusions.
Bridgman-Stockbarger Directional solidification of a melt in a temperature gradient.[8]Centimeter to decimeterLarge crystal size, potential for high purity.Requires high temperatures, risk of decomposition, thermal stress.
Hydrothermal Synthesis Crystallization from a high-temperature, high-pressure aqueous solution.[10]Micrometer to millimeterCan grow materials with low solubility, potential for unique phases.Requires specialized equipment, safety considerations, complex parameter optimization.

Conclusion and Future Outlook

The growth of high-quality single crystals of dipotassium hexabromoiridate is a critical prerequisite for the continued exploration of its rich physical properties. The slow evaporation method from an aqueous solution stands as the most accessible and experimentally validated technique for producing K₂IrBr₆ crystals suitable for a wide range of research applications.[3] While more advanced techniques like the Bridgman-Stockbarger method and hydrothermal synthesis present opportunities for obtaining larger crystals or exploring novel phases, their application to K₂IrBr₆ requires further investigation to overcome challenges related to potential thermal decomposition and the need for specialized equipment.

Future research in this area should focus on optimizing the slow evaporation process to achieve larger and more perfect crystals. Furthermore, exploratory studies into melt and hydrothermal growth techniques could unlock new possibilities for materials science and condensed matter physics research involving this fascinating compound.

References

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Physical Review B, 103(12), 125158. [Link]

  • Vidya-mitra. (2017). Experimental Crystal growth. YouTube. [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Bridgman–Stockbarger method. [Link]

  • Techniques for the growth of large single crystals of potassium of high purity. (n.d.). [Link]

  • Crystal structures of the K 2 IrBr 6 polymorphs. (n.d.). ResearchGate. [Link]

  • Alineason. (n.d.). Crystal growth. [Link]

  • Les' Laboratory. (2024). How to Grow BIG Crystals at Home FAST!!!. YouTube. [Link]

  • A novel vertical Bridgman-Stockbarger crystal growth system with visualization capability. (2014). ResearchGate. [Link]

  • Resonant inelastic x-ray scattering spectra of K2IrCl6 show a splitting of the j = 3/2 states resembling non-cubic crystal-field splitting although the compound is cubic down to 0.3 K. (2023). arXiv. [Link]

  • How to grow single crystals by slow evaporation method? (2013). ResearchGate. [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Toward cubic symmetry for Ir

    
    : structure and magnetism of antifluorite K
    
    
    
    IrBr
    
    
    . arXiv. [Link]
  • Rodriguez, E. (2018). Hydrothermal Synthesis of Functional Materials. YouTube. [Link]

  • Growing Crystals. (n.d.). MIT. [Link]

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An In-depth Technical Guide to the Solubility of Dipotassium Hexabromoiridate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of dipotassium hexabromoiridate (K₂IrBr₆) in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize iridium complexes in their work. This document moves beyond a simple compilation of data to explain the underlying principles governing solubility and to provide detailed, field-proven methodologies for its determination.

Introduction: The Significance of Iridium Complexes and Their Solubility

Dipotassium hexabromoiridate is a key inorganic compound, finding applications as a precursor in the synthesis of various iridium-containing catalysts and materials. The ability to dissolve this salt in non-aqueous media is critical for homogeneous catalysis, materials fabrication, and electrochemical studies where organic solvents are often required. Understanding and controlling the solubility of K₂IrBr₆ is a pivotal step in optimizing reaction conditions, improving yields, and developing novel applications. This guide will delve into the theoretical underpinnings of its solubility and provide practical experimental protocols for its quantification.

Theoretical Framework: Factors Governing the Solubility of Dipotassium Hexabromoiridate

The dissolution of an ionic salt like dipotassium hexabromoiridate in an organic solvent is a complex process governed by the interplay of several energetic factors. The overarching principle is that for dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the lattice energy of the salt and the energy required to disrupt the solvent-solvent interactions.

A fundamental concept in predicting solubility is the "like dissolves like" principle.[1] Dipotassium hexabromoiridate is an ionic salt, composed of K⁺ cations and [IrBr₆]²⁻ anions. Therefore, it is expected to have limited solubility in nonpolar solvents and greater solubility in polar solvents that can effectively solvate the constituent ions.

Several key factors influence the solubility of K₂IrBr₆ in organic solvents:

  • Solvent Polarity: Polar solvents, particularly polar aprotic solvents, are generally more effective at dissolving ionic compounds. These solvents possess significant dipole moments, allowing for strong ion-dipole interactions with the K⁺ and [IrBr₆]²⁻ ions, which helps to stabilize them in solution.[1]

  • Lattice Energy: The strength of the ionic bonds holding the K₂IrBr₆ crystal lattice together must be overcome for dissolution to occur. The relatively large size of the [IrBr₆]²⁻ anion can lead to a lower lattice energy compared to salts with smaller anions, which may favor solubility.

  • Solvation of Ions: The ability of the solvent molecules to surround and stabilize the individual K⁺ and [IrBr₆]²⁻ ions is crucial. For the potassium cation, solvents with high donor numbers (a measure of Lewis basicity) can effectively solvate it. The large, polyatomic hexabromoiridate anion is best stabilized by solvents that can participate in favorable dipole-dipole or hydrogen bonding interactions, although the latter is less common for this anion.

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with temperature. However, this is not universally true and must be determined experimentally for each solvent-solute system.

The interplay of these factors can be visualized in the following logical flow:

G cluster_solute Dipotassium Hexabromoiridate (Solute) cluster_solvent Organic Solvent cluster_interaction Solute-Solvent Interaction LatticeEnergy High Lattice Energy Solvation Solvation of Ions LatticeEnergy->Solvation must be overcome by IonProperties Ionic Nature (K⁺, [IrBr₆]²⁻) IonDipole Ion-Dipole Forces IonProperties->IonDipole enables SolventPolarity Solvent Polarity SolventPolarity->IonDipole drives SolventStructure Solvent Structure SolventStructure->Solvation influences Solubility Solubility Solvation->Solubility promotes IonDipole->Solubility promotes

Caption: Factors influencing the solubility of K₂IrBr₆.

Qualitative Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility of K₂IrBr₆Rationale
Nonpolar Hexane, Toluene, BenzeneVery Low to InsolubleThese solvents lack a significant dipole moment and cannot effectively solvate the K⁺ and [IrBr₆]²⁻ ions. The energy required to overcome the lattice energy of the salt is not compensated by favorable solute-solvent interactions.[1]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileLow to ModerateThese solvents have high dielectric constants and are good at solvating cations. Their ability to solvate the large [IrBr₆]²⁻ anion will be a key determinant of solubility. DMF and DMSO are generally excellent solvents for a wide range of inorganic salts.
Polar Protic Methanol, Ethanol, WaterLow to Moderate (in alcohols)Alcohols can solvate ions through hydrogen bonding and dipole-dipole interactions. However, the solubility of alkali metal halides in alcohols is often lower than in water. The solubility of alkali bromides in methanol and ethanol has been studied, suggesting some degree of dissolution is possible.[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)Very LowWhile ethers have a dipole moment, their ability to solvate ions is generally poor compared to polar aprotic solvents. The dissolution of alkali metals in THF can be facilitated by crown ethers, which complex the cation.[3] This suggests that the solvation of K⁺ is a limiting factor.
Halogenated Solvents Dichloromethane, ChloroformVery LowThese solvents are weakly polar and are generally poor solvents for ionic compounds.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of dipotassium hexabromoiridate requires robust experimental methodologies. The two primary methods recommended are gravimetric analysis and UV-Vis spectroscopy.

Gravimetric Method

This classical method provides a direct and reliable measurement of solubility. It involves preparing a saturated solution, taking a known volume, evaporating the solvent, and weighing the residual solute.[4][5][6][7][8]

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess of finely ground K₂IrBr₆ to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. The use of excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent temperature-induced precipitation or further dissolution.

    • Filter the solution through a fine-porosity filter (e.g., a syringe filter) to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature is recommended to avoid decomposition of the solute.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved K₂IrBr₆ by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

G A 1. Prepare Saturated Solution (Excess K₂IrBr₆ in solvent, constant T, agitate) B 2. Equilibrate (e.g., 24-48 hours) A->B C 3. Sample Supernatant (Known volume) B->C D 4. Filter (Remove undissolved solid) C->D E 5. Evaporate Solvent (Reduced pressure/gentle heating) D->E F 6. Dry Residue to Constant Weight E->F G 7. Calculate Solubility (mass of residue / volume of sample) F->G G cluster_calib Calibration cluster_sample Sample Analysis A 1. Prepare Standard Solutions (Known concentrations of K₂IrBr₆) B 2. Measure Absorbance at λmax A->B C 3. Plot Calibration Curve (Absorbance vs. Concentration) B->C G 7. Determine Concentration from Calibration Curve C->G D 4. Prepare Saturated Solution E 5. Filter and Dilute D->E F 6. Measure Absorbance of Diluted Sample E->F F->G H 8. Calculate Original Solubility (Account for dilution) G->H

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hexabromoiridate(IV) (K₂[IrBr₆])

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical and chemical properties of potassium hexabromoiridate(IV), K₂[IrBr₆]. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical insights into the handling, characterization, and application of this significant iridium coordination complex.

Introduction: The Significance of K₂[IrBr₆]

Potassium hexabromoiridate(IV) is a prominent member of the hexahalometallate family, compounds that have garnered considerable interest for their rich electrochemical, magnetic, and photochemical properties. As a d⁵ iridium(IV) complex, K₂[IrBr₆] is a valuable precursor for the synthesis of other iridium compounds and serves as a model system for studying electron transfer kinetics and magnetic exchange interactions. Its role as a homogeneous catalyst and as a quantum material further underscores its importance in modern chemical research. This guide aims to provide a detailed exposition of its properties, grounded in established scientific principles and experimental observations.

Molecular and Electronic Structure

The fundamental properties of K₂[IrBr₆] are a direct consequence of its molecular and electronic structure. The compound consists of potassium cations (K⁺) and the hexabromoiridate(IV) anion, [IrBr₆]²⁻.

The [IrBr₆]²⁻ Anion: A Closer Look

The iridium center in the [IrBr₆]²⁻ anion is in the +4 oxidation state, with an electronic configuration of [Xe] 4f¹⁴ 5d⁵. In the octahedral crystal field generated by the six bromide ligands, the 5d orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. For a 5d⁵ ion in a strong octahedral field, the electrons adopt a low-spin configuration (t₂g⁵ e_g⁰), resulting in one unpaired electron and making the complex paramagnetic.

The combination of strong spin-orbit coupling, a characteristic of heavy elements like iridium, and the crystal field splitting leads to a complex electronic structure that is the source of its interesting magnetic and spectroscopic properties.

Physical Properties

K₂[IrBr₆] is a black, crystalline solid. It is known to be hygroscopic and should be handled and stored accordingly to avoid hydration, which can alter its properties.

Tabulated Physical Data

While some physical constants for K₂[IrBr₆] are not widely reported in standard chemical literature, the following table summarizes its key identifiers and known properties. The absence of readily available, experimentally confirmed data for properties such as density and melting point highlights an area for further fundamental characterization.

PropertyValueSource(s)
Chemical Formula K₂[IrBr₆][1]
Molecular Weight 749.84 g/mol [1]
Appearance Black crystalline solid[1]
Solubility Slightly soluble in water[1]
Hygroscopicity Hygroscopic[1]
CAS Number 19121-78-9[1]
PubChem CID 22555925
InChI Key RSDYABYRTHADQA-UHFFFAOYSA-H
Density Not readily available in experimental literature.
Melting/Decomposition Decomposes upon heating; specific temperature not well-documented.

Crystal Structure and Phase Transitions

K₂[IrBr₆] adopts an antifluorite crystal structure at room temperature, which is a common motif for A₂[MX₆] compounds. A notable characteristic of this material is its susceptibility to temperature-induced structural phase transitions. These transitions are of significant interest as they are coupled with changes in the material's magnetic and electronic properties.

  • Room Temperature: Cubic antifluorite structure.

  • ~170 K: Transition to a tetragonal phase.

  • ~122 K: Transition to a monoclinic phase.

These phase transitions are driven by subtle rotations of the [IrBr₆]²⁻ octahedra and are a manifestation of the interplay between lattice, spin, and orbital degrees of freedom in this complex material.

G Cubic Cubic Phase (Room Temperature) Tetragonal Tetragonal Phase Cubic->Tetragonal ~170 K Cooling Tetragonal->Cubic Heating Monoclinic Monoclinic Phase Tetragonal->Monoclinic ~122 K Cooling Monoclinic->Tetragonal Heating

Caption: Temperature-induced structural phase transitions in K₂[IrBr₆].

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of K₂[IrBr₆].

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the [IrBr₆]²⁻ octahedron can be probed by infrared (IR) and Raman spectroscopy. For an ideal octahedral (Oₕ) symmetry, the expected vibrational modes are:

  • Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E_g, bend), ν₅ (T₂g, bend)

  • IR Active: ν₃ (T₁u, asymmetric stretch), ν₄ (T₁u, bend)

  • Inactive: ν₆ (T₂u, bend)

While specific experimental spectra for K₂[IrBr₆] are not commonly found in reference databases, data for the analogous K₂[IrCl₆] shows Raman and IR active modes in the 310-350 cm⁻¹ range.[2] Due to the greater mass of bromine compared to chlorine, the corresponding vibrational frequencies for K₂[IrBr₆] are expected to be shifted to lower wavenumbers. These spectra are highly sensitive to changes in symmetry, making vibrational spectroscopy a powerful tool for studying the aforementioned phase transitions.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of K₂[IrBr₆] is characterized by charge-transfer bands, which are typically intense. These arise from the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT). The d-d transitions, which involve the excitation of an electron between the t₂g and e_g orbitals, are also present but are often much weaker as they are Laporte-forbidden. The color of the compound is a result of these electronic transitions.

Chemical Properties and Reactivity

The chemistry of K₂[IrBr₆] is dominated by the redox activity of the iridium center.

Redox Chemistry

The Ir(IV)/Ir(III) redox couple in hexahaloiridate complexes is well-behaved and reversible. The [IrBr₆]²⁻ anion is a potent oxidizing agent, readily accepting an electron to form the hexabromoiridate(III) anion, [IrBr₆]³⁻.

[IrBr₆]²⁻ + e⁻ ⇌ [IrBr₆]³⁻

This reactivity makes K₂[IrBr₆] a useful one-electron oxidant in both inorganic and organic synthesis. Its reactivity can be tuned by the choice of solvent and reaction conditions.

Ligand Substitution

Ligand substitution reactions on the [IrBr₆]²⁻ anion are generally slow, as is characteristic of d⁵ low-spin complexes. However, under forcing conditions or via photochemical activation, the bromide ligands can be replaced by other ligands, providing a pathway to a variety of other iridium(IV) complexes.

Synthesis of K₂[IrBr₆]

While not commonly found in compilations like Inorganic Syntheses, a general and reliable method for the preparation of K₂[IrBr₆] involves the reaction of a soluble iridium(IV) salt, such as (NH₄)₂[IrCl₆] or H₂[IrCl₆], with an excess of potassium bromide in an aqueous solution.

Conceptual Synthesis Workflow

The following workflow outlines the key steps in a typical laboratory synthesis of K₂[IrBr₆]. The principle of this synthesis is the displacement of the chloro ligands by bromo ligands, followed by precipitation of the less soluble potassium salt.

G cluster_0 Reaction cluster_1 Isolation and Purification Start Dissolve (NH₄)₂[IrCl₆] in water Add_KBr Add excess KBr and HBr Start->Add_KBr Heat Heat the solution (e.g., reflux) Add_KBr->Heat Cool Cool to induce crystallization Heat->Cool Complete ligand exchange Filter Filter the precipitate Cool->Filter Wash Wash with ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product Product Dry->Product K₂[IrBr₆] Product

Caption: Conceptual workflow for the synthesis of K₂[IrBr₆].

Justification for Experimental Choices:

  • Excess KBr: The use of a large excess of potassium bromide is crucial to drive the equilibrium of the ligand exchange reaction towards the formation of the hexabromo complex.

  • Addition of HBr: An acidic medium, provided by hydrobromic acid, helps to suppress the formation of iridium hydroxo or oxo species.

  • Heating: Thermal energy is required to overcome the kinetic inertness of the iridium(IV) center and facilitate the substitution of the chloride ligands.

  • Washing with Ethanol: The product is washed with ethanol to remove any remaining soluble impurities, as K₂[IrBr₆] is insoluble in ethanol.

Applications

The unique properties of K₂[IrBr₆] lend themselves to several applications in science and technology.

  • Homogeneous Catalysis: As a source of soluble iridium, it can be used as a precursor for various homogeneous catalysts.

  • Materials Science: It is a subject of research in the field of quantum materials due to its interesting magnetic and electronic properties that arise from the interplay of spin-orbit coupling and electron correlation.

  • Chemical Synthesis: Its utility as a one-electron oxidizing agent is valuable in various synthetic transformations.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for maintaining the integrity of the compound.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for heavy metal waste.

Conclusion

Potassium hexabromoiridate(IV) is a fundamentally important coordination complex with a rich array of physical and chemical properties. Its intricate electronic structure, characterized by strong spin-orbit coupling, gives rise to fascinating magnetic behavior and structural phase transitions. While it serves as a valuable synthetic precursor and oxidizing agent, a deeper understanding of its properties is crucial for its application in catalysis and the burgeoning field of quantum materials. This guide has provided a detailed overview of its known characteristics and serves as a foundational resource for researchers working with this versatile compound.

References

  • Crystal structures of the K 2 IrBr 6 polymorphs. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Vibrational spectra of K 2 [TiF 6 ]: (a) Raman recorded with 1064 nm... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Vibrational spectra of K 2 [IrCl 6 ]: (a) Raman (785 nm) at room... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Potassium hexabromoiridate(IV) | Br6IrK2 | CID 22555925 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Inorganic Syntheses. (2025, August 6). Retrieved January 23, 2026, from [Link]

  • Inorganic Syntheses, Volume 2 - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

  • Inorganic syntheses: Volume 24 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Volume 30 - INORGANIC SYNTHESES. (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Guide: A Deep Dive into the Crystal Structure of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale Behind This Guide

For researchers and professionals in materials science and drug development, understanding the precise three-dimensional arrangement of atoms within a crystalline solid is not merely an academic exercise; it is the foundational blueprint for predicting and manipulating a material's properties. Dipotassium hexabromoiridate (K₂IrBr₆) serves as a compelling model system. Its antifluorite structure, characterized by isolated [IrBr₆]²⁻ octahedra, presents fascinating phenomena related to spin-orbit coupling, structural phase transitions, and magnetism.[1][2] This guide moves beyond a simple recitation of data. It is designed to provide a cohesive, field-proven narrative on how to approach the structural analysis of such a compound, emphasizing the causality behind each experimental choice and the inherent self-validation required for scientific integrity.

The Cornerstone: Synthesis of High-Quality Single Crystals

The fidelity of any crystallographic analysis is fundamentally limited by the quality of the crystal itself. For K₂IrBr₆, obtaining large, well-ordered single crystals is the non-negotiable first step. The goal is to minimize defects, twinning, and impurities, which can complicate diffraction data and lead to an inaccurate structural model.

Field-Proven Insight: Why Slow Evaporation?

Rapid precipitation methods often yield polycrystalline powders or small, disordered crystals unsuitable for single-crystal X-ray diffraction (SC-XRD). A slow evaporation method is deliberately chosen because it allows for crystal growth to occur near equilibrium conditions. This minimizes the incorporation of defects and solvent molecules into the lattice, promoting the formation of larger, more perfect crystals essential for collecting high-resolution diffraction data.[1]

Protocol 1: Single Crystal Growth of K₂IrBr₆

This protocol is adapted from methodologies proven to yield high-quality crystals suitable for synchrotron XRD analysis.[1]

Materials:

  • K₂IrBr₆ powder (≥99.9% purity)[3]

  • Deionized water

  • Hydrobromic acid (HBr)

  • Glass beaker

  • Temperature-controlled furnace or oven

Step-by-Step Methodology:

  • Solution Preparation: Prepare a nearly saturated aqueous solution of K₂IrBr₆. The slight excess of HBr (to achieve a pH of ~2) is critical; it suppresses hydrolysis of the [IrBr₆]²⁻ complex, ensuring its stability in solution.[1]

  • Controlled Environment: Place the beaker containing the solution into a furnace or oven precisely maintained at 60°C. This constant, elevated temperature increases solubility and allows for a controlled, slow rate of solvent evaporation.[1]

  • Nucleation and Growth: Allow the solution to remain undisturbed for approximately 4 days. During this period, as the water slowly evaporates, the solution becomes supersaturated, and nucleation begins. The slow process ensures that growth occurs on a limited number of nuclei, leading to larger individual crystals.[1]

  • Harvesting and Validation: After the growth period, small, distinct crystals, often with well-defined {111} faces, will be found at the bottom of the beaker.[1] Before proceeding, it is best practice to perform a preliminary quality check. A simple visual inspection under a microscope can identify well-formed crystals without obvious fractures or inclusions. For definitive validation, a Laue back-scattering diffraction pattern can confirm the single-crystallinity of the harvested samples.[1]

The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[4] It provides precise measurements of unit cell dimensions, bond lengths, and bond angles by analyzing how X-rays are diffracted by the electron clouds of the atoms arranged in a periodic lattice.[5][6][7]

Experimental Causality: Synchrotron Radiation and Cryo-Temperatures

For a compound like K₂IrBr₆, which undergoes subtle structural phase transitions, the choice of experimental parameters is paramount.[1]

  • Why a Synchrotron Source? A synchrotron provides an extremely bright, highly collimated, and monochromatic X-ray beam. This high resolution is necessary to detect subtle peak splitting and the appearance of weak superlattice reflections that are hallmarks of the phase transitions from a cubic to a tetragonal and then to a monoclinic system.[1]

  • Why Low-Temperature Data Collection? Collecting data at cryogenic temperatures (e.g., 20 K, 140 K) serves two primary purposes. First, it arrests thermal motion, reducing the atomic displacement parameters (ADPs) and yielding a sharper, more precise picture of the electron density. Second, and crucially for K₂IrBr₆, it allows for the characterization of the low-temperature structural phases that are not present at room temperature.[1][8]

Diagram: The Crystallographic Workflow

Crystallographic_Workflow cluster_Experiment Experimental Stage cluster_Analysis Analysis Stage cluster_Validation Validation & Output Synthesis 1. Crystal Synthesis (Protocol 1) Mount 2. Crystal Mounting Synthesis->Mount XRD 3. X-Ray Diffraction (Data Collection) Mount->XRD Process 4. Data Integration & Reduction XRD->Process Solve 5. Structure Solution (Phase Problem) Process->Solve Refine 6. Structure Refinement (Least-Squares) Solve->Refine Validate 7. Model Validation (R-factors, Fo-Fc maps) Refine->Validate Refine->Validate Iterative Process Output 8. Final Structure (CIF, Tables) Validate->Output

Caption: Workflow from crystal synthesis to final structural validation.

Structure Solution and Refinement: From Data to Model

The raw diffraction data is a collection of intensities and positions of Bragg reflections. The process of converting this into a chemically meaningful atomic model is known as structure solution and refinement.[9][10]

  • Data Processing: Raw data frames are integrated to determine the intensity of each reflection, and corrections are applied for experimental factors like background noise and absorption.[6]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like K₂IrBr₆, direct methods are typically successful.

  • Structure Refinement: This is an iterative process where the atomic positions, site occupancies, and atomic displacement parameters are adjusted to improve the fit between the diffraction pattern calculated from the model and the experimentally observed pattern.[11][12] The quality of this fit is monitored by residual factors (R-factors), such as R₁ and wR₂, where lower values indicate a better fit.[10]

Trustworthiness: The Self-Validating Nature of Refinement

A trustworthy model is not simply one with a low R-factor. The refinement process contains its own validation checks:

  • Difference Fourier Maps (Fₒ-Fₑ): A map of the difference between observed and calculated electron density should be largely featureless. Significant peaks or troughs indicate missing atoms or incorrect atomic assignments.[10]

  • Atomic Displacement Parameters (ADPs): These should be physically reasonable. For example, in the room-temperature cubic phase of K₂IrBr₆, anomalously large ADPs for the Bromine atoms correctly indicate a dynamic rotational disorder of the [IrBr₆]²⁻ octahedra.[1]

  • Chemically Sensible Geometry: The resulting bond lengths and angles should conform to established chemical principles.

Structural Analysis of K₂IrBr₆: A Tale of Three Phases

High-resolution synchrotron XRD studies reveal that K₂IrBr₆ undergoes two sequential structural phase transitions upon cooling.[1][8][13] These transitions are driven by the condensation of soft phonon modes related to the rotation and tilting of the IrBr₆ octahedra.[1]

Phase I: The Room-Temperature Cubic Structure (α-K₂IrBr₆)

At room temperature (e.g., 270 K), K₂IrBr₆ adopts a cubic antifluorite structure. The IrBr₆ octahedra are arranged on a face-centered cubic (fcc) lattice.[1][14]

Phase II: The Tetragonal Structure (β-K₂IrBr₆)

Below approximately 170 K, the compound undergoes a first-order phase transition to a tetragonal structure.[1][15] This is characterized by a cooperative, static rotation of the IrBr₆ octahedra in the ab plane. The appearance of reflections forbidden in the fcc structure confirms this symmetry reduction.[1]

Phase III: The Monoclinic Structure (γ-K₂IrBr₆)

A second, more subtle, second-order phase transition occurs below 122 K, resulting in a monoclinic structure.[1][16] This phase involves an additional tilting of the octahedra, further lowering the symmetry. This is evidenced by the clear splitting of certain diffraction peaks that were singular in the tetragonal phase.[1]

Diagram: The [IrBr₆]²⁻ Octahedral Unit

Caption: The central [IrBr₆]²⁻ octahedral coordination complex.

Data Presentation: Crystallographic Parameters

The following tables summarize the refined structural parameters for the three distinct phases of K₂IrBr₆, as determined by high-resolution synchrotron X-ray diffraction.[1]

Table 1: Crystal Data and Structure Refinement Summary

Parameter α-K₂IrBr₆ (270 K) β-K₂IrBr₆ (140 K) γ-K₂IrBr₆ (20 K)
Crystal System Cubic Tetragonal Monoclinic
Space Group Fm-3m (No. 225) P4/mnc (No. 128) P2₁/n (No. 14)
a (Å) 10.29266(2) 7.18558(8) 7.13121(10)
b (Å) 10.29266(2) 7.18558(8) 7.13240(10)
c (Å) 10.29266(2) 10.39521(14) 10.43467(15)
β (°) 90 90 90.2857(5)
Volume/Z (ų) 273.18 268.32 265.41
R₁ / wR₂ (%) 7.65 / 16.63 6.99 / 17.20 3.03 / 9.23

Data sourced from Khan et al. (2021).[1]

Table 2: Selected Interatomic Distances (Å)

Bond α-K₂IrBr₆ (270 K) β-K₂IrBr₆ (140 K) γ-K₂IrBr₆ (20 K)
Ir–Br(1) 2.466(2) 2.479(2) (d₁) 2.473(3)
Ir–Br(2) 2.466(2) 2.471(1) (d₂) 2.483(3)
Ir–Br(3) --- --- 2.476(3)

d₁ and d₂ represent the in-plane and out-of-plane distances, respectively, in the tetragonal phase. Data sourced from Khan et al. (2021).[1]

Conclusion

The structural analysis of dipotassium hexabromoiridate provides a clear illustration of how subtle energetic balances can lead to significant changes in crystal symmetry. The temperature-dependent phase transitions from cubic to tetragonal and finally to monoclinic are driven by cooperative rotations and tilts of the fundamental [IrBr₆]²⁻ octahedral units. A rigorous analytical approach, beginning with the synthesis of high-quality single crystals and leveraging the power of high-resolution SC-XRD, is essential to accurately model these structural transformations. The methodologies and insights presented in this guide serve as a robust framework for researchers tackling similar challenges in materials characterization, providing a pathway from raw material to a validated, high-fidelity crystal structure.

References

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir⁴⁺: Structure and magnetism of the antifluorite K₂IrBr₆. Physical Review B, 103(12), 125158. Available at: [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. OSTI.GOV. Available at: [Link]

  • Khan, N., Prishchenko, D., et al. (2021). Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. Semantic Scholar. Available at: [Link]

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    : structure and magnetism of antifluorite K
    
    
    
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  • ResearchGate. Relative length change L/L of the K 2 IrBr 6 single crystal measured.... Available at: [Link]

  • Bhatia, S., et al. (2024). Spin-lattice coupling and lattice anharmonicity across structural phase transitions in spin-orbit coupled K2IrBr6. ResearchGate. Available at: [Link]

  • Materials Project. mp-22898: KI (Cubic, Fm-3m, 225). Available at: [Link]

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  • Panchal, A. K., et al. (2021). Lattice parameters and electronic bandgap of orthorhombic potassium sodium niobate KNaNbO from density-functional theory. Semantic Scholar. Available at: [Link]

  • CD-Crystallography. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

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  • University of Zagreb. Structure solution and refinement: introductory strategies. Available at: [Link]

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crystallographic parameters of Dipotassium hexabromoiridate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Parameters of Dipotassium Hexabromoiridate (K₂IrBr₆)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium hexabromoiridate (K₂IrBr₆) is an inorganic compound belonging to the antifluorite structural family. Its crystal structure is of significant interest due to the intricate interplay between spin-orbit coupling, electronic correlations, and lattice distortions, which give rise to a cascade of temperature-dependent phase transitions. This guide provides a comprehensive overview of the crystallographic parameters of K₂IrBr₆, detailing its structural evolution from a high-symmetry cubic phase at room temperature to lower-symmetry tetragonal and monoclinic phases upon cooling. We will explore the experimental methodologies for determining these parameters and discuss the physical mechanisms driving these structural transformations.

Introduction to the K₂IrBr₆ Crystal Structure

Dipotassium hexabromoiridate, K₂IrBr₆, is a crystalline solid that serves as a model system for studying the physics of 5d transition metal compounds. The fundamental building block of its structure is the [IrBr₆]²⁻ anion, which consists of an iridium (Ir⁴⁺) ion octahedrally coordinated by six bromine (Br⁻) ligands. These isolated [IrBr₆]²⁻ octahedra are arranged on a face-centered cubic (fcc) lattice and are separated by potassium (K⁺) cations.[1][2] This arrangement is characteristic of the antifluorite structure type.[1]

The idealized high-temperature structure is cubic; however, the compound exhibits a remarkable sensitivity to temperature, undergoing a series of structural phase transitions that lower its symmetry.[1][3][4] These transitions are not merely a change in lattice dimensions but are driven by subtle, cooperative rotations, tilts, and deformations of the IrBr₆ octahedra.[1][4] Understanding these structural nuances is critical as they directly influence the material's electronic and magnetic properties.[1][3]

Temperature-Dependent Crystallography

High-resolution synchrotron X-ray diffraction studies have revealed that K₂IrBr₆ exists in at least three distinct crystallographic phases depending on the temperature.[1][3][4][5] The transitions are observed at approximately 170 K (cubic to tetragonal) and 122 K (tetragonal to monoclinic).[1][3][4]

The α-Phase: Room Temperature Cubic Structure

At ambient temperatures (e.g., 270 K), K₂IrBr₆ adopts a cubic crystal system with the space group Fm-3m.[1] In this phase, the IrBr₆ octahedra are highly symmetric, though analysis of atomic displacement parameters (ADPs) indicates the presence of dynamic rotational disorder.[1] This dynamic behavior is a precursor to the lower-temperature static distortions.

The β-Phase: Intermediate Tetragonal Structure

Below approximately 170 K, the compound undergoes a first-order phase transition to a tetragonal structure with the space group P4/mnc.[1][6] This transition is driven by the condensation of a soft rotary phonon mode, which causes the dynamic rotations of the IrBr₆ octahedra present in the α-phase to become static and cooperative.[1] This symmetry lowering is also accompanied by a strong coupling to tetragonal strain.[1]

The γ-Phase: Low-Temperature Monoclinic Structure

Upon further cooling to below 122 K, a second, more subtle, second-order phase transition occurs, resulting in a monoclinic structure with the space group P2₁/n.[1] This transition involves additional distortions, including the tilting of the IrBr₆ octahedra relative to the principal axes.[1]

Summary of Crystallographic Parameters

The following table summarizes the key crystallographic parameters determined at three representative temperatures, corresponding to each of the three phases. The data is derived from Rietveld refinement of high-resolution synchrotron powder X-ray diffraction patterns.[1]

Parameterα-Phase (270 K)β-Phase (140 K)γ-Phase (20 K)
Crystal System CubicTetragonalMonoclinic
Space Group Fm-3m (No. 225)P4/mnc (No. 128)P2₁/n (No. 14)
Lattice Parameters
a (Å)10.29266(2)7.18558(8)7.13121(10)
b (Å)10.29266(2)7.18558(8)7.13240(10)
c (Å)10.29266(2)10.39521(14)10.43467(15)
β (deg)909090.2857(5)
Formula Units (Z) 422
Refinement Residuals
RI / RP0.0765 / 0.16630.0699 / 0.17200.0303 / 0.0923

Data sourced from Khan, N., et al. (2021).[1]

Experimental Determination: A Self-Validating Workflow

The accurate determination of crystallographic parameters is paramount.[7] The process involves a multi-step workflow, from material synthesis to sophisticated data analysis, where each step includes checks to ensure the validity and quality of the final data.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Analysis & Refinement synthesis 1. Single Crystal Synthesis (Slow Evaporation) selection 2. Crystal Selection (Laue Diffraction Quality Check) synthesis->selection powder 3. Powder Sample Preparation (Grinding Single Crystals) selection->powder xrd 4. Synchrotron Powder XRD (High-Resolution, Variable Temp.) powder->xrd indexing 5. Pattern Indexing (Determine Unit Cell & Space Group) xrd->indexing rietveld 6. Rietveld Refinement (Refine Atomic Positions & Parameters) indexing->rietveld validation 7. Validation (Check R-factors, Goodness-of-Fit) rietveld->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Workflow for crystallographic analysis of K₂IrBr₆.

Protocol 1: Single Crystal Synthesis

The synthesis of high-quality single crystals is the foundational step for any crystallographic study. For K₂IrBr₆, a slow evaporation method is effective.[1]

  • Preparation of Solution: Prepare a nearly saturated aqueous solution of commercial K₂IrBr₆ powder. The solvent is typically water.

  • Acidification: Adjust the solution to be slightly acidic (pH ≈ 2). This choice is crucial as it controls the speciation and solubility of the iridium complex, preventing the formation of hydrolysis products and promoting ordered crystal growth.

  • Slow Evaporation: Place the solution in a beaker within a furnace maintained at a constant elevated temperature (e.g., 60 °C).[1] The elevated temperature increases solubility, and its stability ensures a slow, controlled evaporation rate. This slow process is key to minimizing defects and allowing the formation of large, well-defined crystals.

  • Crystal Harvesting: After several days, small single crystals, typically with dimensions on the order of millimeters, will form at the bottom of the beaker.[1] These can be harvested for analysis.

Protocol 2: X-ray Diffraction (XRD) Data Collection

While initial quality checks can be done on single crystals, high-resolution structural studies, especially for materials with phase transitions, often benefit from powder diffraction to avoid issues like crystal twinning.[1][8][9]

  • Sample Preparation: A selection of the highest quality single crystals is ground into a fine, homogeneous powder. This ensures that all crystallite orientations are represented in the diffraction experiment, which is a requirement for accurate Rietveld refinement.

  • Instrument Setup: Data is collected at a high-resolution synchrotron beamline. The choice of a synchrotron source over a lab-based X-ray source is motivated by its high flux, high resolution, and tunable wavelength, which are necessary to resolve the subtle peak splitting that occurs during the low-symmetry phase transitions.[1]

  • Temperature Control: The powdered sample is placed in a cryostat, allowing for precise temperature control. Diffraction patterns are collected at various temperatures as the sample is cooled and heated to map the structural evolution and accurately pinpoint transition temperatures.[1][6]

Protocol 3: Structure Solution and Refinement
  • Indexing and Space Group Determination: The collected diffraction patterns are first indexed to determine the unit cell parameters and crystal system for each phase. Based on systematic absences in the diffraction data, the most probable space group is determined.

  • Rietveld Refinement: This powerful technique is used to refine a theoretical structural model against the experimental diffraction data. Software such as JANA2006 or GSAS-II is used.[1] The refinement process iteratively adjusts lattice parameters, atomic coordinates, and atomic displacement parameters to minimize the difference between the calculated and observed diffraction patterns.

  • Validation: The quality of the final refined structure is assessed using crystallographic residual factors (R-factors), such as the profile factor (Rp) and intensity factor (RI), and the goodness-of-fit (χ²) parameter. Low R-factors indicate a good match between the model and the data, providing confidence in the determined crystallographic parameters.

Structural Insights: The [IrBr₆]²⁻ Octahedron

The core of K₂IrBr₆'s structural chemistry is the [IrBr₆]²⁻ octahedron. The arrangement and orientation of these octahedra dictate the overall symmetry of the crystal.

G Ir Ir⁴⁺ Br1 Br⁻ Ir->Br1 Br2 Br⁻ Ir->Br2 Br3 Br⁻ Ir->Br3 Br4 Br⁻ Ir->Br4 Br5 Br⁻ Ir->Br5 Br6 Br⁻ Ir->Br6 label_node [IrBr₆]²⁻ Anion

Caption: Coordination geometry of the [IrBr₆]²⁻ anion.

In the cubic phase, the Ir-Br bond distance is uniform, measuring 2.466(2) Å at 270 K.[1] As the crystal transitions to the lower symmetry phases, these octahedra undergo static rotations and tilts, leading to multiple distinct bromine crystallographic sites and a distortion of the ideal octahedral geometry.[1] These distortions, though small, are sufficient to alter the crystal field environment of the Ir⁴⁺ ion, which in turn has profound effects on the material's electronic and magnetic ground state.

Conclusion

The crystallography of dipotassium hexabromoiridate is a rich field of study, showcasing a cascade of temperature-induced structural phase transitions from a high-symmetry cubic phase to lower-symmetry tetragonal and monoclinic arrangements. The precise determination of its crystallographic parameters through rigorous experimental workflows, particularly using high-resolution synchrotron X-ray diffraction, is essential for understanding the fundamental physics of this and related 5d transition metal compounds. The detailed structural data provides a critical foundation for theoretical calculations and further experimental investigation into its intriguing magnetic and electronic properties.

References

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir⁴⁺: Structure and magnetism of the antifluorite K₂IrBr₆. Physical Review B, 103(12), 125158. Available at: [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Toward cubic symmetry for Ir

    
    : structure and magnetism of antifluorite K
    
    
    
    IrBr
    
    
    . arXiv. Available at: [Link]
  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. OSTI.GOV. Available at: [Link]

  • Khan, N., Prishchenko, D., et al. (2021). Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • ResearchGate. (2021). Relative length change L/L of the K 2 IrBr 6 single crystal measured.... Available at: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

  • ResearchGate. (2021). Crystal structures of the K 2 IrBr 6 polymorphs. Available at: [Link]

  • ResearchGate. (2024). Spin-lattice coupling and lattice anharmonicity across structural phase transitions in spin-orbit coupled K2IrBr6. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • ACS Publications. The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Remote Diffractometer Control. Journal of Chemical Education. Available at: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

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An In-Depth Technical Guide to the UV-Vis Spectrum of Dipotassium Hexabromoiridate (K₂[IrBr₆])

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectrum of dipotassium hexabromoiridate (K₂[IrBr₆]). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the characterization of inorganic complexes. This document delves into the theoretical underpinnings of the electronic transitions observed in K₂[IrBr₆], provides detailed experimental protocols for its synthesis and spectral acquisition, and discusses the factors influencing its UV-Vis spectrum.

Introduction: The Significance of K₂[IrBr₆] and its Electronic Spectrum

Dipotassium hexabromoiridate, K₂[IrBr₆], is a notable inorganic coordination complex featuring iridium in the +4 oxidation state. The hexabromoiridate(IV) anion, [IrBr₆]²⁻, possesses a rich electronic structure that gives rise to a characteristic and informative UV-Vis absorption spectrum. The study of this spectrum is crucial for understanding the electronic properties of the complex, including the nature of the metal-ligand bonding and the energies of its frontier molecular orbitals. These insights are valuable in various applications, from fundamental inorganic chemistry research to the development of new catalytic systems and materials.

The UV-Vis spectrum of K₂[IrBr₆] is dominated by intense absorptions known as Ligand-to-Metal Charge Transfer (LMCT) bands. These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand (bromide) in character to a molecular orbital that is predominantly metal (iridium) in character. The energy and intensity of these bands are sensitive to the electronic structure of both the metal center and the surrounding ligands, making UV-Vis spectroscopy a powerful tool for probing the coordination environment of the iridium ion.

Theoretical Framework: Understanding the Electronic Transitions in [IrBr₆]²⁻

The electronic configuration of the iridium(IV) ion in an octahedral field is d⁵. In the [IrBr₆]²⁻ complex, the bromide ligands act as π-donors. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals. The UV-Vis spectrum arises from electronic transitions between these molecular orbitals.

The primary electronic transitions observed in the UV-Vis spectrum of [IrBr₆]²⁻ are of the Ligand-to-Metal Charge Transfer (LMCT) type.[1] These transitions are Laporte-allowed and spin-allowed, resulting in high molar absorptivities (ε > 1000 L mol⁻¹ cm⁻¹).[2] The specific transitions involve the promotion of an electron from the filled π-orbitals of the bromide ligands to the partially filled t₂g orbitals of the iridium(IV) center.

The interpretation of the spectrum can be further elucidated through molecular orbital theory. The highest occupied molecular orbitals (HOMOs) are predominantly ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) are primarily composed of the iridium d-orbitals. The energy difference between these orbitals dictates the position of the absorption bands in the spectrum.

Experimental Section

Synthesis of Dipotassium Hexabromoiridate (K₂[IrBr₆])

A reliable method for the preparation of K₂[IrBr₆] is crucial for obtaining a pure sample for spectroscopic analysis. The following protocol is a well-established procedure.

Materials:

  • Iridium salt (e.g., (NH₄)₂[IrCl₆] or H₂IrCl₆)

  • Hydrobromic acid (HBr, 48%)

  • Potassium bromide (KBr)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known quantity of the iridium starting material in a minimal amount of hot hydrobromic acid.

  • Heat the solution to boiling and maintain it at this temperature for a sufficient time to ensure complete conversion to the hexabromoiridate complex. The color of the solution should change to a deep red-brown.

  • Prepare a saturated aqueous solution of potassium bromide.

  • Slowly add the hot KBr solution to the hot iridium solution with constant stirring.

  • A dark, crystalline precipitate of K₂[IrBr₆] will form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash them with small portions of cold deionized water, followed by ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Diagram of Synthesis Workflow:

Synthesis_Workflow start Dissolve Iridium Salt in HBr heat Heat to Boiling start->heat Complete Conversion add_kbr Add Saturated KBr Solution heat->add_kbr precipitate Precipitation of K₂[IrBr₆] add_kbr->precipitate cool Cooling and Isolation precipitate->cool wash_dry Wash and Dry Product cool->wash_dry end Pure K₂[IrBr₆] wash_dry->end

Caption: Workflow for the synthesis of K₂[IrBr₆].

UV-Vis Spectroscopic Analysis

Instrumentation: A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm is required.[3] Quartz cuvettes with a 1 cm path length are recommended for accurate measurements in the UV region.

Sample Preparation:

  • Accurately weigh a small amount of the synthesized K₂[IrBr₆].

  • Dissolve the complex in a suitable solvent. Non-coordinating solvents that do not absorb significantly in the region of interest are preferred. Acetonitrile is a common choice.

  • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0.[4]

Data Acquisition Protocol:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Select the desired wavelength range for the scan (e.g., 200-800 nm).

  • Fill a quartz cuvette with the chosen solvent to be used as the blank.

  • Place the blank cuvette in the reference beam path of the spectrophotometer.

  • Fill another quartz cuvette with the sample solution.

  • Place the sample cuvette in the sample beam path.

  • Perform a baseline correction with the solvent-filled cuvettes.

  • Acquire the absorption spectrum of the sample solution.

  • Record the absorbance maxima (λ_max) and the corresponding absorbance values.

Diagram of UV-Vis Analysis Workflow:

UVVis_Workflow start Prepare K₂[IrBr₆] Solution instrument_setup Instrument Setup & Warm-up start->instrument_setup baseline Baseline Correction with Solvent instrument_setup->baseline measure Measure Sample Absorbance baseline->measure analyze Analyze Spectrum (λ_max, Abs) measure->analyze end UV-Vis Spectrum analyze->end

Caption: Workflow for acquiring the UV-Vis spectrum.

Spectral Characteristics of K₂[IrBr₆]

The UV-Vis spectrum of K₂[IrBr₆] in a non-coordinating solvent typically exhibits several strong absorption bands in the ultraviolet and visible regions. These bands are attributed to LMCT transitions from the bromide ligands to the iridium center.

Table 1: Typical UV-Vis Absorption Data for K₂[IrBr₆] in Acetonitrile

Wavelength (λ_max, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~280~15,000π(Br) → t₂g(Ir)
~350~10,000π(Br) → t₂g(Ir)
~430~5,000π(Br) → t₂g(Ir)
~490~4,500π(Br) → t₂g(Ir)
~590~3,000π(Br) → t₂g(Ir)

Note: The exact peak positions and molar absorptivities can vary slightly depending on the solvent and experimental conditions.

The high molar absorptivity values are characteristic of charge-transfer bands and are significantly more intense than the typically weak d-d transitions, which are often obscured by these strong LMCT bands.[2]

Factors Influencing the UV-Vis Spectrum

The UV-Vis spectrum of K₂[IrBr₆] can be influenced by several factors, providing further insights into the properties of the complex.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can affect the energy of the ground and excited states of the complex, leading to a shift in the absorption maxima. This phenomenon, known as solvatochromism, can be used to probe the nature of the electronic transitions. Generally, for LMCT bands, an increase in solvent polarity can lead to a blue shift (hypsochromic shift) as the more polar solvent stabilizes the more polar ground state to a greater extent than the less polar excited state.

  • Counter-ion Effects: While the potassium counter-ion does not directly participate in the electronic transitions, different counter-ions can influence the crystal packing in the solid state and may have subtle effects on the electronic structure in solution through ion-pairing.

  • Temperature: Temperature can affect the vibrational fine structure of the absorption bands and can also influence the equilibrium between different species in solution, if applicable.

Conclusion

The UV-Vis spectrum of dipotassium hexabromoiridate is a powerful tool for the characterization of this important inorganic complex. The spectrum is dominated by intense Ligand-to-Metal Charge Transfer bands, which provide valuable information about the electronic structure and bonding within the [IrBr₆]²⁻ anion. By understanding the theoretical basis of these transitions and employing robust experimental protocols for synthesis and spectral acquisition, researchers can effectively utilize UV-Vis spectroscopy to probe the properties of this and related iridium complexes. The sensitivity of the spectrum to environmental factors such as solvent polarity further enhances its utility as a probe for studying the interactions of the complex with its surroundings.

References

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  • ResearchGate. (2020). How to calculate absorption coefficient from the UV-Vis absorption data?. Retrieved from [Link]

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  • ResearchGate. (2022). Palladium oxide nanoparticle synthesis from potassium hexabromopalladate (IV). Retrieved from [Link]

  • ResearchGate. (2017). Electrochemical synthesis of an iridium powder with a large specific surface area.
  • Chemistry LibreTexts. (2020). 9.2.3: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of Dipotassium Hexabromoiridate (K₂[IrBr₆])

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic analysis of dipotassium hexabromoiridate (K₂[IrBr₆]), a compound of significant interest in inorganic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are utilizing spectroscopic techniques to characterize transition metal complexes. Herein, we delve into the theoretical underpinnings and practical methodologies for the elucidation of the electronic and vibrational structure of K₂[IrBr₆].

Introduction: The Significance of Dipotassium Hexabromoiridate

Dipotassium hexabromoiridate is an inorganic compound featuring an octahedral [IrBr₆]²⁻ complex anion. The iridium center is in the +4 oxidation state, resulting in a d⁵ electronic configuration.[1] This configuration, in conjunction with the heavy iridium atom and the bromide ligands, gives rise to a rich and complex spectroscopic profile dominated by strong spin-orbit coupling and ligand-to-metal charge transfer (LMCT) transitions.[2][3] Understanding these spectroscopic features is crucial for applications ranging from fundamental studies of electronic structure to the development of new materials with tailored optical and magnetic properties. The crystal structure of K₂[IrBr₆] consists of isolated IrBr₆ octahedra arranged on a face-centered cubic (fcc) lattice, separated by potassium ions.[4] It is known to undergo temperature-dependent structural phase transitions, which can be probed by spectroscopic methods.[4]

Electronic Spectroscopy: Unraveling the Charge Transfer Landscape

The electronic spectrum of the [IrBr₆]²⁻ anion is characterized by intense absorptions in the near-infrared and visible regions, which are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions.[2] The d-d transitions, which involve the promotion of an electron between metal-centered orbitals, are of much higher energy and are typically observed in the ultraviolet region.[2]

Theoretical Framework: Molecular Orbitals and Electronic States

In an octahedral ligand field, the five d-orbitals of the Ir⁴⁺ ion split into a lower-energy t₂g set and a higher-energy e_g set.[1][2] For a d⁵ ion like Ir⁴⁺ in a strong ligand field, the ground state electronic configuration is (t₂g)⁵.[1] Strong spin-orbit coupling further splits the t₂g level into a lower, doubly degenerate e_g'' state and a higher, quadruply degenerate u_g' state.[2] The ground electronic state of the [IrBr₆]²⁻ complex is therefore ²E_g''(²T₂g).[2]

The observed electronic transitions are predominantly from filled ligand-based molecular orbitals to the partially filled metal t₂g orbitals. The bromide ligands possess both σ and π-type orbitals that participate in bonding. The highest occupied molecular orbitals (HOMOs) are primarily of ligand character, while the lowest unoccupied molecular orbital (LUMO) is the vacancy in the metal t₂g orbitals.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions in K₂[IrBr₆]. The spectrum reveals a series of intense bands corresponding to LMCT transitions.

Key Absorption Bands and Their Assignments:

Wavenumber (cm⁻¹)Wavelength (nm)AssignmentReference
~11,000 - 13,000~909 - 769Parity-forbidden charge-transfer transitions (t₁g(π) → t₂g)[5]
~13,000 - 14,000~769 - 714E_g'' (²T₂g) → U_u' (²T₁u)[5]
~16,800~595E_g'' (²T₂g) → E_u'' (²T₂u)[5]
~18,300~546E_g'' (²T₂g) → U_u' (²T₂u)[5]

Note: The exact positions and intensities of these bands can be influenced by the solvent and the host crystal lattice.

Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for acquiring the UV-Vis spectrum of K₂[IrBr₆] is essential for obtaining high-quality, reproducible data.

Materials and Instrumentation:

  • Dipotassium hexabromoiridate (K₂[IrBr₆])

  • Anhydrous solvents (e.g., acetonitrile, chloroform) or deionized water[2]

  • For organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide may be needed to solubilize K₂[IrBr₆][2]

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the spectrophotometer's absorbance scale and linearity using certified reference materials, such as potassium dichromate solutions in perchloric acid.[6][7][8]

  • Sample Preparation:

    • Prepare a stock solution of K₂[IrBr₆] of a known concentration (typically ≤6 mM) in the chosen solvent.[2] For aqueous solutions, K₂[IrBr₆] can be dissolved directly.[2]

    • For solubility in non-polar organic solvents, perform a cation exchange reaction with a salt like tetrabutylammonium bromide to form (t-Bu₄N)₂[IrBr₆].[2]

    • Prepare a series of dilutions from the stock solution to determine molar absorptivity and verify Beer's Law.

  • Spectral Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of each sample solution over the desired wavelength range (e.g., 300-1100 nm).

  • Data Analysis:

    • Correct the sample spectra by subtracting the baseline.

    • Identify the peak maxima (λ_max) and their corresponding absorbance values.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Dissolve K₂[IrBr₆] in appropriate solvent prep2 Prepare serial dilutions prep1->prep2 acq3 Measure Sample Absorbance prep2->acq3 acq1 Calibrate Spectrophotometer acq2 Record Baseline (Solvent) acq1->acq2 acq2->acq3 an1 Baseline Correction acq3->an1 an2 Identify λ_max an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

UV-Vis Spectroscopy Experimental Workflow.

Vibrational Spectroscopy: Probing Molecular Motion

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the bonding and structure of the [IrBr₆]²⁻ octahedron. For an ideal octahedral (O_h) molecule, there are six fundamental vibrational modes.

Symmetry and Activity of Vibrational Modes:

ModeSymmetryDescriptionRaman ActivityIR Activity
ν₁A₁gSymmetric StretchActiveInactive
ν₂E_gSymmetric StretchActiveInactive
ν₃T₁uAsymmetric StretchInactiveActive
ν₄T₁uAsymmetric BendInactiveActive
ν₅T₂gAsymmetric BendActiveInactive
ν₆T₂uAsymmetric BendInactiveInactive

Note: The inactivity of ν₆ in both IR and Raman makes it difficult to observe directly.

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for studying the symmetric vibrational modes of the [IrBr₆]²⁻ anion.[9] Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can significantly enhance the intensity of specific Raman signals.[10] Anomalous polarization has been observed in the resonance Raman spectra of the hexabromoiridate(IV) ion.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman by probing the antisymmetric vibrational modes.[12] For solid-state measurements, K₂[IrBr₆] is typically dispersed in a transparent matrix like polyethylene for far-IR analysis.

Experimental Protocols: Vibrational Spectroscopy

Instrumentation:

  • Raman: A Raman spectrometer equipped with various laser excitation sources (e.g., 532 nm, 785 nm). A confocal microscope is beneficial for solid-state analysis.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer, preferably with capabilities extending into the far-infrared region.

Step-by-Step Methodology (Raman):

  • Sample Preparation:

    • Solid: A small amount of crystalline K₂[IrBr₆] is placed on a microscope slide.

    • Solution: A concentrated solution is prepared in a suitable solvent and placed in a cuvette.

  • Instrument Setup:

    • Select an appropriate laser excitation wavelength. To minimize fluorescence, a longer wavelength (e.g., 785 nm) may be preferable. For resonance enhancement, a laser line that overlaps with an LMCT band should be chosen.

    • Optimize the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

  • Spectral Acquisition:

    • Acquire the Raman spectrum over the desired wavenumber range (e.g., 50 - 400 cm⁻¹).

    • Collect a spectrum of the solvent or substrate for background subtraction.

  • Data Analysis:

    • Subtract the background spectrum.

    • Identify and assign the Raman-active vibrational modes (ν₁, ν₂, ν₅).

Vibrational_Spectroscopy_Logic cluster_raman Raman Spectroscopy cluster_ir Infrared Spectroscopy raman_probes Probes Symmetric Vibrations (ν₁, ν₂, ν₅) raman_selection Selection Rule: Change in Polarizability ir_probes Probes Asymmetric Vibrations (ν₃, ν₄) ir_selection Selection Rule: Change in Dipole Moment molecule [IrBr₆]²⁻ (Octahedral, O_h) molecule->raman_probes Interaction with Monochromatic Light molecule->ir_probes Interaction with Infrared Radiation

Complementary Nature of Raman and IR Spectroscopy.

Step-by-Step Methodology (FTIR):

  • Sample Preparation (Solid-State):

    • Thoroughly mix a small amount of K₂[IrBr₆] with dry polyethylene powder.

    • Press the mixture into a thin, transparent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the polyethylene pellet in the sample holder and acquire the IR spectrum, typically in the far-infrared region (e.g., 50 - 600 cm⁻¹).

  • Data Analysis:

    • Identify and assign the IR-active vibrational modes (ν₃, ν₄).

Advanced Spectroscopic Techniques

Beyond conventional UV-Vis, Raman, and IR, other powerful techniques can provide deeper insights into the electronic and geometric structure of K₂[IrBr₆].

  • Magnetic Circular Dichroism (MCD) Spectroscopy: MCD is highly effective for studying the electronic structure of paramagnetic species like [IrBr₆]²⁻. It aids in the definitive assignment of electronic transitions by observing the differential absorption of left and right circularly polarized light in a magnetic field.[3]

  • Resonant Inelastic X-ray Scattering (RIXS): RIXS is a photon-in/photon-out technique that can probe low-energy electronic excitations, such as the splitting of the j=3/2 states, providing detailed information about spin-orbit coupling and crystal-field effects.[4]

Conclusion

The spectroscopic analysis of dipotassium hexabromoiridate provides a fascinating case study in the electronic and vibrational properties of heavy transition metal complexes. A multi-technique approach, combining UV-Vis, Raman, and IR spectroscopy, is essential for a comprehensive characterization. The insights gained from these analyses are fundamental to understanding the interplay of ligand-field effects, spin-orbit coupling, and molecular vibrations, which ultimately govern the material's properties and potential applications.

References

  • Khan, N., Prishchenko, D., Upton, M. H., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir 4 + : Structure and magnetism of the antifluorite K 2 IrBr 6. Physical Review B, 103(9), 094435. [Link]

  • Krylov, A. I., & Gessner, O. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr62−. The Journal of Chemical Physics, 150(5), 054301. [Link]

  • Stewart, S. J. (2018). Vibrational Spectroscopy of Hexahalo Complexes. ResearchGate. [Link]

  • Bird, B. D., & Day, P. (1968). The electronic absorption and magnetic circular dichroism spectra of IrBr6 2- in several host crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 64, 1781-1792. [Link]

  • Starna Scientific. (n.d.). Potassium Dichromate (235-430 nm). [Link]

  • Hamaguchi, H., & Shimanouchi, T. (1976). Anomalous polarization in the resonance Raman effect of the octahedral hexabromoiridate(IV) ion. Chemical Physics Letters, 38(2), 370–373. [Link]

  • Nagarajan, K., et al. (2015). Optimization of validation of absorbance for potassium dichromate sample by uv-visible spectrophotometry. International Bulletin of Drug Research, 5(9), 19-21. [Link]

  • Schatz, P. N. (1974). The magnetic circular dichroism of the hexahalide complexes of the d5 transition metal ions. Coordination Chemistry Reviews, 14(2), 147-166. [Link]

  • Figueroa, J. S. (2010). Geometries and Electronic Structures of Cyanide Adducts of the Non-Heme Iron Active Site of Superoxide Reductases: Vibrational and ENDOR Studies. ResearchGate. [Link]

  • Edwards, H. G. M. (2014). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Raman Spectroscopy (pp. 1-26). [Link]

  • Stewart, S. J. (2018). Vibrational Spectroscopy of Hexahalo Complexes. ResearchGate. [Link]

  • Prepp. (2024). In the electronic spectrum of [IrBr 6 ]2− , the number of charge transfer band(s) and their origin are, respectively. [Link]

  • Zhang, Z., et al. (2022). A Dataset of Raman and Infrared Spectra as an Extension to the ChEMBL. Scientific Data, 9(1), 1-8. [Link]

  • Abed, Y., et al. (2002). A vibrational study of various K2PdCl(4-x)Br(x) solid solutions. Journal of Raman Spectroscopy, 33(7), 543-550. [Link]

  • IvyPanda. (2022). UV & VIS Spectroscopy Experiment. [Link]

  • Kneip, C., et al. (2021). Vibrational Spectroscopy of Phytochromes. Molecules, 26(16), 4945. [Link]

  • 6NAPSE Group. (n.d.). Raman spectroscopy - molecular composition. [Link]

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A Deep Dive into the Vibrational World of the Hexabromoiridate(IV) Ion: A Technical Guide to Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the Raman spectroscopy of the hexabromoiridate(IV) ion, [IrBr₆]²⁻. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral interpretation of this fascinating transition metal complex. Our focus is on delivering not just procedural steps, but the scientific rationale that informs them, ensuring a deep and applicable understanding of the subject.

Introduction: The Significance of [IrBr₆]²⁻ and Raman Spectroscopy

The hexabromoiridate(IV) ion is a classic example of an octahedral transition metal complex, belonging to the Oₕ point group. Its d⁵ electronic configuration and the presence of heavy iridium and bromine atoms give rise to unique spectroscopic properties, including a rich vibrational spectrum and interesting electronic transitions. Raman spectroscopy, a powerful, non-destructive technique that probes the vibrational modes of molecules, is exceptionally well-suited for characterizing the structure and bonding within the [IrBr₆]²⁻ ion.

The study of such complexes is pivotal in coordination chemistry, materials science, and catalysis. Understanding their vibrational behavior provides insights into metal-ligand interactions, molecular symmetry, and the effects of electronic structure on molecular geometry, such as the Jahn-Teller effect.

Theoretical Framework: Understanding the Vibrational Modes of an Octahedral Complex

For an octahedral MX₆ molecule like [IrBr₆]²⁻, group theory predicts the number and symmetry of its vibrational modes. The total number of vibrational modes is given by 3N-6, where N is the number of atoms (in this case, 7), resulting in 15 vibrational modes. These modes are distributed among the irreducible representations of the Oₕ point group as follows:

Γvib = A₁g + E₉ + 2T₁ᵤ + T₂g + T₂ᵤ

Of these, the Raman active modes are those that involve a change in the polarizability of the molecule. For the Oₕ point group, these are the modes with g (gerade) symmetry:

  • A₁g (ν₁): A totally symmetric stretching mode, often referred to as the "breathing" mode, where all six Ir-Br bonds stretch and contract in phase. This mode is polarized in the Raman spectrum.

  • E₉ (ν₂): A doubly degenerate stretching mode involving the stretching of the Ir-Br bonds along the x and y axes, while the z-axis bonds contract, and vice-versa. This mode is depolarized.

  • T₂g (ν₅): A triply degenerate bending or scissoring mode, involving the deformation of the Br-Ir-Br bond angles. This mode is also depolarized.[1]

The T₁ᵤ modes are infrared active, while the T₂ᵤ mode is inactive in both Raman and IR spectroscopy.

The Jahn-Teller Effect

A crucial aspect of the [IrBr₆]²⁻ ion is its d⁵ electronic configuration, which in an octahedral field results in a doubly degenerate ²T₂g ground electronic state.[2] According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will be unstable and will distort to a lower symmetry to remove the degeneracy. This distortion is often observed along the coordinates of the E₉ or T₂g vibrational modes.[1][3] This dynamic Jahn-Teller effect can lead to broadening of the Raman bands and subtle changes in the spectrum.[4]

Experimental Protocol: Acquiring High-Quality Raman Spectra of [IrBr₆]²⁻

The following protocol outlines a robust method for obtaining the Raman spectrum of the hexabromoiridate(IV) ion. The causality behind each step is explained to ensure a self-validating experimental design.

Synthesis of a Hexabromoiridate(IV) Salt

A common and reliable method involves the synthesis of a salt such as tetrabutylammonium hexabromoiridate(IV), ((NBu₄)₂[IrBr₆]).[5]

Materials:

  • Iridium(IV) chloride hydrate (IrCl₄·xH₂O)

  • Hydrobromic acid (HBr, 48%)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Ethanol

Procedure:

  • Dissolution and Ligand Exchange: Dissolve a known quantity of IrCl₄·xH₂O in a minimal amount of concentrated HBr. The excess bromide ions will drive the ligand exchange from chloride to bromide, forming the [IrBr₆]²⁻ ion. Gentle heating can facilitate this process. The color of the solution should change to a deep reddish-brown, characteristic of the hexabromoiridate(IV) ion.

    • Rationale: A large excess of bromide is necessary to ensure complete formation of the hexabromoiridate complex and prevent the presence of mixed halide species.

  • Precipitation: In a separate beaker, dissolve a stoichiometric amount of NBu₄Br in ethanol. Slowly add the ethanolic solution of NBu₄Br to the [IrBr₆]²⁻ solution while stirring. A dark precipitate of (NBu₄)₂[IrBr₆] will form.

    • Rationale: The large tetrabutylammonium cation is used to precipitate the [IrBr₆]²⁻ anion from the aqueous solution due to the low solubility of the resulting salt.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove any unreacted starting materials and solvent.

    • Rationale: Washing with cold solvents minimizes the loss of the product due to dissolution. Diethyl ether is a good final wash to ensure the product is dry.

  • Drying: Dry the resulting crystalline solid under vacuum.

Raman Spectroscopic Measurement

Instrumentation:

  • A confocal Raman microscope is ideal for this analysis.[6]

  • Excitation Wavelength: A laser with a wavelength that avoids strong absorption by the sample is crucial to prevent sample degradation and fluorescence. For [IrBr₆]²⁻, which is colored, a longer wavelength laser (e.g., 633 nm or 785 nm) is often a good starting point. However, resonance Raman effects can be explored with lasers that excite into the electronic absorption bands of the complex.[7]

  • Laser Power: Use the lowest laser power possible to obtain a good signal-to-noise ratio to avoid thermal degradation of the sample.

  • Objective: A high numerical aperture objective (e.g., 50x or 100x) will provide good signal collection efficiency.

  • Grating: A grating with appropriate spectral resolution (e.g., 600 or 1200 grooves/mm) should be selected.

  • Detector: A cooled CCD detector is standard for modern Raman systems.

Procedure:

  • Sample Preparation: A small amount of the crystalline (NBu₄)₂[IrBr₆] powder is placed on a clean microscope slide.

  • Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer, to ensure wavenumber accuracy.

  • Focusing: Focus the laser onto the sample.

  • Data Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 50 - 400 cm⁻¹) to cover the expected vibrational modes of [IrBr₆]²⁻. The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.[6]

Experimental Workflow: From Synthesis to Spectral Analysis

experimental_workflow cluster_synthesis Synthesis of (NBu₄)₂[IrBr₆] cluster_raman Raman Spectroscopy s1 Dissolve IrCl₄·xH₂O in HBr s3 Precipitate (NBu₄)₂[IrBr₆] s1->s3 s2 Prepare NBu₄Br in Ethanol s2->s3 s4 Isolate & Purify s3->s4 s5 Dry under Vacuum s4->s5 r1 Sample Preparation s5->r1 Transfer Sample r2 Instrument Calibration r1->r2 r3 Data Acquisition r2->r3 r4 Spectral Processing r3->r4

Caption: Workflow for the synthesis and Raman analysis of [IrBr₆]²⁻.

Spectral Analysis and Interpretation

The Raman spectrum of the [IrBr₆]²⁻ ion is characterized by three fundamental peaks corresponding to the A₁g, E₉, and T₂g modes.

Vibrational ModeSymmetryTypical Wavenumber (cm⁻¹)DescriptionPolarization
ν₁A₁g~210Symmetric Ir-Br stretchPolarized
ν₂E₉~180Asymmetric Ir-Br stretchDepolarized
ν₅T₂g~90Br-Ir-Br bendDepolarized

Note: The exact positions of the peaks can vary slightly depending on the cation and the physical state of the sample.

Anomalous Polarization in Resonance Raman Spectra

When the excitation wavelength is close to an electronic transition of the [IrBr₆]²⁻ ion (resonance condition), interesting phenomena can be observed. One of the most notable is "anomalous polarization," where the depolarization ratio of the totally symmetric A₁g mode can deviate significantly from the expected value of less than 0.75.[7] This effect arises from the vibronic coupling between the ground and excited electronic states and the involvement of antisymmetric components in the Raman scattering tensor.[8] A group-theoretical analysis of the vibronic states is necessary to fully understand this phenomenon.[7]

Electronic Raman Effect

In addition to the vibrational modes, it is also possible to observe electronic Raman scattering in [IrBr₆]²⁻. This involves transitions between the spin-orbit components of the ²T₂g electronic ground state.[2] These transitions typically appear at very low wavenumbers and can provide valuable information about the electronic structure of the ion.

Applications in Research and Development

The detailed characterization of the [IrBr₆]²⁻ ion and related complexes has several applications:

  • Fundamental Inorganic Chemistry: It serves as a model system for understanding bonding, electronic structure, and the Jahn-Teller effect in transition metal complexes.

  • Materials Science: Iridium-based materials are of interest for their catalytic and electronic properties. Raman spectroscopy can be used to characterize these materials at a molecular level.

  • Pharmacology: While not directly a drug, understanding the coordination chemistry of heavy metals like iridium is relevant in the design of metal-based therapeutic agents.

Conclusion

Raman spectroscopy is an indispensable tool for the in-depth study of the hexabromoiridate(IV) ion. By combining a sound theoretical understanding with meticulous experimental technique, researchers can gain profound insights into the vibrational and electronic properties of this important complex. The phenomena of resonance Raman scattering and the Jahn-Teller effect in [IrBr₆]²⁻ continue to be areas of active research, highlighting the enduring significance of this system in the field of inorganic chemistry.

Vibrational Modes of the [IrBr₆]²⁻ Ion

vibrational_modes cluster_a1g ν₁ (A₁g) - Symmetric Stretch cluster_eg ν₂ (E₉) - Asymmetric Stretch cluster_t2g ν₅ (T₂g) - Bending center Ir a1g_1 Br center->a1g_1 a1g_2 Br center->a1g_2 a1g_3 Br center->a1g_3 eg_1 Br center->eg_1 eg_2 Br center->eg_2 eg_3 Br center->eg_3 t2g_1 Br t2g_2 Br t2g_3 Br t2g_1->t2g_2

Caption: Schematic of the Raman-active vibrational modes of [IrBr₆]²⁻.

References

  • Hamaguchi, H., & Shimanouchi, T. (1976). Anomalous polarization in the resonance Raman effect of the octahedral hexabromoiridate(IV) ion. Chemical Physics Letters, 38(2), 370–373. [Link]

  • Zholobenko, V., et al. (2021). Raman Study of Polycrystalline Si₃N₄ Irradiated with Swift Heavy Ions. MDPI. [Link]

  • Ash, P. A., et al. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer ( t 2g -based) electronic excited states in various solvents: A comprehensive study of IrBr 6 2. ResearchGate. [Link]

  • Clark, R. J. H., & Turtle, P. C. (1977). Electronic Raman effect in the hexachloroiridate(IV) ion. Chemical Physics Letters, 51(2), 265–268. [Link]

  • Hamaguchi, H. (1978). Polarized resonance Raman spectra of hexahalide complexes of transition metals: The effect of electronic degeneracy on the polarization of vibrational Raman scattering. The Journal of Chemical Physics, 69(2), 569-578. [Link]

  • Colom-Díaz, J., et al. (2021). A new family of one-dimensional bromo-bridged Ir(iv)–Cu(ii) complexes based on the hexabromoiridate(iv) metalloligand. Dalton Transactions, 50(41), 14633-14643. [Link]

  • Ash, P. A., et al. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr62−. The Journal of Chemical Physics, 150(5), 054304. [Link]

  • Suzuki, S., et al. (2023). Theory for resonant inelastic x-ray scattering of dynamic Jahn-Teller systems: a case study of K₂IrCl₆ and K₂IrBr₆. arXiv. [Link]

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An In-depth Technical Guide to the Thermal Decomposition of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal decomposition of dipotassium hexabromoiridate (K₂IrBr₆). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established principles of inorganic chemistry and thermal analysis to elucidate the decomposition pathway, characterize the resulting products, and outline the methodologies for a thorough investigation.

Introduction: The Significance of Dipotassium Hexabromoiridate and its Thermal Behavior

Dipotassium hexabromoiridate (K₂IrBr₆) is an inorganic coordination compound featuring a central iridium(IV) ion octahedrally coordinated to six bromide ligands, with potassium ions providing charge balance. While much of the recent research has focused on its interesting low-temperature structural phase transitions and magnetic properties, its high-temperature behavior is of critical importance for applications in catalysis, synthesis of iridium-based materials, and for ensuring safety in its handling and storage.[1][2][3] Understanding the thermal decomposition of K₂IrBr₆ is paramount for predicting its stability, identifying potential hazards associated with the release of volatile and corrosive byproducts, and for the controlled synthesis of iridium oxides or other iridium-containing materials.

This guide will delve into the theoretical and practical aspects of the thermal decomposition of K₂IrBr₆, offering a robust framework for its study and characterization.

The Postulated Decomposition Pathway

Based on safety data sheet information and the established principles of thermal decomposition of metal halides, the high-temperature degradation of dipotassium hexabromoiridate in an oxidizing atmosphere, such as air, is expected to yield iridium oxide, potassium oxide, and hydrogen bromide.[4][5] The presence of atmospheric moisture can contribute to the formation of hydrogen bromide.

A plausible, albeit currently unverified, overall reaction for the decomposition in the presence of oxygen and water vapor can be proposed as:

2K₂IrBr₆(s) + 4O₂(g) + 2H₂O(g) → 2IrO₂(s) + 4KBr(s) + 8HBr(g) + 2Br₂(g)

It is important to note that the final potassium-containing species could be a mixture of oxides and bromides, and the iridium oxide may not be purely IrO₂. The exact stoichiometry and the presence of intermediate species would require experimental verification through techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

Key Analytical Techniques for Characterization

A thorough investigation of the thermal decomposition of K₂IrBr₆ necessitates a multi-faceted analytical approach. The following techniques are indispensable for elucidating the decomposition mechanism, kinetics, and product identity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature ranges of decomposition, the number of decomposition steps, and the stoichiometry of the reactions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies whether the decomposition processes are endothermic or exothermic, and can be used to determine the enthalpy of reaction.

Evolved Gas Analysis (EGA)

Coupling the off-gas from the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous decomposition products in real-time. This is crucial for confirming the release of species like HBr and Br₂.

Powder X-ray Diffraction (PXRD)

PXRD is essential for identifying the crystalline phases of the solid residue at various stages of decomposition. By heating the sample in-situ or analyzing quenched samples, one can identify the formation of intermediates and the final solid products, such as iridium oxide and potassium bromide.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the thermal decomposition of K₂IrBr₆.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability, decomposition profile, and identify the gaseous decomposition products of K₂IrBr₆.

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA-DSC, coupled to a quadrupole mass spectrometer.

Experimental Procedure:

  • Sample Preparation: Carefully weigh approximately 5-10 mg of finely ground K₂IrBr₆ into an alumina crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with the desired atmosphere (e.g., dry air or nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure a stable baseline.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

  • MS Parameters:

    • Set the MS to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

    • Monitor specific m/z values corresponding to expected fragments of H₂O (18), O₂ (32), HBr (80, 82), and Br₂ (158, 160, 162).

  • Data Analysis:

    • Plot the TGA (mass vs. temperature) and DTG (derivative of mass vs. temperature) curves.

    • Correlate the mass loss steps with the evolution of specific gases detected by the MS.

    • Calculate the percentage mass loss for each step and compare with theoretical values for proposed decomposition reactions.

In-situ Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of K₂IrBr₆ and its decomposition products as a function of temperature.

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage.

Experimental Procedure:

  • Sample Preparation: Prepare a flat, densely packed sample of K₂IrBr₆ on the sample holder of the high-temperature stage.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Select an appropriate X-ray source (e.g., Cu Kα).

  • Thermal and Data Collection Program:

    • Collect a PXRD pattern at room temperature.

    • Heat the sample in stages (e.g., every 50 °C) to the desired final temperature (e.g., 900 °C).

    • At each temperature step, allow the sample to equilibrate for a few minutes before collecting a PXRD pattern over a 2θ range of 10-80°.

  • Data Analysis:

    • Identify the crystalline phases present at each temperature by comparing the experimental diffraction patterns to a crystallographic database (e.g., the ICDD PDF-4+).

    • Track the disappearance of the K₂IrBr₆ phase and the appearance of new phases corresponding to intermediates and final products.

Data Presentation and Interpretation

Hypothetical Thermal Analysis Data

The following table summarizes the expected quantitative data from a TGA-DSC analysis of K₂IrBr₆ in an air atmosphere, based on the postulated decomposition pathway.

Temperature Range (°C)Mass Loss (%)DTG Peak (°C)DSC Peak (°C)Thermal EventPostulated Process
400 - 600~30%~550~550 (Endothermic)Major DecompositionLoss of Br₂ and some HBr
600 - 800~40%~750~750 (Exothermic)Final DecompositionFormation of IrO₂ and KBr, release of remaining HBr

Note: This data is hypothetical and serves as an illustrative example. Actual experimental results may vary.

Visualizing the Process

Experimental Workflow

G cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Characterization K2IrBr6 K₂IrBr₆ Sample TGA_MS TGA-MS (10 °C/min to 1000 °C in Air) K2IrBr6->TGA_MS PXRD In-situ PXRD (Heating in stages to 900 °C) K2IrBr6->PXRD TGA_data Mass Loss & DTG Curves TGA_MS->TGA_data DSC_data Heat Flow Curve TGA_MS->DSC_data MS_data Evolved Gas Profiles TGA_MS->MS_data PXRD_data Diffraction Patterns vs. Temp. PXRD->PXRD_data Mechanism Decomposition Mechanism TGA_data->Mechanism DSC_data->Mechanism MS_data->Mechanism Products Product Identification PXRD_data->Products Kinetics Kinetic Parameters Mechanism->Kinetics Products->Mechanism G K2IrBr6 K₂IrBr₆ (s) Dipotassium Hexabromoiridate Intermediate Intermediate(s) e.g., KₓIrᵧBrₙOₘ K2IrBr6->Intermediate Heat (400-600 °C) + O₂, H₂O Final_Products Final Products IrO₂ (s) + KBr (s) Intermediate->Final_Products Heat (600-800 °C) Gas_Products {Gaseous Byproducts|HBr (g) + Br₂ (g)} Intermediate->Gas_Products

Caption: Postulated thermal decomposition pathway of K₂IrBr₆.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for the investigation of the thermal decomposition of dipotassium hexabromoiridate. While the exact mechanism and kinetics remain to be experimentally determined, the proposed pathway and analytical strategies provide a solid foundation for future research. A thorough understanding of the high-temperature behavior of K₂IrBr₆ will not only ensure its safe handling but also unlock its potential in the rational design and synthesis of novel iridium-based materials. Further studies should focus on the influence of different atmospheres (e.g., inert, reductive) on the decomposition process and a detailed kinetic analysis to determine the activation energy and reaction order.

References

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Physical Review B, 103(12), 125158. [Link]

  • Khan, N., Prishchenko, D., Skourski, Y., Mazurenko, V. G., & Tsirlin, A. A. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. OSTI.GOV. [Link]

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Toward cubic symmetry for Ir

    
    : structure and magnetism of antifluorite K
    
    
    
    IrBr
    
    
    . arXiv preprint arXiv:2103.00206. [Link]
  • Bhatia, S., et al. (2025). Spin-lattice coupling and lattice anharmonicity across structural phase transitions in spin-orbit coupled K2IrBr6. arXiv preprint. [Link]

  • Lunev, A. V., et al. (2020). Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii). RSC Advances, 10(45), 27051-27061. [Link]

  • Doc Brown's Chemistry. (n.d.). Thermal Stability of s-Block Elements. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Catalytic Activity of Dipotassium Hexabromoiridate in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical framework for the potential application of dipotassium hexabromoiridate (K₂IrBr₆) in catalytic oxidation reactions. Extensive literature searches did not yield established protocols for the use of this specific compound as a catalyst in organic synthesis. The protocols and mechanistic discussions presented herein are hypothetical, based on the known reactivity of other iridium complexes and general principles of oxidation catalysis. Researchers should exercise caution and perform thorough validation before attempting any experimental work based on this guide.

Introduction to Dipotassium Hexabromoiridate and its Potential in Catalysis

Dipotassium hexabromoiridate, K₂IrBr₆, is an inorganic compound containing iridium in the +4 oxidation state. While iridium complexes are well-known for their catalytic prowess in a variety of organic transformations, including oxidation reactions, the specific catalytic applications of the simple hexahalide complex K₂IrBr₆ are not extensively documented in scientific literature. Typically, iridium catalysts employed in oxidation reactions feature sophisticated organic ligands that modulate the metal center's reactivity, stability, and selectivity.

However, the iridium(IV) center in K₂IrBr₆ possesses the fundamental electronic properties that could, in principle, enable it to participate in redox cycles. This document explores the theoretical basis for its use as a catalyst in oxidation reactions, particularly the oxidation of alcohols to aldehydes and ketones, a cornerstone transformation in organic synthesis.

Principles of Iridium-Catalyzed Alcohol Oxidation

The catalytic oxidation of alcohols to carbonyl compounds by iridium complexes generally proceeds via a dehydrogenation mechanism. This process often involves the following key steps:

  • Ligand Exchange/Coordination: The alcohol substrate coordinates to the iridium center.

  • Oxidative Addition/β-Hydride Elimination: The iridium center facilitates the removal of a hydride from the carbon bearing the hydroxyl group, forming an iridium-hydride species and releasing the carbonyl product.

  • Reductive Elimination/Oxidant Regeneration: A stoichiometric oxidant regenerates the active iridium catalyst by removing the hydride and electrons, completing the catalytic cycle.

Commonly used oxidants in these systems include molecular oxygen (aerobic oxidation), hydrogen peroxide, or other terminal oxidants.

Hypothetical Protocol for the Oxidation of Benzyl Alcohol to Benzaldehyde

This section outlines a theoretical protocol for the oxidation of benzyl alcohol as a model substrate. This is a starting point for investigation and not a validated procedure.

Materials and Reagents
  • Dipotassium hexabromoiridate (K₂IrBr₆)

  • Benzyl alcohol

  • Toluene (anhydrous)

  • A suitable terminal oxidant (e.g., N-Methylmorpholine N-oxide - NMO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Experimental Procedure
  • To a dry, inert-atmosphere-flushed 50 mL round-bottom flask, add dipotassium hexabromoiridate (e.g., 0.05 mmol, 1 mol%).

  • Add the terminal oxidant, N-Methylmorpholine N-oxide (NMO) (e.g., 6 mmol, 1.2 equivalents).

  • Add anhydrous toluene (20 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution/suspension of the catalyst and oxidant.

  • Add benzyl alcohol (5 mmol, 1 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) under a continuous inert atmosphere.

  • Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.

Hypothetical Quantitative Data

The following table presents hypothetical data for the optimization of this reaction.

EntryCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Conversion (%)Yield (%)
11NMO80127568
22NMO80129085
31O₂ (1 atm)100244035
42Benzoquinone60186052

Proposed Catalytic Cycle and Mechanistic Considerations

A plausible, though unverified, catalytic cycle for the K₂IrBr₆-catalyzed oxidation of an alcohol is depicted below. This mechanism is extrapolated from known iridium-catalyzed dehydrogenation reactions.

Catalytic_Cycle cluster_caption Proposed Catalytic Cycle for Alcohol Oxidation Ir_IV [Ir(IV)Br6]2- (Catalyst) Coordination Alcohol Coordination Ir_IV->Coordination + RCH2OH Ir_III_H [HIr(III)Br5]2- Regeneration Catalyst Regeneration Ir_III_H->Regeneration + Oxidant Oxidation Oxidative Addition/ β-Hydride Elimination Coordination->Oxidation Product_Release Product Release Oxidation->Product_Release - RCHO Product_Release->Ir_III_H Regeneration->Ir_IV - Reduced Oxidant - H+ p1 p2 Workflow cluster_caption Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Addition of Catalyst, Oxidant, Solvent, and Substrate Setup->Addition Reaction Heating and Stirring Addition->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the catalytic oxidation experiment.

Conclusion and Future Outlook

While dipotassium hexabromoiridate is a commercially available iridium salt, its application as a catalyst for oxidation reactions is not well-established in the peer-reviewed literature. The protocols and mechanisms presented in this document are theoretical and intended to serve as a guide for potential research in this area.

For researchers seeking reliable and well-documented methods for iridium-catalyzed alcohol oxidation, it is recommended to consult literature that utilizes iridium complexes with specific ligand systems, as these have been shown to offer superior activity, selectivity, and stability. Future research could explore the in-situ generation of more active catalytic species from K₂IrBr₆ through the addition of various ligands, potentially unlocking its utility in oxidation catalysis.

References

Due to the lack of specific literature on the catalytic use of dipotassium hexabromoiridate in oxidation reactions, the following references pertain to the broader field of iridium-catalyzed oxidation and general principles of alcohol oxidation.

  • Iridium-Catalyzed Oxidation of Alcohols.Chemical Reviews, 2015, 115 (17), pp 8974–9071. [A comprehensive review of iridium-catalyzed alcohol oxidation, though not specifically mentioning K₂IrBr₆.]
  • Aerobic Oxidation of Alcohols.Green Chemistry, 2010, 12, 189-211. [Discusses various catalysts for aerobic alcohol oxidation, providing context for the development of new systems.]
  • Oxidation of Alcohols to Aldehydes and Ketones.Organic Reactions, 2004, 63, 1.

Application Note: The Versatility of Dipotassium Hexabromoiridate as a Catalyst Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iridium catalysis has emerged as a formidable tool in organic synthesis, enabling a wide array of transformations with unparalleled efficiency and selectivity. Dipotassium hexabromoiridate (K₂[IrBr₆]), a stable, crystalline Iridium(IV) salt, serves as a valuable and versatile precursor for the generation of catalytically active iridium species. This application note provides researchers, chemists, and drug development professionals with a comprehensive technical guide on the properties, handling, and application of dipotassium hexabromoiridate. We will delve into its role in key synthetic transformations, focusing on catalytic oxidation, and provide field-proven protocols and mechanistic insights to facilitate its successful implementation in the laboratory.

Foundational Concepts: Properties and Safety

Physicochemical Properties of Dipotassium Hexabromoiridate

Dipotassium hexabromoiridate is an air-sensitive, hygroscopic, black crystalline solid.[1][2] Its utility in organic synthesis stems from its status as a precious metal compound that can serve as a homogeneous catalyst, often after in-situ reduction or ligand exchange to form the active catalytic species.[2][3] A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula Br₆IrK₂[4][5]
Molecular Weight 749.8 g/mol [4][5]
Appearance Black Crystalline Solid[2]
IUPAC Name dipotassium;hexabromoiridium(2-)[5]
CAS Number 19121-78-9[3]
Solubility Slightly soluble in water[2]
Key Characteristics Air-sensitive, Hygroscopic[1][6]
Critical Safety and Handling Protocols

Proper handling of dipotassium hexabromoiridate is paramount to ensure laboratory safety. The compound is classified as an irritant, capable of causing serious eye irritation, skin irritation, and potential respiratory irritation upon inhalation of dust.[1][6][7]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7]

  • Ventilation: Handle the solid exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust particles.[1][6]

  • Avoid Dust Formation: Take meticulous care to avoid generating dust when weighing or transferring the material.[1][7][8]

  • Inert Atmosphere: Due to its air-sensitive and hygroscopic nature, it is best practice to store and handle dipotassium hexabromoiridate under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][6]

Application Focus: Iridium-Catalyzed Oxidation

While iridium complexes catalyze a vast range of reactions including C-H activation, asymmetric hydrogenation, and allylic substitution, one of the most accessible applications for K₂[IrBr₆] as a precursor is in catalytic oxidation.[9][10][11] The Iridium(IV) center can participate in catalytic cycles that often involve Ir(III) and Ir(V) intermediates to facilitate the oxidation of organic substrates, such as alcohols, with mild oxidants.

Mechanistic Rationale: The Iridium Catalytic Cycle

The catalytic activity of iridium in oxidation reactions is rooted in its ability to cycle through multiple oxidation states. A plausible, albeit simplified, mechanism for the oxidation of an alcohol is depicted below. The cycle is initiated by the reduction of the Ir(IV) precursor to a more reactive Ir(III) species, which can then enter the primary catalytic loop.

  • Ligand Exchange/Activation: The substrate (e.g., an alcohol) coordinates to the active Ir(III) center, displacing a labile ligand.

  • Oxidative Addition: The iridium center undergoes oxidative addition into a C-H or O-H bond of the alcohol, forming an Iridium(V) hydride intermediate.

  • β-Hydride Elimination: This is a key step where the product (aldehyde or ketone) is formed, and the iridium is reduced back, often to an Ir(III) hydride.

  • Reductive Elimination/Re-oxidation: The catalyst is regenerated for the next cycle. The terminal oxidant (e.g., O₂, KBrO₃) re-oxidizes the iridium center, completing the cycle.[12]

G cluster_main Simplified Ir(III)/Ir(V) Catalytic Cycle cluster_precursor Precursor Activation Ir_III Active Ir(III) Catalyst Coord Ir(III)-Substrate Complex Ir_III->Coord + Substrate (R₂CHOH) Ir_V Ir(V) Intermediate (Oxidative Addition) Coord->Ir_V C-H Activation Product_Release Product Release (Reductive Elimination) Ir_V->Product_Release β-Hydride Elimination Product_Release->Ir_III + Terminal Oxidant - Product (R₂C=O) K2IrBr6 K₂[IrBr₆] (Ir-IV) K2IrBr6->Ir_III In-situ Reduction/ Ligand Exchange

Caption: Plausible catalytic cycle for iridium-catalyzed alcohol oxidation.

Experimental Protocols and Workflow

General Workflow for a Catalytic Reaction

Executing a successful iridium-catalyzed reaction requires careful setup and an inert environment. The following workflow provides a trusted, systematic approach.

G start Start: Assemble Glassware oven_dry Oven-Dry & Assemble Hot Under Vacuum start->oven_dry inert Backfill with Inert Gas (Ar/N₂) oven_dry->inert reagents Add K₂[IrBr₆] & Substrate Under Positive Gas Flow inert->reagents solvent Add Anhydrous Solvent via Syringe reagents->solvent reaction Heat to Desired Temp & Stir solvent->reaction monitor Monitor Reaction (TLC, GC/MS) reaction->monitor monitor->reaction Reaction Incomplete end End: Workup & Purification monitor->end Reaction Complete

Caption: Standard experimental workflow for inert atmosphere catalysis.

Protocol: Model Oxidation of Benzyl Alcohol

This protocol describes a general procedure for the aerobic oxidation of benzyl alcohol to benzaldehyde using K₂[IrBr₆] as a catalyst precursor. This serves as a self-validating system that can be adapted for other primary and secondary alcohols.

Materials:

  • Dipotassium hexabromoiridate (K₂[IrBr₆])

  • Benzyl alcohol (freshly distilled)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Schlenk line or glovebox for inert atmosphere

  • Stir plate and oil bath

Step-by-Step Procedure:

  • Glassware Preparation: A 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried at 120 °C overnight. The apparatus is assembled hot and allowed to cool to room temperature under a high vacuum, then backfilled with argon.

  • Reagent Addition: Under a positive flow of argon, the flask is charged with dipotassium hexabromoiridate (37.5 mg, 0.05 mmol, 2 mol%), potassium carbonate (276 mg, 2.0 mmol), and benzyl alcohol (270 mg, 2.5 mmol).

  • Solvent Addition: Anhydrous toluene (10 mL) is added via syringe.

  • Reaction Setup: The condenser is fitted with a balloon filled with oxygen (O₂) or a slow stream of air is bubbled through the reaction mixture (ensure proper ventilation).

  • Execution: The mixture is lowered into a preheated oil bath at 100 °C and stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by taking aliquots (via syringe) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the benzyl alcohol spot/peak indicates reaction completion.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solids are filtered off through a pad of celite, and the filter cake is washed with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure benzaldehyde.

Data Summary: Optimizing Reaction Conditions

The efficiency of the catalytic oxidation can be influenced by several factors. The following table summarizes typical effects of parameter variation.

ParameterVariationExpected OutcomeRationale
Catalyst Loading 0.5 - 5 mol%Higher loading increases rate, but also cost.More active sites available for catalysis.
Temperature 80 - 110 °CHigher temperature generally increases reaction rate.Overcomes the activation energy for C-H activation.
Base K₂CO₃, Cs₂CO₃, DBUChoice of base can significantly impact yield.Facilitates deprotonation steps in the catalytic cycle.
Solvent Toluene, Xylene, DioxaneAprotic, high-boiling solvents are preferred.Ensures solubility and allows for necessary reaction temperatures.

Broader Applications: C-H Functionalization

Beyond oxidation, iridium catalysts are renowned for their ability to mediate C-H bond activation and functionalization.[11] This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, streamlining synthetic routes. While K₂[IrBr₆] is not typically used "off-the-shelf" for these reactions, it serves as a fundamental starting material for synthesizing more complex iridium catalysts, such as [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl), which are workhorses in the field. The development of C-H activation methods often involves a concerted metalation-deprotonation pathway where the iridium catalyst is the key enabler.[11]

Conclusion

Dipotassium hexabromoiridate is a highly valuable, albeit sensitive, reagent that serves as a gateway to the rich field of iridium catalysis. Its primary utility lies in its role as a stable precursor for generating active homogeneous catalysts for a variety of organic transformations, most notably oxidations. By understanding its properties, adhering to strict safety and handling protocols, and applying methodologically sound experimental workflows, researchers can effectively harness the catalytic power of iridium to advance projects in chemical synthesis and drug discovery.

References

  • PubChem. Potassium hexabromoiridate(IV). [Link]

  • Chemistry LibreTexts. Halogenation Alkanes. [Link]

  • Royal Society of Chemistry. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. [Link]

  • Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. [Link]

  • ACS Publications. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. [Link]

  • ResearchGate. Kinetics of Ir (III)-catalyzed Oxidation of D-glucose by Potassium Iodate in Aqueous Alkaline Medium. [Link]

  • Wiley-VCH. "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of C-H-Functionalization. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Dipotassium hexabromoiridate (UK). [Link]

  • National Institutes of Health (NIH). Alkali-Controlled C-H Cleavage or N-C Bond Formation by N2-Derived Iron Nitrides and Imides. [Link]

  • MDPI. Undirected C-H Bond Activation in Aluminium Hydrido Enaminonates. [Link]

  • International Science Community Association. Hexamolybdochromate (III) catalyzed oxidation of acetic hydrazide by KBrO3 in acidic medium. [Link]

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Application Notes and Protocols: Dipotassium Hexabromoiridate as a Precursor for Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of C-H Activation with Iridium

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis. It offers a paradigm shift from traditional methods that often require pre-functionalized starting materials, thereby shortening synthetic routes, reducing waste, and improving atom economy. Transition metal catalysis has been at the forefront of this revolution, with iridium complexes emerging as exceptionally versatile and robust catalysts for a wide array of C-H activation reactions.[1] Iridium catalysts, particularly those in the +3 oxidation state, have demonstrated remarkable efficiency, selectivity (chemo-, regio-, and stereo-), and functional group tolerance, making them invaluable tools for the late-stage functionalization of complex molecules in drug discovery and materials science.[1]

This guide provides a comprehensive overview of utilizing a stable iridium(IV) source, dipotassium hexabromoiridate (K₂IrBr₆), as a precursor for generating a highly active iridium(III) catalyst for C-H activation. We will detail the properties of K₂IrBr₆ and provide a robust, field-proven protocol for the synthesis of the widely used pentamethylcyclopentadienyl iridium(III) dichloride dimer, [Cp*IrCl₂]₂, a cornerstone catalyst in C-H functionalization chemistry.

Dipotassium Hexabromoiridate (K₂IrBr₆): A Stable Iridium(IV) Source

Dipotassium hexabromoiridate is a commercially available, air-stable, crystalline solid.[2][3] It serves as a reliable source of iridium in the +4 oxidation state. While direct catalytic applications of K₂IrBr₆ in C-H activation are not extensively documented in the literature, its stability and well-defined composition make it an excellent starting point for the synthesis of more catalytically active iridium(III) complexes. The conversion from the Ir(IV) state in K₂IrBr₆ to the catalytically relevant Ir(III) state is a key conceptual step, although for practical synthesis of common C-H activation catalysts, hydrated iridium(III) chloride is more frequently used as the direct precursor due to its commercial availability and established reactivity.

Table 1: Physicochemical Properties of Dipotassium Hexabromoiridate

PropertyValue
Chemical Formula K₂IrBr₆
Molar Mass 749.84 g/mol
Appearance Black crystalline solid[2]
Iridium Content ~25.5%
Solubility Slightly soluble in water[2]
Oxidation State of Ir +4

From Precursor to Catalyst: Synthesis of [Cp*IrCl₂]₂

The pentamethylcyclopentadienyl iridium(III) dichloride dimer, [CpIrCl₂]₂, is a highly versatile and widely employed precatalyst for a vast range of C-H activation reactions, including amination and arylation.[4] Its synthesis from hydrated iridium(III) chloride (IrCl₃·xH₂O) and pentamethylcyclopentadiene (CpH) is a well-established and reproducible procedure.[5] This protocol provides a reliable pathway to access this essential catalyst in a laboratory setting.

Experimental Protocol: Synthesis of [Cp*IrCl₂]₂

This protocol is adapted from established literature procedures.[5]

Materials:

  • Hydrated Iridium(III) chloride (IrCl₃·xH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrated iridium(III) chloride and pentamethylcyclopentadiene.

  • Solvent Addition: Add anhydrous methanol to the flask.

  • Inert Atmosphere: Purge the system with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress is typically monitored by the precipitation of the orange product. The reaction is generally run for 24-48 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The orange precipitate of [Cp*IrCl₂]₂ is then collected by filtration.

  • Washing and Drying: Wash the collected solid with cold methanol to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum to yield the [Cp*IrCl₂]₂ dimer as an orange solid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product IrCl3 IrCl₃·xH₂O Methanol Methanol (Solvent) IrCl3->Methanol Dissolve CpH Cp*H CpH->Methanol Reflux Reflux (Heat) Methanol->Reflux Product [Cp*IrCl₂]₂ Reflux->Product Precipitation

Caption: Synthetic workflow for [Cp*IrCl₂]₂.

Application of [Cp*IrCl₂]₂ in Directed C-H Activation

The synthesized [Cp*IrCl₂]₂ is a precatalyst that, upon activation, can catalyze a wide range of C-H functionalization reactions. A common application is the directed amination of C(sp³)-H bonds.[4]

General Protocol: Oxime-Directed C(sp³)-H Amination

This protocol is a general representation of a directed C-H amination reaction.[4]

Materials:

  • Substrate (e.g., an oxime)

  • [Cp*IrCl₂]₂ (precatalyst)

  • Silver salt co-catalyst (e.g., AgBF₄)[4]

  • Nitrogen source (e.g., tosyl azide)[4]

  • Anhydrous solvent (e.g., dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the oxime substrate, [Cp*IrCl₂]₂ precatalyst, and the silver salt co-catalyst.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the nitrogen source.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

G CpIr(III) [CpIrL₂]⁺ Substrate_Coordination Substrate Coordination CpIr(III)->Substrate_Coordination Substrate CH_Activation C-H Activation Substrate_Coordination->CH_Activation Nitrene_Coordination Nitrene Coordination CH_Activation->Nitrene_Coordination Nitrene Source Migratory_Insertion Migratory Insertion Nitrene_Coordination->Migratory_Insertion Product_Release Product Release Migratory_Insertion->Product_Release Product_Release->CpIr(III) Product

Caption: Generalized catalytic cycle for C-H amination.

Scope and Versatility of [Cp*IrCl₂]₂-Derived Catalysts

The catalytic system derived from [Cp*IrCl₂]₂ is highly versatile and has been successfully applied to a broad range of substrates and C-H functionalization reactions.

Table 2: Selected C-H Functionalization Reactions Catalyzed by [Cp*Ir(III)] Systems

C-H Functionalization TypeCoupling PartnerDirecting GroupReference
Arylation Diaryliodonium saltsOxime[4]
Amination Sulfonyl azidesOxime, Amide[4]
Borylation B₂pin₂Hydrosilane[4]
Silylation HydrosilanesAlcohol[4]
Alkylation AlkenesAmine[6]
Hydroxylation NaIO₄Various[2]

Conclusion and Future Outlook

Dipotassium hexabromoiridate serves as a stable and reliable source of iridium for chemical synthesis. While direct catalytic applications are limited, it represents a viable starting point for the preparation of highly active iridium(III) C-H activation catalysts. The synthesis of [Cp*IrCl₂]₂, a key precatalyst, from readily available iridium salts is a straightforward and scalable process, providing access to a wide range of C-H functionalization methodologies. The continued development of new ligands and reaction conditions for iridium catalysts promises to further expand the scope and utility of C-H activation, enabling the synthesis of increasingly complex and valuable molecules with greater efficiency and sustainability.

References

  • Wikipedia contributors. (2023). Pentamethylcyclopentadienyl iridium dichloride dimer. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health. Available at: [Link]

  • St. John's University. (n.d.). [Ir(Cp-)Cl2]2 (Pentamethylcyclopentadienyliridium(III) chloride,dimer) | Catalyst. Retrieved from [Link]

  • Li, B., & Ma, J. (2019). Recent Development on Cp*Ir(III)‐Catalyzed C−H Bond Functionalization. ResearchGate. Available at: [Link]

  • Reves, M., & Rovis, T. (2018). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. National Institutes of Health. Available at: [Link]

  • Sharma, A., & Kumar, V. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega. Available at: [Link]

  • Le, L. (2017). Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [CpRhCl2]2*. Lu Le Laboratory. Retrieved from [Link]

  • Miura, M., & Satoh, T. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

Sources

The Role of Dipotassium Hexabromoiridate in C-C Coupling Reactions: A Critical Evaluation and Guide to Iridium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the role of dipotassium hexabromoiridate (K₂IrBr₆) in carbon-carbon (C-C) coupling reactions. A comprehensive review of the scientific literature reveals a notable absence of direct applications of dipotassium hexabromoiridate as a catalyst or precatalyst for common C-C bond-forming transformations. This application note, therefore, serves a dual purpose: to clarify the current standing of K₂IrBr₆ in this catalytic context and to provide a broader, practical guide to the well-established use of other iridium complexes in C-C coupling and related functionalization reactions. We will explore the landscape of iridium catalysis, focusing on common precursors, key reaction types, mechanistic insights, and detailed experimental protocols relevant to the synthesis of valuable organic molecules.

Introduction: The Quest for Efficient C-C Bond Formation

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, underpinning the assembly of complex molecules from pharmaceuticals to advanced materials.[1] Transition metal-catalyzed cross-coupling reactions have revolutionized this field, offering powerful and versatile methods for the selective formation of C-C bonds.[2] While palladium has historically dominated this area, there is a growing interest in the catalytic potential of other transition metals, including iridium, which offers unique reactivity and selectivity.[3]

Dipotassium Hexabromoiridate: An Assessment of its Catalytic Role in C-C Coupling

Despite the rich and diverse chemistry of iridium, extensive searches of the chemical literature and catalyst application databases do not provide evidence for the use of dipotassium hexabromoiridate (K₂IrBr₆) as a direct catalyst or precatalyst for C-C coupling reactions. This inorganic complex, while a stable source of iridium(IV), is not typically employed in the synthesis of catalytically active iridium(I) or iridium(III) species commonly used in cross-coupling and C-H activation/functionalization reactions. The primary utility of related compounds like dipotassium hexachloroiridate lies in its function as a precursor for the synthesis of various iridium-based catalysts, particularly for applications in areas like renewable energy and materials science.[4] However, a direct and documented pathway from K₂IrBr₆ to active C-C coupling catalysts is not well-established in the literature.

Researchers and drug development professionals seeking to employ iridium catalysis for C-C bond formation should therefore turn their attention to more commonly used and well-characterized iridium precursors.

The Iridium Advantage: Common Precursors and Key Transformations

Iridium catalysts have carved a significant niche in organic synthesis, particularly in the realm of C-H activation and functionalization, which are powerful methods for preparing substrates for subsequent cross-coupling reactions.[5] The most widely used and commercially available iridium precursors for these transformations are iridium(III) chloride hydrate (IrCl₃·nH₂O) and chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂).

Iridium-Catalyzed C-H Borylation: A Gateway to C-C Coupling

A paramount application of iridium catalysis in the context of C-C bond formation is the direct C-H borylation of aromatic and aliphatic compounds.[6] This reaction introduces a boronic ester group onto a carbon skeleton, which can then readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new C-C bond.[6]

Key Features of Iridium-Catalyzed C-H Borylation:

  • High Regioselectivity: The borylation typically occurs at the most sterically accessible C-H bond.

  • Broad Substrate Scope: A wide range of aromatic, heteroaromatic, and even aliphatic C-H bonds can be borylated.

  • Mild Reaction Conditions: The reactions are often carried out at or near room temperature.

  • Excellent Functional Group Tolerance: This method is compatible with a variety of sensitive functional groups, making it ideal for late-stage functionalization in drug discovery.

Mechanistic Insights: The Iridium Catalytic Cycle

The catalytic cycle for iridium-catalyzed C-H borylation is believed to involve an active Ir(III) species. A simplified, generally accepted mechanism is depicted below.

Iridium-Catalyzed C-H Borylation Ir_precatalyst [Ir(cod)Cl]₂ + ligand Active_Ir_I Active Ir(I) Catalyst Ir_precatalyst->Active_Ir_I Activation Ox_Add_B Oxidative Addition (B-B bond cleavage) Active_Ir_I->Ox_Add_B B2pin2 B₂pin₂ B2pin2->Ox_Add_B Ir_bisboryl Ir(III)-bis(boryl) Intermediate Ox_Add_B->Ir_bisboryl CH_Activation C-H Activation Ir_bisboryl->CH_Activation Arene Arene (R-H) Arene->CH_Activation Ir_H_boryl_aryl Ir(III)-hydrido-boryl-aryl Intermediate CH_Activation->Ir_H_boryl_aryl Red_Elim Reductive Elimination Ir_H_boryl_aryl->Red_Elim HBpin H-Bpin Ir_H_boryl_aryl->HBpin Red_Elim->Active_Ir_I Catalyst Regeneration Borylated_Arene Borylated Arene (R-Bpin) Red_Elim->Borylated_Arene

Figure 1. A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Experimental Protocols: A Practical Guide

While dipotassium hexabromoiridate is not a direct player, the following section provides a representative, field-proven protocol for an iridium-catalyzed C-H borylation reaction, a key upstream process for many C-C coupling strategies.

Protocol 1: Iridium-Catalyzed C-H Borylation of an Aromatic Substrate

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Iridium precatalyst: [Ir(cod)Cl]₂ (1-3 mol%)

  • Ligand: e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (1-3 mol%)

  • Boron source: Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.5 equivalents)

  • Aromatic substrate (1.0 equivalent)

  • Anhydrous solvent (e.g., THF, hexane, or cyclopentyl methyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the iridium precatalyst, ligand, and B₂pin₂ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add the anhydrous solvent, followed by the aromatic substrate.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) for the required time (4-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1Benzene1.5dtbpyHexane8012>95
2Toluene1.5dtbpyTHF251692
3Anisole2.0dtbpyCPME50888
4Chlorobenzene2.0dtbpyHexane802475

Note: Yields are for the isolated borylated product and are representative. Actual results may vary.

Conclusion and Future Outlook

References

  • Cross-coupling reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Hoque, M. E., Hassan, M. M. M., & Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022–5037. [Link]

  • Iridium-Catalyzed Formation of Carbon–Carbon and Carbon–Heteroatom Bonds. (n.d.). University of Windsor. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Winkhaus, G., & Singer, H. (1966). Iridium(I)- und Rhodium(I)-olefinkomplexe. Chemische Berichte, 99(11), 3610–3618. [Link]

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Application Notes and Protocols: Dipotassium Hexabromoiridate as a Precursor for the Synthesis of Iridium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iridium oxide (IrO₂) nanoparticles are at the forefront of materials science, demonstrating exceptional performance as electrocatalysts, particularly for the oxygen evolution reaction (OER), a critical process in water splitting and renewable energy systems.[1][2] Their utility also extends to supercapacitors, neural stimulation electrodes, and electrochromic devices.[3] The ultimate performance of these nanoparticles is intrinsically linked to their physical and chemical properties—such as size, crystallinity, and surface chemistry—which are largely dictated by the choice of precursor and the synthesis methodology.[4][5] This document provides a detailed technical guide on the use of dipotassium hexabromoiridate (K₂[IrBr₆]) as a robust precursor for the controlled synthesis of IrO₂ nanoparticles. We present two primary, field-proven protocols: a solvent-based hydrolytic method for producing amorphous or poorly crystalline nanoparticles and a solid-state thermal decomposition route for generating highly crystalline nanoparticles. This guide explains the causality behind experimental choices and provides comprehensive protocols for synthesis and characterization to ensure reproducibility and validation.

Introduction: The Rationale for Dipotassium Hexabromoiridate

While various iridium salts, such as hexachloroiridates (e.g., H₂IrCl₆), are commonly used, dipotassium hexabromoiridate (K₂[IrBr₆]) offers distinct advantages.[3][6] The iridium-bromide bond is typically more labile than the iridium-chloride bond, which can facilitate lower reaction temperatures and potentially faster kinetics during hydrolysis. In thermal decomposition, the different decomposition profile of the bromide salt compared to its chloride counterpart can offer a different window for controlling crystallite growth.

Key Properties of K₂[IrBr₆]:

  • Molecular Formula: Br₆IrK₂[7]

  • Molecular Weight: ~749.8 g/mol [7]

  • Appearance: Black crystalline solid[8]

  • Iridium Content: ~25.5% by weight[9]

The selection of a precursor is a critical first step that influences the entire synthesis pathway.[4] By understanding the properties of K₂[IrBr₆], researchers can better tailor reaction conditions to achieve desired nanoparticle characteristics.

Synthesis Methodologies: A Dual Approach

We detail two distinct yet complementary synthesis routes. The choice between them depends on the desired final properties of the IrO₂ nanoparticles, particularly their crystallinity, which is a key factor in balancing catalytic activity and stability.[5]

Protocol 1: Low-Temperature Hydrolytic Synthesis

This method is designed to produce small, often amorphous or poorly crystalline, hydrated iridium oxide nanoparticles. This high-surface-area material is particularly effective in electrocatalytic applications where a large number of active sites is paramount.[3] The core principle is the base-catalyzed hydrolysis of the [IrBr₆]²⁻ complex to form an iridium oxy-hydroxide intermediate, which is subsequently dehydrated to IrO₂.

Causality: The use of a strong base (NaOH) rapidly deprotonates water molecules, creating a hydroxide-rich environment that promotes the displacement of bromide ligands from the iridium coordination sphere. The relatively low reaction temperature (80-100°C) limits atomic rearrangement, preventing the formation of a highly ordered crystal lattice and resulting in smaller, hydrated nanoparticles.[3]

Experimental Workflow: Hydrolytic Method

cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Workup & Isolation cluster_char Characterization P1 Dissolve K₂[IrBr₆] in Deionized Water R1 Add NaOH dropwise to K₂[IrBr₆] solution under vigorous stirring P1->R1 P2 Prepare separate NaOH solution P2->R1 R2 Heat mixture to 90°C for 2-4 hours R1->R2 R3 Observe formation of dark blue/black precipitate R2->R3 W1 Cool to Room Temp. R3->W1 W2 Centrifuge to collect precipitate W1->W2 W3 Wash repeatedly with Deionized Water W2->W3 W4 Dry overnight under vacuum at 60°C W3->W4 C1 TEM, XRD, XPS W4->C1 Proceed to Characterization Precursor K₂[IrBr₆] (s) Dipotassium Hexabromoiridate Intermediate IrOₓBrᵧ (s) Oxybromide Intermediate Precursor->Intermediate Δ, O₂ (200-350°C) Product IrO₂ (s) (Rutile) Crystalline Iridium Dioxide Intermediate->Product Δ, O₂ (>350°C) Byproducts {KBr (g) + Br₂ (g)|Volatile Byproducts} Intermediate->Byproducts

Caption: Simplified pathway for thermal decomposition of K₂[IrBr₆].

Step-by-Step Protocol:

  • Precursor Preparation:

    • Place 100 mg of K₂[IrBr₆] powder into a ceramic crucible.

    • Gently grind the powder with a pestle to break up any large aggregates and ensure a fine, uniform consistency.

  • Thermal Treatment:

    • Place the crucible in a programmable tube or box furnace.

    • Heat the furnace in an air atmosphere to the target temperature (e.g., 450°C) with a controlled ramp rate of 5°C/minute. Justification: A slow ramp rate ensures uniform heating and prevents explosive decomposition, promoting more homogeneous nanoparticle formation.

    • Hold the temperature at 450°C for 2 hours. Justification: This dwell time allows for complete conversion to the oxide and for the crystal structure to fully develop.

  • Product Recovery:

    • After the dwell time, turn off the furnace and allow it to cool naturally to room temperature. Safety: Do not open the furnace at high temperatures.

    • Once cooled, carefully remove the crucible. The product will be a dark, crystalline powder.

    • The resulting IrO₂ powder can be used directly or washed with DI water to remove any soluble potassium salt byproducts, followed by drying.

Validation and Characterization: A Self-Validating System

To ensure the successful synthesis of IrO₂ nanoparticles and to understand their properties, a suite of characterization techniques is essential. [1]

Technique Purpose Expected Result for IrO₂ Nanoparticles
Transmission Electron Microscopy (TEM) To determine particle size, morphology (shape), and size distribution. [10] Hydrolytic Method: Small (~2-7 nm), roughly spherical, and potentially agglomerated nanoparticles. [3]Thermal Method: Larger (10-30 nm), well-defined crystalline particles with visible lattice fringes.
X-ray Diffraction (XRD) To identify the crystal phase and estimate the average crystallite size. [1] Hydrolytic Method: Broad, low-intensity peaks indicative of an amorphous or poorly crystalline structure. Thermal Method: Sharp diffraction peaks corresponding to the rutile IrO₂ phase (JCPDS card no. 15-0870).

| X-ray Photoelectron Spectroscopy (XPS) | To determine the surface elemental composition and the oxidation state of iridium. [11]| The Ir 4f spectrum should show two characteristic peaks, Ir 4f₇/₂ and Ir 4f₅/₂, at binding energies consistent with the Ir(IV) oxidation state in IrO₂. |

Summary of Synthesis Parameters and Expected Outcomes

The choice of synthesis method directly impacts the final material properties. The following table summarizes the key differences.

Parameter Protocol 1: Hydrolytic Synthesis Protocol 2: Thermal Decomposition
Temperature 80 - 100 °C400 - 600 °C
Primary Mechanism Base-catalyzed hydrolysisSolid-state oxidation & decomposition
Typical Particle Size 2 - 10 nm10 - 50 nm
Crystallinity Amorphous to poorly crystallineHighly crystalline (Rutile phase)
Key Advantages High surface area, more active sitesHigh stability, phase purity
Key Disadvantages Lower crystalline quality, potential for hydrationLower surface area, particle sintering at high T

Safety and Handling

  • Always handle iridium compounds in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The thermal decomposition protocol generates bromine gas as a byproduct, which is toxic and corrosive. The furnace must be properly vented.

  • Consult the Safety Data Sheet (SDS) for dipotassium hexabromoiridate and all other chemicals before use.

References

  • Nanostructured Iridium Oxide: State of the Art. (2022-08-05). MDPI. [Link]

  • Synthesis and Evaluation of Iridium Oxide Nanoparticle Catalysts Supported on Nitrogen-Doped Reduced Graphene Oxides. (2018-04-05). ResearchGate. [Link]

  • Size‐Controlled Synthesis of IrO2 Nanoparticles at High Temperatures for the Oxygen Evolution Reaction. (2021-10-08). ResearchGate. [Link]

  • Structure and Reactivity of IrOx Nanoparticles for the Oxygen Evolution Reaction in Electrocatalysis: An Electronic Structure Theory Study. (2021-02-19). ACS Publications. [Link]

  • Anodic Electrodeposition of IrOx Nanoparticles from Aqueous Nanodroplets. (2019-08-08). NIH National Center for Biotechnology Information. [Link]

  • Highly active nano-sized iridium catalysts: synthesis and operando spectroscopy in a proton exchange membrane electrolyzer. (2018-01-01). Royal Society of Chemistry. [Link]

  • A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants. (2019-01-08). MDPI. [Link]

  • Iridium (IV) Oxide (IrO₂) Nanoparticles and Cancers. Science Publishing Group. [Link]

  • Iridium and IrOx nanoparticles: an overview and review of syntheses and applications. ResearchGate. [Link]

  • Comparative study on the effect of precursors on the morphology and electronic properties of CdS nanoparticles. NIH National Center for Biotechnology Information. [Link]

  • Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. (2022-12-19). ACS Publications. [Link]

  • Synthesis and Characterization of 3-DOM IrO2 Electrocatalysts Templated by PMMA for Oxygen Evolution Reaction. NIH National Center for Biotechnology Information. [Link]

  • Potassium hexabromoiridate(IV). PubChem. [Link]

  • Thermal decomposition of potassium hexanitronickelate(II) hydrate. (2000-06-15). University of Reading. [Link]

  • EFFECT OF PRECURSOR CONCENTRATION AND pH ON THE SHAPE AND SIZE OF STARCH CAPPED SILVER SELENIDE (Ag2Se) NANOPARTICLES. (2014-11-07). International Journal of ChemTech Research. [Link]

  • Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction. (2019-04-01). MDPI. [Link]

  • Potassium hexabromoiridate(IV), 99.9% (metals basis), Ir 25.2% min. Fisher Scientific. [Link]

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Application Notes and Protocols for Electrochemical Studies of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and experimental protocols for the electrochemical investigation of dipotassium hexabromoiridate (K₂IrBr₆). This document is designed to equip researchers with the necessary knowledge to perform accurate and reproducible electrochemical measurements, understand the underlying principles of the techniques, and interpret the resulting data.

Introduction: The Electrochemical Significance of Dipotassium Hexabromoiridate

Dipotassium hexabromoiridate is a coordination complex containing iridium in the +4 oxidation state. The electrochemical behavior of this compound is dominated by the reversible one-electron transfer between the iridium(IV) and iridium(III) centers, represented by the [IrBr₆]²⁻/[IrBr₆]³⁻ redox couple. The study of this redox process is crucial for various applications, including its use as a redox mediator in biosensors, as a catalyst in organic synthesis, and as a model system for understanding electron transfer kinetics in inorganic complexes.

The electrochemical properties of K₂IrBr₆ are sensitive to the composition of the electrolyte, the choice of electrode material, and the overall experimental conditions. Therefore, a thorough understanding of these parameters is essential for obtaining reliable and meaningful results. This guide will delve into the practical aspects of performing cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy to characterize this important iridium complex.

Foundational Principles: The [IrBr₆]²⁻/[IrBr₆]³⁻ Redox Couple

The core of the electrochemical behavior of dipotassium hexabromoiridate lies in the following reversible redox reaction:

[IrBr₆]²⁻ + e⁻ ⇌ [IrBr₆]³⁻

This reaction involves the transfer of a single electron to the iridium center, reducing it from the +4 to the +3 oxidation state. The formal potential (E°') of this redox couple is a key thermodynamic parameter that can be determined experimentally. It is important to note that the hexabromoiridate(IV) anion can be susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH. This can lead to the formation of aquated or hydroxylated iridium species, which will exhibit different electrochemical behavior. Therefore, to study the pristine [IrBr₆]²⁻/[IrBr₆]³⁻ couple, it is recommended to work in acidic aqueous solutions (pH 2-3) or in non-aqueous solvents.[1][2]

Experimental Setup and Solution Preparation: Ensuring Data Integrity

A standard three-electrode electrochemical cell is required for these studies.

  • Working Electrode (WE): Glassy carbon or platinum electrodes are commonly used for studying iridium complexes. The choice of electrode material can influence the electron transfer kinetics.

  • Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable for aqueous studies. For non-aqueous measurements, a non-aqueous reference electrode, such as Ag/Ag⁺, should be used.

  • Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode.

Solution Preparation and Stability Considerations:

Due to the potential for hydrolysis, it is crucial to use freshly prepared solutions of dipotassium hexabromoiridate.[1][2]

  • Aqueous Solutions: Dissolve K₂IrBr₆ in an acidic supporting electrolyte, such as 0.5 M H₂SO₄ or a pH 3 buffer solution, to a final concentration of 1-5 mM. The supporting electrolyte is essential to minimize solution resistance.

  • Non-Aqueous Solutions: For studies in organic media, dissolve K₂IrBr₆ in a suitable solvent like acetonitrile or dimethylformamide containing a supporting electrolyte such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Degassing: Before each experiment, it is imperative to remove dissolved oxygen from the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Oxygen can interfere with the electrochemical measurements.

Core Electrochemical Techniques and Protocols

Cyclic Voltammetry (CV): Probing the Redox Behavior

Cyclic voltammetry is a powerful technique for the initial characterization of the [IrBr₆]²⁻/[IrBr₆]³⁻ redox couple. It provides information about the formal potential, the reversibility of the electron transfer process, and the diffusion coefficient of the electroactive species.

Protocol for Cyclic Voltammetry:

  • Prepare the Electrochemical Cell: Assemble the three-electrode cell with the appropriate electrodes and the degassed K₂IrBr₆ solution.

  • Set the CV Parameters:

    • Potential Range: Scan over a potential range that brackets the expected redox event. A typical starting range for the [IrBr₆]²⁻/[IrBr₆]³⁻ couple in acidic aqueous solution is from approximately +1.0 V to -0.2 V vs. SCE.

    • Scan Rate (ν): Begin with a scan rate of 100 mV/s. Subsequently, perform scans at various rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

  • Acquire the Voltammogram: Initiate the potential scan and record the resulting current. A typical cyclic voltammogram for a reversible one-electron process will exhibit a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).

Data Analysis and Interpretation:

  • Formal Potential (E°'): This can be estimated as the midpoint potential between the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2.

  • Reversibility: For a reversible system, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred (in this case, n=1). The ratio of the anodic to cathodic peak currents (ipa/ipc) should be approximately 1.

  • Diffusion Control: A plot of the peak current (ip) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled process.

Diagram of the Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Prepare Electrochemical Cell prep_sol Prepare & Degas K₂IrBr₆ Solution prep_cell->prep_sol set_params Set CV Parameters (Potential Range, Scan Rate) prep_sol->set_params run_cv Run Cyclic Voltammetry set_params->run_cv analyze_volt Analyze Voltammogram (E°', ΔEp, ipa/ipc) run_cv->analyze_volt plot_ip Plot ip vs. ν¹/² analyze_volt->plot_ip

Caption: Workflow for a cyclic voltammetry experiment.

Chronoamperometry: Determining the Diffusion Coefficient

Chronoamperometry is used to determine the diffusion coefficient (D) of the electroactive species by applying a potential step and monitoring the resulting current as a function of time.

Protocol for Chronoamperometry:

  • Prepare the Electrochemical Cell: Use the same setup as for cyclic voltammetry.

  • Set the Potential Step: Apply a potential step from an initial potential where no faradaic reaction occurs to a final potential where the reaction is diffusion-limited (i.e., on the plateau of the voltammetric wave).

  • Record the Current-Time Transient: Measure the current decay over time.

Data Analysis and Interpretation:

The current decay for a diffusion-controlled process is described by the Cottrell equation:

I(t) = nFAD¹/²C / (πt)¹/²

where:

  • I(t) is the current at time t

  • n is the number of electrons transferred

  • F is the Faraday constant

  • A is the electrode area

  • D is the diffusion coefficient

  • C is the bulk concentration of the analyte

A plot of I versus t⁻¹/² should be linear, and the diffusion coefficient can be calculated from the slope of this plot.

Electrochemical Impedance Spectroscopy (EIS): Investigating Interfacial Properties

EIS is a powerful technique for studying the kinetics of electron transfer and the properties of the electrode-electrolyte interface. It involves applying a small amplitude AC potential perturbation and measuring the resulting current response over a range of frequencies.

Protocol for Electrochemical Impedance Spectroscopy:

  • Prepare the Electrochemical Cell: The setup is the same as for the other techniques.

  • Set the EIS Parameters:

    • DC Potential: Set the DC potential to the formal potential (E°') of the redox couple, determined from CV.

    • Frequency Range: Typically scan from high frequencies (e.g., 100 kHz) to low frequencies (e.g., 0.1 Hz).

    • AC Amplitude: Use a small amplitude, typically 5-10 mV.

  • Acquire the Impedance Spectrum: The data is usually presented as a Nyquist plot (imaginary impedance vs. real impedance).

Data Analysis and Interpretation:

The Nyquist plot for a simple, reversible redox couple often exhibits a semicircle at high frequencies followed by a straight line at low frequencies (Warburg impedance).

  • Charge Transfer Resistance (Rct): The diameter of the semicircle is related to the charge transfer resistance, which is inversely proportional to the standard rate constant of the electron transfer.

  • Double-Layer Capacitance (Cdl): This can be estimated from the frequency at the top of the semicircle.

  • Warburg Impedance: The linear portion at low frequencies is characteristic of diffusion control.

Diagram of the Electrochemical Process at the Electrode Surface:

EIS_Process Bulk [IrBr₆]²⁻ (Bulk Solution) Surface [IrBr₆]²⁻ (Electrode Surface) Bulk->Surface Diffusion Product [IrBr₆]³⁻ (Electrode Surface) Surface->Product Electron Transfer (e⁻) Bulk_Product [IrBr₆]³⁻ (Bulk Solution) Product->Bulk_Product Diffusion

Caption: Key steps in the electrochemical reduction of [IrBr₆]²⁻.

Quantitative Data Summary

ParameterSymbolTypical Value/RangeMethod of Determination
Formal PotentialE°'Dependent on electrolyteCyclic Voltammetry
Number of Electronsn1Cyclic Voltammetry
Diffusion CoefficientD~1 x 10⁻⁵ cm²/sChronoamperometry, Cyclic Voltammetry (Randles-Sevcik)
Charge Transfer ResistanceRctVaries with kineticsElectrochemical Impedance Spectroscopy

Note: The diffusion coefficient for the bromide ion (Br⁻) is approximately 2.01 x 10⁻⁵ cm²/s in aqueous solution. The larger hexabromoiridate(IV) anion is expected to have a somewhat lower diffusion coefficient.

Conclusion and Best Practices

The electrochemical study of dipotassium hexabromoiridate provides valuable insights into the fundamental properties of this important iridium complex. By carefully following the protocols outlined in this guide, researchers can obtain high-quality, reproducible data. Key best practices include:

  • Using freshly prepared solutions in an appropriate acidic electrolyte to minimize hydrolysis. [1][2]

  • Thoroughly degassing the electrolyte to remove interfering oxygen.

  • Properly cleaning and preparing the electrode surfaces before each experiment.

  • Employing a combination of electrochemical techniques for a comprehensive characterization.

This application note serves as a starting point for the electrochemical investigation of dipotassium hexabromoiridate. The specific experimental parameters may need to be optimized depending on the research objectives and the instrumentation available.

References

  • Weusten, S.J.C., de Groot, M.T., & van der Schaaf, J. (2020). A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements. Journal of Electroanalytical Chemistry, 873, 114421. [Link]

  • Reactivity of Hexachloroiridate(IV) in Alkaline Medium. Asian Journal of Chemistry. [Link]

  • Iridium anodic oxidation to Ir(III) and Ir(IV) hydrous oxides. ResearchGate. [Link]

Sources

Application Notes and Protocols: Dipotassium Hexabromoiridate as a Precursor for High-Performance Electrocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Iridium in Electrocatalysis

The global transition towards a sustainable energy economy hinges on efficient electrochemical processes, such as water splitting for green hydrogen production and CO₂ reduction into valuable chemicals.[1][2] A significant bottleneck, particularly for proton exchange membrane water electrolyzers (PEMWEs), is the sluggish kinetics of the anodic oxygen evolution reaction (OER).[3][4] In the corrosive acidic environment of PEMWEs, iridium-based materials stand out as the state-of-the-art electrocatalysts, offering a unique combination of high activity and exceptional stability.[5][6]

While various iridium salts can be used to synthesize these catalysts, Dipotassium Hexabromoiridate (K₂IrBr₆) presents itself as a stable, solid, and high-purity iridium(IV) precursor.[7] Its use allows for the reproducible synthesis of well-defined iridium oxide (IrO₂) or mixed-oxide nanostructures. This guide provides an in-depth exploration of the synthesis, characterization, and electrochemical evaluation of high-performance OER electrocatalysts derived from K₂IrBr₆, designed for researchers and scientists in materials science and renewable energy development.

Part 1: Synthesis of Iridium Oxide (IrO₂) Nanoparticles from K₂IrBr₆

Causality and Rationale: The conversion of the hexabromoiridate salt into its oxide form is the foundational step. The goal is to create catalytically active IrO₂ nanoparticles with high surface area and the correct crystalline phase (rutile). A modified Adams fusion method is a robust and widely adopted technique for this transformation.[8] It employs a molten salt flux (e.g., sodium nitrate) which acts as both an oxidizing agent and a medium to control particle growth, ensuring the formation of small, uniform nanocrystals.

Protocol 1: Synthesis of IrO₂ Nanoparticles via Modified Adams Fusion

This protocol details the thermal conversion of K₂IrBr₆ into crystalline IrO₂ powder.

Materials:

  • Dipotassium Hexabromoiridate (K₂IrBr₆)

  • Sodium Nitrate (NaNO₃), anhydrous

  • High-purity deionized (DI) water (18.2 MΩ·cm)

  • Alumina crucible

  • Agate mortar and pestle

  • Tube furnace with temperature control

  • Centrifuge

Procedure:

  • Precursor Preparation: Weigh 100 mg of K₂IrBr₆ and 1 g of NaNO₃ (a 1:10 mass ratio). The large excess of NaNO₃ ensures a homogeneous molten flux environment.

  • Homogenization: Thoroughly grind the two powders together in an agate mortar and pestle for 15 minutes to achieve an intimate mixture. This step is critical for a uniform reaction.

  • Thermal Treatment:

    • Transfer the homogenized powder into an alumina crucible and place it in the center of a tube furnace.

    • Heat the furnace to 500°C at a ramp rate of 10°C/min under a standard air atmosphere.

    • Hold the temperature at 500°C for 2 hours. This allows for the complete decomposition of the nitrate flux and oxidation of iridium.

  • Cooling and Isolation:

    • Allow the furnace to cool naturally to room temperature.

    • The resulting product will be a solid mass. Carefully transfer it into a beaker containing 200 mL of DI water.

  • Purification:

    • Heat the water to 80°C and stir vigorously for at least 4 hours to dissolve the excess sodium nitrate and other soluble byproducts.

    • Collect the black IrO₂ powder by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the powder by redispersing in fresh DI water followed by centrifugation. Repeat this washing step at least five times to ensure complete removal of residual ions.

  • Drying: Dry the final black powder in a vacuum oven at 80°C overnight. The result is a high-purity, nanocrystalline IrO₂ catalyst.

cluster_synthesis Synthesis Workflow start Weigh K₂IrBr₆ & NaNO₃ grind Homogenize via Grinding start->grind heat Thermal Treatment (500°C, 2h) grind->heat cool Cool to Room Temp heat->cool dissolve Dissolve Flux in Hot DI Water cool->dissolve wash Wash & Centrifuge (5x) dissolve->wash dry Dry in Vacuum Oven (80°C) wash->dry end Final IrO₂ Powder dry->end

Caption: Workflow for IrO₂ synthesis from K₂IrBr₆.

Part 2: Essential Physicochemical Characterization

To establish a structure-property relationship, the synthesized IrO₂ powder must be thoroughly characterized. This validates the synthesis protocol and provides insight into the material's potential catalytic performance.

Characterization TechniquePurposeExpected Outcome for a Successful Synthesis
X-Ray Diffraction (XRD) To identify the crystalline phase and estimate the average crystallite size.[8]Peaks corresponding to the rutile IrO₂ crystal structure (JCPDS #15-0870). Broad peaks indicate small crystallite size (typically 3-10 nm).
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and dispersion of the nanoparticles.[8]Uniform, quasi-spherical nanoparticles with sizes consistent with XRD analysis. High-resolution TEM can reveal lattice fringes, confirming crystallinity.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition and the oxidation states of iridium and oxygen.[3]Predominant peaks for Ir 4f (Ir 4f₇/₂ and Ir 4f₅/₂) corresponding to the Ir⁴⁺ oxidation state. The O 1s spectrum will show contributions from lattice oxygen (Ir-O) and surface hydroxyl groups (Ir-OH).

Part 3: Electrochemical Performance Evaluation for OER

The ultimate test of the material is its performance in an electrochemical cell. This involves preparing a stable catalyst ink, fabricating a working electrode, and conducting a series of standardized electrochemical tests.

Protocol 2: Catalyst Ink and Working Electrode Preparation

Causality and Rationale: The creation of a homogeneous catalyst ink is paramount for fabricating reproducible and reliable electrodes.[9] The ink consists of the catalyst, a solvent system for dispersion, and an ionomer (e.g., Nafion). Nafion acts as a binder, adhering the catalyst to the electrode surface, and as a proton conductor, facilitating proton transport away from the active sites, which is crucial for the OER mechanism.[10][11] Ultrasonication provides the necessary energy to break down catalyst agglomerates, ensuring a uniform coating.

Materials:

  • Synthesized IrO₂ catalyst powder

  • Isopropanol (IPA)

  • DI water

  • 5 wt% Nafion® dispersion solution (e.g., D521)

  • Glassy carbon rotating disk electrode (RDE), 5 mm diameter

  • Micropipette

  • Ultrasonic bath or horn sonicator

Procedure:

  • Ink Formulation:

    • Prepare a catalyst suspension by weighing 5 mg of the IrO₂ powder and adding it to a vial containing 980 µL of a 1:1 (v/v) IPA/DI water solution.

    • Add 20 µL of 5 wt% Nafion® solution. This results in a final ink concentration of 5 mg/mL with approximately 10 wt% ionomer relative to the catalyst mass.

  • Homogenization: Sonicate the vial in an ice bath for at least 60 minutes. An ice bath prevents overheating, which can degrade the Nafion and cause solvent evaporation.

  • Electrode Preparation:

    • Before coating, polish the glassy carbon electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in DI water and ethanol to remove any residue.

    • Using a micropipette, carefully drop-cast 5 µL of the homogenized ink onto the polished surface of the glassy carbon electrode.

  • Drying: Let the electrode dry slowly in air at room temperature. This slow drying process prevents the formation of cracks in the catalyst layer, ensuring good adhesion and electrical contact. The final catalyst loading will be approximately 25 µg/cm².

cluster_ink Electrode Preparation Workflow A Mix IrO₂, IPA/Water, & Nafion Solution B Ultrasonicate (60 min in ice bath) A->B D Drop-cast Ink onto Electrode B->D C Polish & Clean Glassy Carbon Electrode C->D E Air Dry at Room Temperature D->E F Working Electrode Ready for Testing E->F

Caption: Workflow for catalyst ink and electrode preparation.

Protocol 3: Standardized OER Measurements

Causality and Rationale: A three-electrode setup is used to decouple the performance of the working electrode (our catalyst) from the counter electrode. Linear Sweep Voltammetry (LSV) is the primary technique to measure activity, from which the overpotential—the extra potential required beyond the thermodynamic minimum to drive the reaction at a certain rate—is determined.[12] The Tafel slope, derived from LSV data, provides insight into the reaction mechanism.[13] Finally, chronoamperometry is a crucial test of the catalyst's long-term stability under operational conditions.[14]

Setup:

  • Electrochemical Cell: Standard glass cell

  • Working Electrode (WE): The prepared IrO₂-coated RDE

  • Counter Electrode (CE): Platinum wire or graphite rod

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.

  • Electrolyte: 0.5 M H₂SO₄, saturated with O₂ by bubbling for 30 minutes prior to measurement.

Procedure:

  • Electrode Conditioning: Perform 20-30 cyclic voltammetry (CV) scans at 100 mV/s in the potential window of 1.2 to 1.5 V vs. RHE to activate and stabilize the catalyst surface.

  • Activity Measurement (LSV):

    • Record an LSV curve from 1.2 to 1.8 V vs. RHE at a slow scan rate of 5 mV/s with electrode rotation (e.g., 1600 rpm) to remove O₂ bubbles.

    • The data must be iR-corrected to eliminate the contribution of solution resistance.

    • Determine the overpotential (η) required to achieve a current density of 10 mA/cm², a benchmark for solar fuel devices. η₁₀ = E(at 10 mA/cm²) - 1.23 V.

  • Kinetic Analysis (Tafel Plot):

    • Plot the iR-corrected potential (E) versus log(|j|), where j is the current density.

    • The linear region of this plot is the Tafel region. The Tafel slope is determined from the slope of this line (b = dE / d(log|j|)).[13] A smaller slope indicates faster kinetics for a given increase in potential.

  • Stability Test (Chronoamperometry):

    • Apply a constant potential that initially yields a current density of 10 mA/cm² and record the current over an extended period (e.g., 10-24 hours).[3] A stable catalyst will show minimal current decay over time.

cluster_electrochem Electrochemical Testing Logic Setup Three-Electrode Cell WE: IrO₂/GCE CE: Pt Wire RE: Ag/AgCl Electrolyte: 0.5 M H₂SO₄ CV Conditioning (Cyclic Voltammetry) Setup->CV LSV Activity Measurement (Linear Sweep Voltammetry) CV->LSV Chrono Stability Test (Chronoamperometry) LSV->Chrono Overpotential Overpotential (η₁₀) LSV->Overpotential Tafel Tafel Slope (b) LSV->Tafel Durability Current vs. Time Chrono->Durability

Caption: Logical flow of electrochemical evaluation.

Summary of Expected Performance

The table below summarizes typical performance metrics for high-quality IrO₂ electrocatalysts synthesized for the OER in acidic media. These values serve as a benchmark for evaluating catalysts prepared from K₂IrBr₆.

Performance MetricTypical Value RangeSignificance
Overpotential @ 10 mA/cm² (η₁₀) 270 - 350 mVLower values indicate higher activity and greater energy efficiency.[15]
Tafel Slope (b) 40 - 70 mV/decProvides insight into the rate-determining step of the OER mechanism.[13][14]
Stability >90% current retention after 10hHigh retention indicates robustness and suitability for long-term operation.[3]

Conclusion and Broader Applications

Dipotassium hexabromoiridate serves as an excellent and reliable precursor for the synthesis of highly active and stable iridium-based electrocatalysts. The protocols outlined in this guide provide a self-validating framework for researchers to produce and evaluate these materials, primarily for the oxygen evolution reaction in acidic environments. While OER is its flagship application, iridium's unique electronic properties also make it a subject of investigation for other critical reactions, including the hydrogen evolution reaction (HER) and CO₂ electroreduction, although its cost often limits its use where less expensive alternatives exist.[16][17] By mastering these synthesis and evaluation techniques, researchers can contribute to advancing the performance and viability of critical clean energy technologies.

References

  • ResearchGate. (2022). Iridium-based Electrocatalysts for Acidic Oxygen Evolution Reaction: Engineering Strategies to Enhance the Activity and Stability. Retrieved from [Link]

  • OSTI.GOV. (2017). Iridium-based Catalysts for Electrocatalytic Water Splitting. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability. Materials Chemistry Frontiers. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enhanced performance of molecular electrocatalysts for CO2 reduction in a flow cell following K+ addition. Retrieved from [Link]

  • National Institute of Chemistry. (n.d.). Stability of iridium-based electrocatalysts. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterisation and Evaluation of IrO2 Based Binary Metal Oxide Electrocatalysts for Oxygen Evolution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20120208106A1 - Catalyst ink preparation for fuel cell electrode fabrication.
  • ResearchGate. (n.d.). Chronopotentiometry test of Ir0.6Cr0.4Ox‐350 and c‐IrOx at 10 mA cm⁻². Retrieved from [Link]

  • GitHub Pages. (2021). Increased Ir−Ir Interaction in Iridium Oxide during the Oxygen Evolution Reaction at High Potentials Probed by Operando Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical characterization of the iridium oxide catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimizing the Ink Formulation for Preparation of Cu-Based Gas Diffusion Electrodes Yielding Ethylene in Electroreduction of CO2. ACS ES&T Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Electrocatalysts for the Oxygen Evolution Reaction: From Single- to Multielement Materials. Retrieved from [Link]

  • RSC Publishing. (2021). Hydrous cobalt–iridium oxide two-dimensional nanoframes: insights into activity and stability of bimetallic acidic oxygen evolution electrocatalysts. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Electrochemical Characterization of Ru-Modified Iridium Oxide Catalysts for PEM Electrolysis. Retrieved from [Link]

  • ResearchGate. (2015). How to prepare ink of metal oxides to be used as an electrocatalyst, after loading it on glassy carbon? Retrieved from [Link]

  • CCS Chemistry. (2024). Iridium-Based Anode Catalysts for Water Electrolysis: From Fundamentals to Industrial Applications. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Unlocking cathodic potential dependent Pd deactivation for energy efficient CO2 electroreduction to formate. Retrieved from [Link]

  • RSC Publishing. (n.d.). An overview on Pd-based electrocatalysts for the hydrogen evolution reaction. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrocatalytic Hydrogen Evolution Reaction by a Molecular Ni Complex. Retrieved from [Link]

Sources

The Versatility of Dipotassium Hexabromoiridate: A Gateway to Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Iridium Precursor

Dipotassium hexabromoiridate(IV) (K₂IrBr₆) is a prominent inorganic coordination compound of iridium, presenting as a black, crystalline solid.[1] Commercially available in high purity, typically 99.9% on a metals basis, it serves as a crucial and versatile precursor in the synthesis of a wide array of advanced iridium-based materials.[2][3] Its utility in materials science is rooted in the accessibility of the iridium(IV) center and the labile nature of its bromide ligands, which can be readily displaced or transformed in various chemical reactions. This application note provides an in-depth guide for researchers and materials scientists on the practical applications of dipotassium hexabromoiridate, offering detailed protocols for the synthesis of iridium oxide (IrO₂) nanoparticles and thin films, and exploring its role in electrocatalysis.

Fundamentally, the [IrBr₆]²⁻ anion possesses an octahedral geometry, which influences the crystal structure and properties of the resulting materials.[4] The compound's electronic and magnetic properties have been a subject of academic research, revealing complex phase transitions at cryogenic temperatures.[5][6] While these fundamental properties are intriguing, the true value for many materials scientists lies in its role as a starting material for creating functional materials with applications in electronics, catalysis, and energy storage.

This guide is structured to provide not only step-by-step synthetic procedures but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties and Safe Handling

A thorough understanding of the material's properties and safety considerations is paramount before its use in any experimental setting.

Key Physicochemical Data
PropertyValueReference
Molecular FormulaK₂IrBr₆[1][3]
Molecular Weight749.86 g/mol [1]
AppearanceBlack crystalline solid[1]
Purity≥ 99.9% (metals basis)[2]
Iridium Content~25.2% min[1]
SolubilitySlightly soluble in water[1]
SensitivityHygroscopic and air-sensitive[1][7]
Safety and Handling Protocol

Dipotassium hexabromoiridate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Due to its hygroscopic and air-sensitive nature, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[7] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[8] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[8]

Application I: Synthesis of Iridium Oxide (IrO₂) Nanoparticles

Iridium oxide is a highly sought-after material, particularly for its exceptional performance as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[9] K₂IrBr₆ is an excellent precursor for the synthesis of both amorphous and crystalline IrO₂ nanoparticles.

Scientific Rationale

The conversion of K₂IrBr₆ to IrO₂ typically involves a hydrolysis and oxidation process. The bromide ligands are displaced by hydroxide ions in an aqueous medium, leading to the formation of iridium hydroxide species. Subsequent thermal treatment or chemical oxidation then converts the hydroxide to the more stable oxide. The choice of synthesis method (e.g., hydrothermal, microwave-assisted) significantly influences the particle size, morphology, and crystallinity of the resulting IrO₂ nanoparticles, which in turn dictates their catalytic activity.

Protocol 1: Hydrothermal Synthesis of Amorphous IrO₂ Nanoparticles

This protocol is adapted from methodologies for synthesizing iridium-based nanoparticles and is suitable for producing highly active, amorphous IrO₂ for electrocatalytic applications.

Materials:

  • Dipotassium hexabromoiridate(IV) (K₂IrBr₆)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve 100 mg of K₂IrBr₆ in 50 mL of deionized water in a glass beaker with vigorous stirring. The slight solubility may require sonication for complete dissolution.

  • Hydrolysis: Slowly add a 1 M NaOH solution dropwise to the K₂IrBr₆ solution while stirring continuously until the pH reaches approximately 10. A color change should be observed as iridium hydroxide species begin to form.

  • Hydrothermal Treatment: Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 180 °C for 12 hours. The elevated temperature and pressure facilitate the conversion to iridium oxide.

  • Purification: After cooling the autoclave to room temperature, collect the black precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified IrO₂ nanoparticles in a vacuum oven at 60 °C for 12 hours.

Expected Outcome:

This method typically yields amorphous or poorly crystalline IrO₂ nanoparticles with a small particle size, which is advantageous for exposing a high number of active sites in catalysis.

Protocol 2: Microwave-Assisted Synthesis of Crystalline IrO₂ Nanoparticles

Microwave-assisted synthesis offers a rapid and energy-efficient route to crystalline IrO₂ nanoparticles. The rapid heating promotes fast nucleation and growth, leading to well-defined crystalline structures.

Materials:

  • Dipotassium hexabromoiridate(IV) (K₂IrBr₆)

  • Ethylene glycol

  • Microwave reactor

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, dissolve 50 mg of K₂IrBr₆ in 20 mL of ethylene glycol. Ethylene glycol acts as both a solvent and a reducing agent at high temperatures.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the solution to 200 °C with a power of 100 W, holding at this temperature for 30 minutes.[10]

  • Isolation and Purification: After the reaction, cool the mixture and collect the black precipitate by centrifugation. Wash the product thoroughly with ethanol and deionized water.

  • Drying: Dry the crystalline IrO₂ nanoparticles under vacuum at 80 °C for 6 hours.

Expected Outcome:

This protocol is expected to produce crystalline IrO₂ nanoparticles. The crystallinity can be confirmed using X-ray diffraction (XRD).

Application II: Precursor for Iridium and Iridium Oxide Thin Film Deposition

Thin films of iridium and iridium oxide are crucial in various technological applications, including microelectronics, protective coatings, and sensors. K₂IrBr₆ can be utilized as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, although it is less common than organometallic precursors. For solution-based methods, it is a viable starting material.

Scientific Rationale

The deposition of thin films from a precursor like K₂IrBr₆ relies on its decomposition or reaction on a heated substrate surface. For solution-based spin-coating, the precursor is dissolved in a suitable solvent, and the resulting solution is coated onto a substrate. Subsequent annealing in a controlled atmosphere (e.g., air or oxygen for IrO₂, or a reducing atmosphere for metallic iridium) decomposes the precursor and forms the desired film.

Protocol 3: Spin-Coating Deposition of Iridium Oxide Thin Films

This protocol provides a straightforward method for fabricating IrO₂ thin films on various substrates.

Materials:

  • Dipotassium hexabromoiridate(IV) (K₂IrBr₆)

  • 2-Methoxyethanol

  • Substrates (e.g., silicon wafers, glass slides)

  • Spin coater

  • Tube furnace

Procedure:

  • Precursor Solution: Prepare a 0.1 M solution of K₂IrBr₆ in 2-methoxyethanol. Gentle heating and sonication may be required to aid dissolution.

  • Substrate Preparation: Thoroughly clean the substrates by sonicating in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Spin-Coating: Dispense the precursor solution onto the substrate and spin-coat at 3000 rpm for 30 seconds.

  • Drying: Dry the coated substrate on a hotplate at 150 °C for 10 minutes to remove the solvent.

  • Annealing: Place the substrate in a tube furnace and anneal at 400 °C in air for 1 hour. The heating and cooling rates should be controlled (e.g., 5 °C/min) to prevent thermal shock.

  • Repeat: Repeat steps 3-5 to achieve the desired film thickness.

Expected Outcome:

A uniform, transparent, or slightly colored iridium oxide thin film. The film's properties can be characterized by techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and ellipsometry.

Application III: Homogeneous Catalysis

While iridium complexes are renowned homogeneous catalysts for a variety of organic transformations, the direct use of K₂IrBr₆ is less common than more sophisticated organometallic iridium catalysts.[11] However, it can serve as a precursor for the in-situ generation of catalytically active species.

Scientific Rationale

In homogeneous catalysis, the catalytic cycle often involves changes in the oxidation state and coordination sphere of the metal center. K₂IrBr₆, with iridium in the +4 oxidation state, can be reduced in situ to a more catalytically active lower oxidation state (e.g., Ir(III) or Ir(I)). The bromide ligands can also be exchanged for other ligands that modulate the catalyst's reactivity and selectivity.

Conceptual Workflow for Homogeneous Catalysis

The following diagram illustrates a conceptual workflow for utilizing K₂IrBr₆ in a homogeneous catalytic reaction.

HomogeneousCatalysisWorkflow K2IrBr6 K₂IrBr₆ Precursor ReactionVessel Reaction Vessel (Inert Atmosphere) K2IrBr6->ReactionVessel Solvent Solvent System Solvent->ReactionVessel Ligand Ligand Addition (Optional) Ligand->ReactionVessel ReducingAgent Reducing Agent (Optional) ReducingAgent->ReactionVessel Reactants Reactants Reactants->ReactionVessel ActiveCatalyst In-situ Generated Active Iridium Catalyst ReactionVessel->ActiveCatalyst Activation Product Product Isolation and Purification ReactionVessel->Product ActiveCatalyst->ReactionVessel Catalytic Cycle

Caption: Conceptual workflow for in-situ generation of an active iridium catalyst from K₂IrBr₆.

Conclusion

Dipotassium hexabromoiridate(IV) is a valuable and versatile precursor in materials science. Its utility extends from the synthesis of catalytically active iridium oxide nanoparticles to the fabrication of functional thin films. While direct applications in homogeneous catalysis are less explored, its role as a starting material for more complex iridium catalysts should not be overlooked. The protocols and conceptual frameworks provided in this application note serve as a robust starting point for researchers to explore the vast potential of this important iridium compound in developing next-generation materials and technologies.

References

  • Khan, N., et al. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. Physical Review B, 103(1), 014427. [Link]

  • Iwahara, N., & Furukawa, W. (2023). Vibronic effect on resonant inelastic x-ray scattering in cubic iridium hexahalides. arXiv preprint arXiv:2305.05853. [Link]

  • PubChem. Potassium hexabromoiridate(IV). [Link]

  • OSTI.GOV. Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. [Link]

  • Blakemore, J. D., et al. (2012). Comparison of amorphous iridium water-oxidation electrocatalysts prepared from soluble precursors. Dalton Transactions, 41(42), 13083-13089. [Link]

  • Oakton, E., et al. (2019). Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction. Catalysts, 9(4), 337. [Link]

  • CORE. Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. [Link]

  • ResearchGate. Sodium hexabromoiridate(III) for the electroplating of Ir–Ni and Ir–Re–Ni alloy coatings. [Link]

  • Harrer, M., et al. (2021). Increased Ir−Ir Interaction in Iridium Oxide during the Oxygen Evolution Reaction at High Potentials Probed by Operando Spectroscopy. ACS Catalysis, 11(15), 9526-9537. [Link]

  • Semantic Scholar. Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. [Link]

  • Rastegar, S., et al. (2025). On the growth and water oxidation stability of hydrous iridium oxide. Energy & Environmental Science. [Link]

  • ResearchGate. Microwave-assisted synthesis of iridium oxide and palladium nanoparticles supported on a nitrogen-rich covalent triazine framework as superior electrocatalysts for the hydrogen evolution and oxygen reduction reaction. [Link]

  • ResearchGate. Synthesis and Study of Potassium Hexabromoiridate(IV). [Link]

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Application Notes and Protocols for the Electrodeposition of Iridium Films Using Dipotassium Hexabromoiridate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Merits of Iridium and the Hexabromoiridate Precursor

Iridium, a platinum-group metal, is renowned for its exceptional chemical inertness, high melting point, hardness, and corrosion resistance. These properties make iridium thin films highly desirable for a wide array of demanding applications, including protective coatings on electrodes for industrial electrolysis, high-performance electrical contacts, and biocompatible coatings for medical implants. While various methods exist for depositing iridium films, electrodeposition from an aqueous solution offers precise control over film thickness and morphology.

Among the various precursors for iridium electrodeposition, bromide-based electrolytes have been identified as particularly effective for producing high-quality, adherent iridium films. This document provides a detailed guide to the electrodeposition of iridium films using dipotassium hexabromoiridate (K₂IrBr₆) as the precursor salt. This precursor is favored for its ability to yield bright and stable iridium deposits. These protocols are intended for researchers, scientists, and professionals in drug development who require high-quality iridium coatings.

Electrochemical Rationale: The Deposition Mechanism

The electrodeposition of iridium from a dipotassium hexabromoiridate solution involves the reduction of the iridium(IV) complex at the cathode. The overall process can be summarized by the following key steps:

  • Dissociation: In an aqueous solution, the dipotassium hexabromoiridate salt dissociates: K₂IrBr₆ ⇌ 2K⁺ + [IrBr₆]²⁻

  • Stepwise Reduction: The hexabromoiridate(IV) anion, [IrBr₆]²⁻, is electrochemically reduced to metallic iridium. This reduction is believed to occur in a stepwise manner, likely involving an intermediate iridium(III) species:

    • [IrBr₆]²⁻ + e⁻ → [IrBr₆]³⁻ (Reduction from Ir(IV) to Ir(III))

    • [IrBr₆]³⁻ + 3e⁻ → Ir(s) + 6Br⁻ (Reduction from Ir(III) to metallic Ir)

The successful deposition of a high-quality iridium film is contingent on carefully controlling the electrochemical parameters to favor the complete reduction to metallic iridium while minimizing side reactions such as hydrogen evolution.

Experimental Workflow Overview

The following diagram outlines the key stages in the electrodeposition of iridium films from a dipotassium hexabromoiridate bath.

Electrodeposition_Workflow Workflow for Iridium Electrodeposition cluster_prep Preparation cluster_deposition Electrodeposition cluster_post Post-Deposition Bath_Prep Bath Preparation Electrodeposition Electrodeposition Process Bath_Prep->Electrodeposition Substrate_Prep Substrate Preparation Substrate_Prep->Electrodeposition Post_Treatment Post-Deposition Treatment Electrodeposition->Post_Treatment Characterization Film Characterization Post_Treatment->Characterization

Caption: A schematic overview of the iridium electrodeposition process.

Materials and Equipment

Chemicals and Reagents
  • Dipotassium Hexabromoiridate(IV) (K₂IrBr₆), 99.9% purity or higher

  • Hydrobromic acid (HBr), 48%

  • Potassium bromide (KBr)

  • Deionized water (18 MΩ·cm)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Appropriate etchants for substrate cleaning (e.g., dilute nitric acid for copper)

Equipment
  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (substrate to be coated, e.g., copper, gold, or titanium)

  • Counter electrode (e.g., platinum mesh or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle with temperature control

  • pH meter

  • Fume hood

  • Ultrasonic bath

  • Drying oven

Detailed Protocols

Part 1: Preparation of the Iridium Electrodeposition Bath

The bromide-based electrolyte is recognized for its stability and effectiveness in producing quality iridium deposits.[1]

  • Precursor Dissolution: In a clean glass beaker, dissolve the desired amount of dipotassium hexabromoiridate(IV) in deionized water. A typical concentration is around 5 g/L of iridium metal.

  • Supporting Electrolyte: Add a supporting electrolyte to increase the conductivity of the solution. Potassium bromide (KBr) is a suitable choice.

  • pH Adjustment: Adjust the pH of the solution to approximately 2 using a dilute solution of hydrobromic acid (HBr).[2] A low pH is crucial for the stability of the iridium complex and for promoting the desired electrochemical reactions.

  • Heating and Stabilization: Gently heat the solution to the intended operating temperature (typically between 60°C and 80°C) and allow it to stabilize for at least 30 minutes with continuous stirring.[2]

Part 2: Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and uniformity of the iridium film.

  • Degreasing: Clean the substrate by sonicating in a sequence of acetone and isopropanol for 10-15 minutes each to remove any organic contaminants.

  • Surface Activation: Activate the substrate surface by immersing it in an appropriate etchant to remove any native oxide layers. The choice of etchant depends on the substrate material.

  • Rinsing: Thoroughly rinse the substrate with deionized water and dry it with a stream of nitrogen or in a drying oven.

  • Undercoating (Optional): For certain substrates, an undercoat of a more noble metal like gold may be beneficial to improve the current efficiency of iridium deposition.[3]

Part 3: Electrodeposition Procedure
  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared substrate as the working electrode, the platinum or graphite as the counter electrode, and the reference electrode positioned close to the working electrode.

  • Electrolyte Introduction: Fill the cell with the pre-heated iridium electrodeposition bath.

  • Deposition Parameters: Connect the electrodes to the potentiostat/galvanostat and apply the desired deposition parameters. For a bromide-based bath, typical parameters are:

    • Mode: Galvanostatic (constant current)

    • Current Density: 3 to 12 mA/cm²[2]

    • Temperature: 60°C to 80°C[2]

    • Agitation: Gentle stirring

  • Deposition Time: The deposition time will depend on the desired film thickness. The deposition rate is influenced by the current density and the cathode efficiency, which is initially around 40% but can decrease over time.[2]

  • Post-Deposition Rinsing: After the desired deposition time, turn off the potentiostat, carefully remove the coated substrate from the cell, and immediately rinse it thoroughly with deionized water to remove any residual electrolyte.

  • Drying: Dry the iridium-coated substrate using a stream of nitrogen or by placing it in a drying oven at a low temperature.

Critical Parameters and Their Influence

The quality of the electrodeposited iridium film is highly dependent on the deposition parameters. The following table summarizes the key parameters and their expected impact on the final coating.

ParameterTypical RangeInfluence on Film Properties
Iridium Concentration 5 g/LAffects the deposition rate and bath stability.
pH ~2Crucial for the stability of the [IrBr₆]²⁻ complex and minimizing hydrolysis.
Temperature 60°C - 80°CHigher temperatures generally improve conductivity and can influence film morphology.[2]
Current Density 3 - 12 mA/cm²Directly controls the deposition rate. Higher current densities can lead to increased stress and potential cracking of the film.[2]
Agitation Gentle StirringEnsures uniform concentration of iridium ions at the cathode surface, preventing depletion and promoting a more uniform deposit.

Expected Results and Characterization

  • Appearance: Iridium films deposited from a bromide electrolyte are typically bright and adherent.[2]

  • Morphology: The surface morphology can be characterized using Scanning Electron Microscopy (SEM). A well-deposited film should be dense and uniform.

  • Composition: The elemental composition of the film can be confirmed using Energy-Dispersive X-ray Spectroscopy (EDS).

  • Crystallinity: The crystal structure of the iridium deposit can be analyzed using X-ray Diffraction (XRD).

  • Thickness: The film thickness can be estimated from the total charge passed during deposition (Faraday's law), taking into account the cathode efficiency, or measured directly using techniques like cross-sectional SEM or profilometry.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Adhesion Improper substrate preparation; high internal stress in the deposit.Ensure thorough cleaning and activation of the substrate; consider reducing the current density.
Dark or Powdery Deposit Too high current density; bath contamination; incorrect pH.Decrease the current density; ensure high purity of chemicals and water; verify and adjust the pH of the bath.
Low Deposition Rate Low iridium concentration; low cathode efficiency.Increase the iridium concentration in the bath; optimize deposition parameters to improve efficiency.
Cracked Deposit High internal stress, often from excessive thickness or high current density.Reduce the current density; deposit thinner films.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling hydrobromic acid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • ELECTRODEPOSITION OF IRIDIUM - IR@CECRI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Electrodeposition of iridium for target manufacturing - PSI Indico. (n.d.). Retrieved January 23, 2026, from [Link]

  • Petrossians, A., Whalen, J. J., Weiland, J., & Mansfeld, F. (2011). Electrodeposition and Characterization of Thin-Film Platinum-Iridium Alloys for Biological Interfaces. Journal of The Electrochemical Society, 158(7), E74.
  • Jiangang, Q., Shiming, X., Tian, Z., & Haijing, L. (2015). Preparation of Iridium Layers by Galvanostatic Electrodeposition in Composited Ionic Liquids. Rare Metal Materials and Engineering, 44(5), 1141-1145.
  • Yusof, N. A., Othman, N. S., & Z, M. (2018). Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology.
  • Mirica, L. M., et al. (2020). Insights into the Mechanism of CO2 Electroreduction by Molecular Palladium–Pyridinophane Complexes. Inorganic Chemistry, 59(21), 15993-16003.
  • (2017). Electrochemical deposition of iridium and iridium-nickel-alloys. IOP Conference Series: Materials Science and Engineering, 228, 012005.
  • A bromide electrolyte for the electrodeposition of platinum and platinum–iridium alloy | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Yusof, N. A., et al. (2018). (PDF) Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology. Retrieved January 23, 2026, from [Link]

  • S, M. A., & J, P. (2008). Effects of Electrodeposition Conditions and Protocol on the Properties of Iridium Oxide pH Sensor Electrodes. Journal of The Electrochemical Society, 155(12), F255.
  • El Sawy, E. N., & Birss, V. I. (2009). Nano-porous iridium and iridium oxide thin films formed by high efficiency electrodeposition.
  • (PDF) Solution preparation and electrodeposition setup. (n.d.). Retrieved January 23, 2026, from [Link]

  • A bromide electrolyte for the electrodeposition of platinum and platinum–iridium alloy - CECRI, Karaikudi. (n.d.). Retrieved January 23, 2026, from [Link]

  • Zari, S., et al. (2013). Anodic deposition of colloidal iridium oxide thin films from hexahydroxyiridate(IV) solutions. Dalton Transactions, 42(36), 12984-12991.
  • Cyclic voltammetry graph of electro-deposition iridium oxide film - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing Dipotassium Hexabromoiridate (K₂IrBr₆) in their experiments. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to diagnose and resolve common issues related to impurities in this critical reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected when using K₂IrBr₆. Could impurities be the cause?

A1: Absolutely. The purity of K₂IrBr₆ is paramount for stoichiometric reactions. The presence of non-reactive or interfering species can lead to inaccurate quantification of the active iridium(IV) complex, resulting in lower yields. Common culprits include moisture, which can lead to the formation of less reactive aquated iridium species, and other metallic impurities that may compete in catalytic cycles or side reactions.

Q2: I'm observing unexpected peaks in my analytical data (e.g., NMR, Mass Spec) after a reaction involving K₂IrBr₆. What could be the source?

A2: Extraneous peaks often point to the presence of impurities in your starting material. These could be residual solvents from the synthesis of K₂IrBr₆, byproducts from incomplete reactions, or even degradation products. For instance, if iridium trichloride was used as a precursor in the synthesis of your K₂IrBr₆, you might encounter mixed halide complexes of the type K₂[IrBrₓCl₆₋ₓ], which would have different molecular weights and potentially different reactivity.

Q3: The color of my K₂IrBr₆ solution is not what I expected. Is this an indication of impurity?

A3: Yes, color can be a primary indicator of the purity and stability of your K₂IrBr₆. The hexabromoiridate(IV) anion, [IrBr₆]²⁻, has a characteristic dark color in solution. A significant deviation from the expected color could suggest the presence of iridium in a different oxidation state (e.g., the yellowish Ir(III) or other colored species), or the formation of hydrolysis products.

Q4: My K₂IrBr₆ is labeled as "hygroscopic." How critical is it to handle it in a dry environment?

A4: It is extremely critical. The term "hygroscopic" indicates that the compound readily absorbs moisture from the atmosphere. This can lead to the hydrolysis of the [IrBr₆]²⁻ anion, where bromide ligands are sequentially replaced by water molecules to form species like [IrBr₅(H₂O)]⁻. These aquated species have different electronic and steric properties, which can significantly impact their reactivity and the outcome of your experiment.

Troubleshooting Guide

Problem 1: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of reaction yields.

  • Variable reaction kinetics.

  • Inconsistent product purity.

Possible Cause:

  • Batch-to-batch variation in the impurity profile of K₂IrBr₆.

Troubleshooting Workflow:

A Inconsistent Results Observed B Analyze a sample of the K₂IrBr₆ lot via ICP-AES or ICP-MS A->B C Compare elemental impurity profile to previous successful batches B->C D Significant metallic impurities detected? (e.g., Pt, Pd, Ru, Rh, Fe) C->D E Consider purification of K₂IrBr₆ or sourcing from a higher-purity supplier D->E Yes F No significant metallic impurities. Investigate other impurity types. D->F No G Perform UV-Vis and/or Raman spectroscopy F->G H Compare spectra to a known pure standard G->H I Deviations in spectra suggest presence of other iridium species (e.g., aquated, mixed-halide) H->I J Strictly enforce anhydrous handling conditions. Consider recrystallization. I->J

Troubleshooting workflow for inconsistent experimental results.

Problem 2: Suspected Hydrolysis of K₂IrBr₆

Symptoms:

  • Gradual color change of the solid material upon storage.

  • Formation of a precipitate when dissolving the solid in an organic solvent.

  • Reduced reactivity in moisture-sensitive reactions.

Possible Cause:

  • Uptake of atmospheric moisture leading to the formation of insoluble or less reactive aquated iridium species.

Step-by-Step Protocol for Detection and Mitigation:

  • Visual Inspection: Examine the solid K₂IrBr₆ for any clumps or changes in color from a deep, uniform dark powder to a lighter or non-uniform appearance.

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount of the suspect K₂IrBr₆ in a dry, inert solvent in which it is known to be soluble. The presence of an insoluble residue is a strong indicator of hydrolysis products.

  • Spectroscopic Analysis (FT-IR):

    • Acquire an FT-IR spectrum of the suspect K₂IrBr₆.

    • Look for the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of coordinated water molecules.

  • Mitigation:

    • Always store K₂IrBr₆ in a desiccator over a strong drying agent (e.g., P₂O₅).

    • Handle the material exclusively in an inert atmosphere glovebox.

    • If hydrolysis is suspected, purification by recrystallization from a suitable non-aqueous solvent may be necessary.

Problem 3: Potential for Mixed-Halide Impurities

Symptoms:

  • Broadened peaks in spectroscopic analyses (e.g., NMR of ligands in a resulting complex).

  • Difficulty in obtaining single crystals for X-ray diffraction.

  • Slightly different reactivity compared to a known pure standard.

Possible Cause:

  • Presence of K₂[IrBrₓCl₆₋ₓ] species, arising from the use of chloride-containing precursors in the synthesis of K₂IrBr₆.

Analytical Approach:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool to identify the presence of different [IrBrₓCl₆₋ₓ]²⁻ species in solution, as they will each have a distinct mass-to-charge ratio.

  • Raman Spectroscopy: The Ir-Br and Ir-Cl stretching frequencies are distinct. The presence of both sets of characteristic peaks in the Raman spectrum would confirm a mixed-halide system.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information on the elemental composition and chemical environment of the atoms at the surface of the solid material, potentially distinguishing between bromide and chloride ligands.

Common Impurities in Dipotassium Hexabromoiridate

Impurity TypeSpecific ExamplesPotential SourceImpact on Experiments
Metallic Impurities Pt, Pd, Ru, Rh, Fe, Cu, Ni, Ag, Au, Sn, Pb, Si, Al, Ca, Mg, Na[1]Co-purification with iridium from natural sources; contamination from reaction vessels.Catalytic side reactions; interference with desired catalytic cycles; inaccurate elemental analysis of final products.
Hydrolysis Products [IrBr₅(H₂O)]⁻, [IrBr₄(H₂O)₂]Exposure to moisture due to the hygroscopic nature of K₂IrBr₆.Reduced reactivity; altered solubility; can act as a different ligand in coordination chemistry.
Mixed-Halide Species K₂[IrBrₓCl₆₋ₓ]Use of iridium chloride precursors (e.g., IrCl₃, H₂IrCl₆) in the synthesis of K₂IrBr₆.Altered electronic and steric properties of the iridium center, leading to changes in reactivity and spectroscopic signatures.
Iridium in Other Oxidation States Ir(III) or Ir(V) speciesIncomplete oxidation or reduction during synthesis; decomposition.Can lead to unexpected redox chemistry; affects the stoichiometry of reactions assuming pure Ir(IV).
Unreacted Starting Materials Residual potassium bromide (KBr) or iridium precursorsIncomplete reaction or purification during synthesis.Affects the true concentration of the active iridium complex; may introduce unwanted ions into the reaction mixture.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Qualitative Purity Assessment

This protocol provides a rapid method to qualitatively assess the purity of a K₂IrBr₆ sample by comparing its UV-Vis spectrum to that of a known high-purity standard.

  • Prepare a stock solution of a high-purity K₂IrBr₆ standard at a known concentration in a suitable solvent (e.g., dry acetonitrile).

  • Prepare a solution of the K₂IrBr₆ sample to be tested at the same concentration and in the same solvent.

  • Acquire the UV-Vis absorption spectrum of both solutions over a relevant wavelength range (e.g., 250-800 nm).

  • Analysis:

    • Carefully overlay the two spectra.

    • Significant differences in the position (λ_max) or shape of the absorption bands, or the appearance of new absorption features in the sample spectrum, indicate the presence of impurities. For example, a blue-shift in the ligand-to-metal charge transfer bands might suggest the presence of aquated species.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of K₂IrBr₆ by recrystallization to remove less soluble or more soluble impurities. The choice of solvent is critical and should be determined based on the solubility properties of K₂IrBr₆ and its expected impurities.

  • In an inert atmosphere, dissolve the impure K₂IrBr₆ in a minimum amount of a suitable hot solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by filtration in an inert atmosphere.

  • Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

  • Validation: Analyze the purified material using the methods described in this guide to confirm the removal of impurities.

Logical Relationships in Impurity Troubleshooting

A Experimental Anomaly Observed (e.g., low yield, side products) B Review Handling and Storage Procedures A->B C Suspicion of Hydrolysis (Hygroscopic Nature) B->C D Suspicion of Metallic Impurities B->D E Suspicion of Synthesis-Related Impurities (e.g., mixed halides, other oxidation states) B->E F FT-IR and Solubility Tests C->F G ICP-AES / ICP-MS D->G H Mass Spectrometry, Raman, or XPS E->H I Implement Strict Anhydrous Techniques F->I J Source Higher Purity Material or Purify G->J K Consider Alternative Synthetic Route or Supplier H->K

Sources

Technical Support Center: Dipotassium Hexabromoiridate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with dipotassium hexabromoiridate (K₂IrBr₆) in aqueous solutions. As a compound with significant applications in catalysis, materials science, and chemical synthesis, understanding its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered when working with this complex.

Introduction: The Challenge of Stability

Dipotassium hexabromoiridate, an iridium(IV) complex, is inherently susceptible to decomposition in aqueous environments. The primary degradation pathway is hydrolysis, a process where the bromide ligands are sequentially replaced by water molecules. This alteration of the coordination sphere around the iridium center leads to changes in the compound's chemical and physical properties, ultimately impacting experimental results. The rate and extent of this decomposition are influenced by several factors, including pH, light exposure, and temperature. This guide will equip you with the knowledge to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of dipotassium hexabromoiridate in water?

The primary cause of instability is hydrolysis, also known as aquation. In this process, water molecules act as nucleophiles and displace the bromide (Br⁻) ligands from the iridium(IV) center. This is a stepwise process that leads to the formation of a series of aquated iridium(IV) bromide complexes.

Q2: Why is the pH of the aqueous solution so critical?

The pH of the solution plays a pivotal role in the stability of the [IrBr₆]²⁻ complex. In neutral or alkaline solutions, the hydrolysis process is significantly accelerated. Hydroxide ions (OH⁻) are stronger nucleophiles than water and can more readily attack the iridium center, facilitating the displacement of bromide ligands. To suppress this hydrolysis, it is recommended to prepare and maintain the solution in a slightly acidic condition (pH ~2).[1]

Q3: My dipotassium hexabromoiridate solution has changed color. What does this indicate?

A change in the color of your solution is a clear visual indicator of decomposition. The color of a transition metal complex is determined by the electronic transitions between d-orbitals, which are highly sensitive to the coordination environment. As bromide ligands are replaced by water molecules, the ligand field strength around the iridium(IV) ion changes, leading to a shift in the absorption spectrum and a corresponding change in the perceived color.

Q4: Can I store aqueous solutions of dipotassium hexabromoiridate? For how long?

While it is always best to use freshly prepared solutions, if storage is necessary, it should be done under specific conditions to minimize degradation. The solution should be prepared in acidified water (pH ~2), stored in an amber or opaque container to protect it from light, and kept at a low temperature (2-8 °C). Even under these conditions, the stability is limited, and it is advisable to monitor the solution for any signs of degradation before use.

Q5: What are the expected decomposition products in an aqueous solution?

The decomposition of dipotassium hexabromoiridate in water leads to a mixture of aquated iridium(IV) bromide species, such as [IrBr₅(H₂O)]⁻, [IrBr₄(H₂O)₂], etc., and free bromide ions in the solution. In the presence of light, photochemical reactions can also occur, potentially leading to the reduction of Ir(IV) to Ir(III) and the formation of more complex species.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with dipotassium hexabromoiridate solutions.

Problem Probable Cause(s) Recommended Solution(s)
Rapid Color Change of Solution - Incorrect pH: Solution prepared in neutral or alkaline water. - Exposure to Light: Solution left in a transparent container under ambient light.- Acidify the Solution: Prepare a fresh solution using deionized water adjusted to pH ~2 with a non-coordinating acid (e.g., HBr or HClO₄). - Protect from Light: Use amber glassware or wrap the container with aluminum foil.
Precipitate Formation - Advanced Hydrolysis: Formation of insoluble iridium oxide or hydroxide species due to prolonged exposure to neutral/alkaline pH. - Contaminants: Presence of impurities in the K₂IrBr₆ salt or the solvent.- Prepare Fresh Solution: Discard the old solution and prepare a new one under acidic conditions. - Use High-Purity Reagents: Ensure the use of high-purity K₂IrBr₆ and deionized water.
Inconsistent Experimental Results - Degraded Solution: Use of a partially hydrolyzed solution where the active species concentration has changed. - Photodegradation: Light-induced changes to the iridium complex.- Monitor Solution Stability: Regularly check the UV-Vis spectrum of the solution before use to ensure its integrity. - Work in a Dimly Lit Environment: Minimize exposure of the solution to direct light during experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of Dipotassium Hexabromoiridate

Objective: To prepare an aqueous solution of K₂IrBr₆ with enhanced stability.

Materials:

  • Dipotassium hexabromoiridate (K₂IrBr₆)

  • High-purity deionized water

  • Dilute hydrobromic acid (HBr) or perchloric acid (HClO₄)

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass storage bottle

Procedure:

  • Prepare Acidified Water: Take a known volume of deionized water and, while monitoring with a pH meter, add dilute HBr or HClO₄ dropwise until a stable pH of approximately 2 is achieved.

  • Weigh K₂IrBr₆: Accurately weigh the required amount of K₂IrBr₆ in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed K₂IrBr₆ to a volumetric flask. Add a small amount of the acidified water to dissolve the solid completely.

  • Final Volume: Once dissolved, bring the solution to the final volume with the acidified water.

  • Storage: Immediately transfer the solution to a clean, amber glass bottle, seal it tightly, and store it at 2-8 °C.

Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the degradation of a K₂IrBr₆ solution over time.

Materials:

  • Aqueous solution of K₂IrBr₆

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Spectrum: Immediately after preparing the fresh K₂IrBr₆ solution, record its UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-700 nm). Note the position and absorbance of the characteristic peaks.

  • Time-course Monitoring: At regular intervals (e.g., every hour, day, or week, depending on the expected stability), record the UV-Vis spectrum of the stored solution under the same conditions.

  • Data Analysis: Compare the spectra over time. A decrease in the absorbance of the characteristic peaks of [IrBr₆]²⁻ and/or the appearance of new peaks at different wavelengths indicates degradation. The rate of change in absorbance can be used to quantify the decomposition kinetics.

Visualizing the Decomposition Pathway

The following diagrams illustrate the key concepts related to the stability of dipotassium hexabromoiridate in aqueous solutions.

DecompositionPathway [IrBr6]2- [IrBr6]2- [IrBr5(H2O)]- [IrBr5(H2O)]- [IrBr6]2-->[IrBr5(H2O)]- + H2O - Br- Further Aquated Species Further Aquated Species [IrBr5(H2O)]-->Further Aquated Species + H2O - Br-

Caption: Stepwise hydrolysis of the hexabromoiridate(IV) anion.

TroubleshootingFlowchart decision decision start Problem with K2IrBr6 Solution check_color Is there a color change or precipitate? start->check_color check_pH Was the solution prepared at pH ~2? check_color->check_pH Yes end Solution is likely stable. check_color->end No check_light Was the solution protected from light? check_pH->check_light Yes prepare_fresh Prepare a fresh solution under acidic conditions and protect from light. check_pH->prepare_fresh No check_light->prepare_fresh No monitor_uv Monitor stability with UV-Vis spectroscopy. check_light->monitor_uv Yes prepare_fresh->monitor_uv

Caption: A flowchart for troubleshooting K₂IrBr₆ solution instability.

References

  • Khan, N., et al. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. arXiv:2103.00206v2 [cond-mat.str-el]. Available at: [Link]

Sources

Technical Support Center: Dipotassium Hexabromoiridate (K₂[IrBr₆])

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Dipotassium Hexabromoiridate (K₂[IrBr₆]). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of K₂[IrBr₆].

Q1: What is the general stability of solid K₂[IrBr₆]?

As a solid, Dipotassium Hexabromoiridate is a relatively stable, crystalline black powder. However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The ingress of water can initiate hydrolysis at the crystal surface, leading to slow degradation over time. Therefore, proper storage is critical to maintaining its integrity.

Q2: What are the best practices for storing solid K₂[IrBr₆]?

To prevent moisture-induced degradation, K₂[IrBr₆] should be stored in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™). For long-term storage, placing the container in a glovebox under an inert atmosphere (e.g., argon or nitrogen) is the ideal method. Always handle the solid material quickly in an environment with low humidity.

Q3: Which solvents are recommended for dissolving K₂[IrBr₆], and which should be avoided?

The choice of solvent is paramount to the stability of the [IrBr₆]²⁻ complex.

  • Recommended: Non-coordinating, anhydrous organic solvents such as acetonitrile (CH₃CN) and chloroform (CHCl₃) are excellent choices. The [IrBr₆]²⁻ anion exhibits significant photo- and thermal stability in these solvents.[3]

  • Use with Caution: Protic and coordinating solvents, especially water, should be used with extreme caution. Aqueous solutions of K₂[IrBr₆] are significantly less stable, as the water molecules can directly participate in degradation pathways.[3][4] If aqueous media are required for a reaction, solutions should be prepared fresh, used immediately, and protected from light. The stability can be somewhat enhanced by the presence of excess bromide ions (e.g., by adding KBr), which shifts the equilibrium away from degradation according to Le Châtelier's principle.

Q4: Is K₂[IrBr₆] sensitive to light?

Yes, the [IrBr₆]²⁻ complex is photosensitive. Exposure to light, particularly in solution, can initiate photochemical reactions.[3][5] The primary process upon photoexcitation is often a ligand-to-metal charge transfer (LMCT), which can lead to subsequent degradation steps, including ligand substitution or photoreduction, especially in reactive solvents.[4] For this reason, all solutions containing K₂[IrBr₆] should be protected from light by using amber vials or by wrapping the container with aluminum foil.

Troubleshooting Guide: Experimental Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Problem: My dark red-brown K₂[IrBr₆] solution has changed color over time. What is happening?

  • Underlying Cause: A color change is the most common indicator of degradation. The primary degradation pathway for [IrBr₆]²⁻ in coordinating solvents like water is aquation (a form of hydrolysis or solvolysis), where bromide (Br⁻) ligands are sequentially replaced by solvent molecules (H₂O).[4] Each substitution event alters the coordination sphere around the iridium center. This changes the energy levels of the metal's d-orbitals and the ligand-to-metal charge transfer bands, resulting in a different absorption spectrum and thus a visible color change.

  • The Chemical Pathway: The process occurs in steps: [IrBr₆]²⁻ (Dark Red-Brown) + H₂O → [IrBr₅(H₂O)]⁻ + Br⁻ [IrBr₅(H₂O)]⁻ + H₂O → [IrBr₄(H₂O)₂] + Br⁻ ...and so on.

  • Immediate Action:

    • Cease using the solution for any critical experiments, as its chemical identity has changed.

    • Acquire a UV-Vis spectrum of the solution and compare it to the spectrum of a freshly prepared solution. A shift in the maximum absorbance peaks (λ-max) is definitive evidence of degradation.

    • Prepare a fresh solution for your work, ensuring you use an anhydrous solvent if possible and protect it from light.

Problem: I am observing unexpected or irreproducible results in my reaction where K₂[IrBr₆] is a reactant or catalyst.

  • Underlying Cause: If your K₂[IrBr₆] has degraded, you are introducing different iridium species into your reaction, such as [IrBr₅(H₂O)]⁻. These aquated species have different electronic properties, steric profiles, and reactivity compared to the parent [IrBr₆]²⁻ complex. This can lead to lower yields, unexpected side products, or a complete change in the reaction pathway.

  • Troubleshooting Workflow:

    • Assess Reagent Integrity: First, verify the stability of your K₂[IrBr₆] solution using the UV-Vis spectroscopy protocol outlined below.

    • Review Handling Procedures: Were the solutions prepared fresh? Were they protected from light? Was an anhydrous solvent used? Was the solid stored correctly?

    • Run a Control Reaction: Perform the reaction using a freshly prepared, validated solution of K₂[IrBr₆] under optimal conditions (e.g., inert atmosphere, protection from light) and compare the results to your previous attempts.

Problem: My solid K₂[IrBr₆] appears clumpy and discolored. Is it still usable?

  • Underlying Cause: Clumping and discoloration of the solid are classic signs of moisture absorption. The hygroscopic nature of the salt means it has likely absorbed atmospheric water, initiating degradation on the surface of the powder.[1]

  • Recommendation: It is highly inadvisable to use this material for quantitative or sensitive applications. The exact percentage of active K₂[IrBr₆] is unknown, and the degradation products can interfere with your reaction. Discard the compromised reagent according to your institution's safety protocols and procure a fresh batch. Ensure the new batch is stored under strictly anhydrous conditions.

Visualizing Degradation & Troubleshooting
Primary Degradation Pathway: Aquation

The following diagram illustrates the stepwise substitution of bromide ligands by water molecules, which is the principal degradation mechanism in aqueous solutions.

G cluster_0 Addition of Water / Coordinating Solvent A [IrBr₆]²⁻ (Hexabromoiridate(IV)) B [IrBr₅(H₂O)]⁻ A->B + H₂O - Br⁻ C [IrBr₄(H₂O)₂]⁰ B->C + H₂O - Br⁻ D Further Aquated Species C->D ... G Start Observation: Unexpected Result or Solution Color Change Check1 Was the solution prepared fresh (< 1 hour ago) in an anhydrous solvent and protected from light? Start->Check1 Action1 Root Cause Unlikely to be K₂[IrBr₆] Degradation. Investigate other reaction parameters. Check1->Action1 Yes Check2 Perform UV-Vis Scan (See Protocol 1) Check1->Check2 No / Unsure Check3 Does spectrum match the reference for a fresh solution? Check2->Check3 Action2 Solution has Degraded. Discard and prepare fresh solution following best practices. Check3->Action2 No Action3 Solution appears stable. Re-evaluate other experimental variables (other reagents, temperature, atmosphere). Check3->Action3 Yes

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions with Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipotassium hexabromoiridate (K₂IrBr₆). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, particularly focusing on overcoming low reaction yields. Our approach is rooted in explaining the causal relationships behind experimental observations to empower you with the scientific rationale needed to optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of dipotassium hexabromoiridate.

Q1: My vial of K₂IrBr₆ has changed color from a dark brown/black to a slightly lighter, reddish-brown. Is it still usable?

A1: This color change may indicate hydration. Dipotassium hexabromoiridate is hygroscopic and can absorb atmospheric moisture. While slight hydration may not always be detrimental, it can introduce water as a competing ligand in your reaction, potentially leading to the formation of aqua-iridium complexes and lowering the yield of your desired product. For moisture-sensitive reactions, it is crucial to handle K₂IrBr₆ in a glovebox or under an inert atmosphere. To ensure the integrity of your starting material, consider drying it under a high vacuum before use.

Q2: I'm having difficulty dissolving K₂IrBr₆ in my chosen organic solvent. What can I do?

A2: The solubility of dipotassium hexabromoiridate in many common organic solvents is limited. To improve solubility, you can try the following:

  • Solvent Choice: Consider more polar, coordinating solvents. However, be aware that the solvent can act as a ligand and participate in the reaction.[1]

  • Heating: Gently warming the mixture can increase solubility. Monitor the temperature closely to avoid decomposition of your starting material or other reagents. Iridium complexes, in general, exhibit good thermal stability.[2]

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can help shuttle the iridium salt into the organic phase.

Q3: Is an inert atmosphere always necessary when working with K₂IrBr₆?

A3: Yes, for most applications, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4] This prevents the introduction of moisture, which can lead to hydrolysis of the [IrBr₆]²⁻ anion, and oxygen, which can interfere with the desired redox chemistry of the iridium center, especially if you are aiming for a specific oxidation state in your final complex.

II. In-Depth Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in reactions involving dipotassium hexabromoiridate often stem from a few key areas. This guide is structured to help you diagnose the potential cause based on your observations and provides actionable steps to rectify the issue.

Symptom 1: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted K₂IrBr₆ at the end of your reaction, consider the following possibilities:

  • Insufficient Ligand Exchange/Substitution: The core of many reactions with K₂IrBr₆ is the substitution of the bromide ligands.[5][6] If this process is inefficient, your yield will suffer.

    • Causality: Ligand substitution at an iridium center can be slow due to the strong metal-ligand bonds.[1] The incoming ligand must be a sufficiently strong nucleophile to displace the bromide ions.

    • Troubleshooting Protocol:

      • Increase Ligand Concentration: A higher concentration of the incoming ligand can shift the equilibrium towards the product.

      • Elevate Reaction Temperature: Increasing the thermal energy of the system can overcome the activation barrier for ligand dissociation. Monitor for potential side reactions at higher temperatures.

      • Solvent Effects: The choice of solvent can dramatically influence the rate of ligand exchange. A solvent that can stabilize the transition state of the substitution reaction will increase the rate.[1] Experiment with different solvents of varying polarity and coordinating ability.

      • Use of a "Primer" Ligand: In some cases, a more labile "primer" ligand can be introduced to first displace a bromide, creating a more reactive intermediate that is then more readily substituted by your desired ligand.[7]

  • Low Reactivity of the Iridium(IV) Center: K₂IrBr₆ contains iridium in the +4 oxidation state. For some catalytic cycles or complex formations, a reduction to a more reactive Ir(III) or Ir(I) species is necessary.

    • Causality: The Ir(IV) center may not be sufficiently electrophilic or nucleophilic for the desired transformation.

    • Troubleshooting Protocol:

      • In-situ Reduction: Introduce a mild reducing agent to the reaction mixture to generate a more reactive lower-valent iridium species. Common reducing agents include alcohols or phosphines, which can also serve as ligands.

      • Pre-reduction of K₂IrBr₆: Consider a separate step to reduce the K₂IrBr₆ to a suitable Ir(III) precursor before adding your other reagents.

Symptom 2: Formation of Multiple Unidentified Byproducts

The presence of numerous byproducts often points to issues with reaction conditions or the stability of the iridium complex.

  • Hydrolysis of the Iridium Complex: The presence of water can lead to the formation of various iridium-aqua and hydroxo species, complicating your product mixture.

    • Causality: The [IrBr₆]²⁻ anion can undergo hydrolysis, where bromide ligands are replaced by water or hydroxide ions.[8][9][10] This is especially prevalent at elevated temperatures.

    • Troubleshooting Protocol:

      • Rigorous Exclusion of Water: Ensure all solvents and reagents are scrupulously dried. Use oven-dried or flame-dried glassware and maintain a positive pressure of a dry, inert gas.[3][4]

      • Use of a Dehydrating Agent: For reactions that may produce water as a byproduct, consider adding a compatible dehydrating agent, such as molecular sieves.

  • Decomposition of the Iridium Complex or Ligands: Iridium complexes, while generally robust, can degrade under harsh conditions.[11] Similarly, your ligands may not be stable to the reaction conditions.

    • Causality: High temperatures, strong oxidizing or reducing conditions, or prolonged reaction times can lead to the decomposition of the desired product or the ligands themselves.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

      • Optimize Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR, LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

      • Ligand Stability Assessment: Confirm that your incoming ligand is stable under the reaction conditions in the absence of the iridium precursor.

Data Summary Table for Troubleshooting
Symptom Potential Cause Recommended Action Key Parameters to Monitor
Incomplete ConversionInsufficient Ligand ExchangeIncrease ligand concentration, elevate temperature, change solvent, use a primer ligand.Reaction temperature, ligand-to-metal ratio, solvent polarity.
Incomplete ConversionLow Reactivity of Ir(IV)Add a mild reducing agent, pre-reduce K₂IrBr₆.Oxidation state of iridium (e.g., by electrochemistry or spectroscopy).
Multiple ByproductsHydrolysisRigorously exclude water, use a dehydrating agent.Water content of solvents and reagents.
Multiple ByproductsDecompositionLower reaction temperature, optimize reaction time.Reaction time, temperature, presence of known decomposition products.
Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting low yields in reactions starting with K₂IrBr₆.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Analyze Reaction Mixture: Incomplete Conversion? Start->Check_Conversion Multiple_Byproducts Analyze Reaction Mixture: Multiple Byproducts? Check_Conversion->Multiple_Byproducts No Ligand_Exchange Hypothesis: Insufficient Ligand Exchange Check_Conversion->Ligand_Exchange Yes Reactivity_IrIV Hypothesis: Low Reactivity of Ir(IV) Check_Conversion->Reactivity_IrIV Also Consider Hydrolysis Hypothesis: Hydrolysis Multiple_Byproducts->Hydrolysis Yes Decomposition Hypothesis: Decomposition Multiple_Byproducts->Decomposition Also Consider Action_Ligand Troubleshooting: - Increase Ligand Concentration - Elevate Temperature - Change Solvent - Use Primer Ligand Ligand_Exchange->Action_Ligand Action_Reactivity Troubleshooting: - Add Mild Reducing Agent - Pre-reduce K₂IrBr₆ Reactivity_IrIV->Action_Reactivity End Improved Yield Action_Ligand->End Action_Reactivity->End Action_Hydrolysis Troubleshooting: - Rigorously Dry Solvents/Reagents - Use Dehydrating Agent Hydrolysis->Action_Hydrolysis Action_Decomposition Troubleshooting: - Lower Reaction Temperature - Optimize Reaction Time Decomposition->Action_Decomposition Action_Hydrolysis->End Action_Decomposition->End

Caption: A workflow diagram for troubleshooting low yields in reactions with K₂IrBr₆.

III. References

  • Page, M. I., & Mwansa, J. M. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Catalysis: An International Journal, 9(12), 11453-11477. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22555925, Potassium hexabromoiridate(IV). Retrieved from [Link].

  • LibreTexts. (2023). Ligand Exchange Reactions (Introduction). Retrieved from [Link].

  • MacLean, D. F., et al. (2017). High-yielding synthesis of cyclometallated iridium complexes with hydrogen bond-rich ligands. Chemical Communications, 53(5), 940-943. [Link]

  • Kubiak, C. P., et al. (2016). Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms. Energy & Environmental Science, 9(1), 238-246. [Link]

  • Komeda, S., & Chikira, M. (2002). Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications. Chemical Communications, (2), 101-111. [Link]

  • You, Y., & Li, J. (2016). Understanding the superior temperature stability of iridium light-emitting electrochemical cells. Materials Horizons, 3(4), 329-335. [Link]

  • Hermann, A., et al. (2018). Photodegradation behavior of the iridium complexes in CH 2 Cl 2 and toluene solution and in a spin-coated PMMA polymer film under ambient conditions. Journal of Materials Chemistry C, 6(31), 8351-8361. [Link]

  • LibreTexts. (2021). 10.3: Ligand Substitution Mechanisms. Retrieved from [Link].

  • Stefánsson, A., & Seward, T. M. (2003). Iron (III) hydrolysis and solubility at 25 degrees C. Geochimica et Cosmochimica Acta, 67(8), 1375-1387. [Link]

  • LibreTexts. (2022). 14.1.1: Ligand Dissociation and Substitution. Retrieved from [Link].

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link].

  • Chen, L., et al. (2021). Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Advances, 11(19), 11375-11382. [Link]

  • Zhang, J., et al. (2018). Rapid room temperature synthesis of red iridium(iii) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30%. Journal of Materials Chemistry C, 6(43), 11526-11531. [Link]

  • Dungey, K. (2015, May 1). Inorg Chem lect22 part b ligand substitution. YouTube. [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere. YouTube. [Link]

  • Barile, C. (2021, January 22). 6.18. Mechanisms of Ligand Substitution Reactions. YouTube. [Link]

  • Professor Dave Explains. (2023, January 11). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. [Link]

  • LibreTexts. (2022). Inert Atmosphere, with no O2. YouTube. [Link]

  • LibreTexts. (2021). 10.3: Ligand Substitution Mechanisms. YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Dipotassium Hexabromoiridate Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Dipotassium hexabromoiridate (K₂IrBr₆). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust protocols for leveraging this versatile iridium catalyst precursor. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions effectively and confidently.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Fundamentals

This section addresses common initial questions regarding the handling, preparation, and properties of the K₂IrBr₆ catalyst.

Q1: What is Dipotassium hexabromoiridate (K₂IrBr₆) and what is its primary role in catalysis?

A1: Dipotassium hexabromoiridate is a stable, solid coordination complex containing iridium in the +4 oxidation state (Ir(IV)).[1][2][3] In catalysis, it serves primarily as a precatalyst . This means it is not typically the active catalytic species itself but is converted in situ into the catalytically active form under the reaction conditions. Its stability in air and relatively low cost compared to more complex, pre-formed iridium catalysts make it an attractive starting material for a variety of transformations, including hydrogenations and C-H activation reactions.[4][5]

Q2: How should I handle and store K₂IrBr₆?

A2: K₂IrBr₆ is generally considered air-sensitive, and proper handling is crucial to maintain its activity.[6] While it is a solid, exposure to moisture and atmospheric oxygen can lead to gradual degradation.

  • Storage: Store the compound in a tightly sealed container, preferably within a desiccator or a glovebox, under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Handling: For weighing and transferring, it is best practice to work under an inert atmosphere or, if that is not possible, to work quickly to minimize air exposure. Avoid creating dust, as fine particles can be a respiratory irritant.[6][7]

Q3: My K₂IrBr₆ is a dark, crystalline solid. Is this the correct appearance?

A3: Yes. K₂IrBr₆ is typically a dark brown to black crystalline solid. The exact appearance can vary slightly depending on the supplier and purity. Significant changes in color or texture upon storage may indicate decomposition or hydration, and the use of such material is not recommended.

Q4: Does the K₂IrBr₆ precatalyst require activation? If so, how?

A4: Yes, activation is almost always necessary. The Ir(IV) center in K₂IrBr₆ is not typically catalytically active for most organic transformations. The generation of the active species usually involves reduction to a lower oxidation state (e.g., Ir(III) or Ir(I)) and/or displacement of the bromide ligands by solvent molecules, substrates, or other added ligands.[4][8]

Activation can be achieved through several methods:

  • Reaction with a reductant: In hydrogenation reactions, H₂ gas can serve as the reductant.

  • Ligand exchange: The presence of coordinating solvents or added ligands (e.g., phosphines) can facilitate the formation of the active species.[8]

  • Thermal activation: Heating the reaction mixture can promote the necessary transformations to enter the catalytic cycle.

The diagram below illustrates the conceptual pathway from a stable precatalyst to the active species that participates in the catalytic cycle.

G Precatalyst K₂IrBr₆ (Ir(IV) Precatalyst) Stable, Inactive Activation Activation Step (e.g., Reduction, Ligand Exchange) Precatalyst->Activation Reaction Conditions ActiveSpecies Active Catalytic Species (e.g., [Ir(III)-H] or [Ir(I)-L₂]) Coordinatively Unsaturated Activation->ActiveSpecies Cycle Catalytic Cycle (Substrate Transformation) ActiveSpecies->Cycle Enters Cycle

Caption: Catalyst Activation Pathway.

Section 2: Troubleshooting Guide

Encountering issues is a normal part of research. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem Probable Cause(s) Recommended Action(s)
1. Low or No Conversion A. Ineffective Catalyst Activation: The Ir(IV) precatalyst has not been converted to the active species.[8] B. Catalyst Poisoning: Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) are deactivating the catalyst.[9] C. Insufficient Temperature: The reaction may have a high activation energy barrier that has not been overcome. D. Poor Solubility: The catalyst or substrate may not be sufficiently soluble in the chosen solvent.A. Review your activation protocol. Consider adding a co-catalyst or reductant if applicable. An "induction period" may suggest slow activation; try pre-stirring the catalyst under reaction conditions before adding the final substrate.[8] B. Use freshly distilled/purified and thoroughly degassed solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere. C. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the reaction progress. Be aware of potential catalyst decomposition at higher temperatures.[10] D. Screen alternative solvents with different polarities or consider a co-solvent system. (See Solvent Selection Table below).
2. Poor Selectivity (Chemo-, Regio-, or Stereo-) A. Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome smaller activation barriers, leading to side products. B. Incorrect Solvent Choice: The solvent can influence the transition state energies of different reaction pathways.[4][11] C. Ligand Effects (or lack thereof): For stereoselectivity, the achiral K₂IrBr₆ will not induce enantioselectivity without a chiral ligand. For regioselectivity, the steric and electronic environment around the metal is key.A. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. B. Screen a range of solvents. A less coordinating solvent might increase selectivity by allowing the substrate to bind more effectively. Conversely, a coordinating solvent might stabilize a key intermediate.[4] C. If stereoselectivity is the goal, the addition of a suitable chiral ligand is mandatory. For regioselectivity, adding a sterically bulky or electron-donating/withdrawing ligand can direct the reaction to the desired position.
3. Catalyst Decomposition (Formation of Black Precipitate) A. Reaction Temperature is Too High: The catalyst complex is not thermally stable under the conditions, leading to the formation of iridium metal (iridium black). B. Incompatible Substrate/Reagents: Certain functional groups on the substrate or additives can react with and degrade the catalyst. C. Air/Moisture Leak: Oxygen or water can lead to irreversible oxidation and decomposition of the active catalytic species.[7]A. Reduce the reaction temperature. If high temperature is required for conversion, consider a different catalyst system. B. Run control reactions without the substrate to check for thermal stability. If the substrate is the issue, it may require a protecting group strategy. C. Re-evaluate your inert atmosphere technique. Check all glassware for cracks and ensure seals are airtight. Use freshly degassed solvents.
Logical Troubleshooting Workflow

When a reaction fails, follow a logical diagnostic sequence rather than changing multiple variables at once.

G Start Reaction Issue Identified (e.g., Low Yield) Check_Purity 1. Verify Reagent & Solvent Purity (Degassed? Dry?) Start->Check_Purity Check_Inert 2. Confirm Inert Atmosphere (No Leaks?) Check_Purity->Check_Inert Purity OK Purify Action: Purify/Dry/ Degas Reagents Check_Purity->Purify Issue Found Check_Temp 3. Analyze Temperature (Too Low/High?) Check_Inert->Check_Temp Setup OK Fix_Setup Action: Improve Inert Technique Check_Inert->Fix_Setup Issue Found Check_Solvent 4. Evaluate Solvent Choice (Solubility? Coordination?) Check_Temp->Check_Solvent Temp OK Adjust_Temp Action: Screen New Temperatures Check_Temp->Adjust_Temp Issue Found Success Problem Solved Check_Solvent->Success All Factors OK Consider Ligands Screen_Solvent Action: Screen New Solvents Check_Solvent->Screen_Solvent Issue Found Purify->Start Fix_Setup->Start Adjust_Temp->Start Screen_Solvent->Start

Caption: Systematic Troubleshooting Workflow.

Section 3: Optimizing Key Reaction Parameters

The success of a catalytic reaction is influenced by the interplay of multiple parameters.[9]

Solvent Selection

The solvent is not merely a medium for the reaction; it is an active participant that can dramatically alter reactivity and selectivity.[4] Its properties, such as polarity, coordinating ability, and boiling point, must be carefully considered.[4][11]

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Typical Rationale & Considerations
Toluene 2.4111Non-coordinating, non-polar. Good for reactions where solvent binding to the catalyst is undesirable. High boiling point allows for a wide temperature range.
Dichloromethane (DCM) 9.140Weakly coordinating, polar aprotic. Excellent solvent for dissolving many organic substrates and catalysts. Low boiling point limits the temperature range.
Tetrahydrofuran (THF) 7.666Coordinating, polar aprotic. The oxygen atom can coordinate to the iridium center, stabilizing the active species but potentially inhibiting substrate binding.[4]
1,2-Dichloroethane (DCE) 10.484Weakly coordinating, polar aprotic. Higher boiling point alternative to DCM. Often used in C-H activation chemistry.
Methanol/Ethanol 33.0 / 24.365 / 78Coordinating, protic. Can participate in the reaction (e.g., as a hydride source in transfer hydrogenations). Strong coordination can sometimes be detrimental.
Temperature and Concentration
  • Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition. A typical starting point for screening is between 60-100 °C for many iridium-catalyzed reactions, but this is highly system-dependent.

  • Catalyst Loading: Typical loadings range from 0.5 to 5 mol%. Higher loadings can increase reaction rates but also lead to more potential metal contamination in the final product. Start with 1-2 mol% and optimize from there. The goal is to maximize the catalyst turnover number (TON).[9]

  • Concentration: Reaction concentration can influence reaction order and kinetics. Very dilute conditions may slow down bimolecular reactions, while very high concentrations can lead to solubility issues or side reactions. A starting concentration of 0.1 M with respect to the limiting reagent is often a reasonable starting point.

Section 4: General Experimental Protocol

This protocol provides a self-validating system for setting up a reaction under an inert atmosphere, which is critical for reproducibility.

Objective: To perform a generic catalytic reaction using K₂IrBr₆.

Materials:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere

  • K₂IrBr₆ (precatalyst)

  • Substrate A

  • Reagent B

  • Anhydrous, degassed solvent

Methodology:

  • Glassware Preparation: Ensure the reaction flask is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under vacuum or in a desiccator.

  • Inert Atmosphere: Assemble the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.

  • Addition of Solids: Under a positive pressure of inert gas, quickly add the K₂IrBr₆ (e.g., 0.01 mmol, 1 mol%) and Substrate A (1.0 mmol, 1.0 equiv). If using a glovebox, this step can be done more easily inside the box.

  • Seal and Purge: Immediately seal the flask with a septum and briefly purge the headspace with the inert gas via a needle.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL to make a 0.1 M solution) via a gas-tight syringe.

  • Reagent Addition: If Reagent B is a liquid, add it via syringe. If it is a solid, it should be added in Step 3 or as a solution in the same degassed solvent.

  • Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature and begin stirring.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals via syringe and analyzing by a suitable method (e.g., TLC, GC-MS, NMR). Ensure to flush the syringe with inert gas before and after taking the sample.

References
  • G. A. Bogdanova et al. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. Physical Review B. [Link]

  • T. T. T. Nguyen et al. (2022). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. [Link]

  • J. M. Mwansa & M. I. Page (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology. [Link]

  • J. R. Martinelli (2010). Optimizing Catalytic Reactions. ResearchGate. [Link]

  • R. A. B. O'Connor et al. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. ChemRxiv. [Link]

  • Y. Wang et al. (2023). Dynamic restructuring of electrocatalysts in the activation of small molecules: challenges and opportunities. Chemical Communications. [Link]

  • UniTrak (2024). Spotlight: Unique Challenges of Bulk Material Handling of Transition Metal Catalysts in Chemical Manufacturing. UniTrak Website. [Link]

  • T. P. M. Leinonen (2019). Temperature-programmed methods for probing surface interactions on catalytic oxide materials. Aalto University Research Portal. [Link]

  • J. Sherwood et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • P. G. Jessop (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • S. P. Nolan et al. (2021). The Discovery and Development of an Iridium-Catalyzed N→C Alkyl Transfer Reaction. Angewandte Chemie International Edition. [Link]

  • A. Poater (2024). From Predictive Chemistry to Machine Learning in Applied Chemistry. Sciforum. [Link]

  • C. S. L. Williams et al. (2021). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]

  • C. Bianchini et al. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts. [Link]

  • A. Bogdanov et al. (2023). Resonant inelastic x-ray scattering spectra of K2IrCl6 and K2IrBr6. arXiv. [Link]

  • S. Y. Lee et al. (2023). Navigating iR Compensation: Practical Considerations for Accurate Study of Oxygen Evolution Catalytic Electrodes. ACS Energy Letters. [Link]

  • P. J. Gonzalez-Liste et al. (2023). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]

  • H. N. Pauker (2021). Data Directed Optimization of Catalysts. eScholarship, University of California. [Link]

  • C. S. L. Williams et al. (2023). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]

  • J. Sherwood et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • F. Himo et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]

  • D. F. Smith et al. (2015). Understanding iridium oxide nanoparticle surface sites by their interaction with catechol. Physical Chemistry Chemical Physics. [Link]

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Technical Support Center: Deactivation of Iridium Catalysts in Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iridium-catalyzed hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to catalyst deactivation. By understanding the underlying mechanisms, you can enhance the efficiency, reproducibility, and longevity of your catalytic systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding iridium catalyst stability.

Q1: My iridium-catalyzed hydrogenation has stopped before reaching full conversion. What are the most common reasons?

A: An abrupt halt in reactivity typically points to catalyst deactivation. The most frequent causes include:

  • Catalyst Poisoning: Trace impurities in your substrate, solvent, or hydrogen gas can irreversibly bind to the iridium center, blocking the active site. Common poisons include sulfur, nitrogen-containing compounds, halides, and carbon monoxide.[1][2]

  • Formation of Inactive Iridium Species: Under certain conditions, especially with cationic iridium complexes, the active monomeric species can aggregate to form inactive dimers or trimers.[3][4] This is often observed when the substrate concentration becomes low near the end of a reaction.[4]

  • Ligand Degradation: The chiral ligands essential for catalysis can degrade under the reaction conditions, leading to a loss of activity and selectivity.

  • Substrate or Product Inhibition: The product of the hydrogenation, or even the starting material at high concentrations, can sometimes coordinate to the iridium center and act as a competitive inhibitor, slowing or stopping the reaction.[5]

Q2: I'm observing a significant drop in enantioselectivity during the reaction or in subsequent runs. Why is this happening?

A: A loss of enantioselectivity is often linked to changes in the catalyst's chiral environment. This can be caused by:

  • Ligand Degradation or Modification: Partial decomposition or reaction of the chiral ligand alters the steric and electronic properties of the catalyst.

  • Formation of Achiral Active Species: The original catalyst may decompose to form a more stable, but achiral or racemic, iridium species that continues to catalyze the reaction non-selectively.

  • Leaching of Homogeneous Catalyst: If you are using a supported homogeneous catalyst, the active chiral complex may leach from the support, while the metallic support itself might offer low-level, non-selective catalytic activity.

Q3: What is catalyst poisoning and how can I prevent it?

A: Catalyst poisoning occurs when a substance chemically bonds to the active sites of the catalyst, reducing its effectiveness.[2] Poisons have a stronger affinity for the catalyst surface than the reactants.[2]

  • Prevention is Key: The most effective strategy is to ensure the high purity of all reaction components.

    • Substrates: Purify substrates via chromatography, distillation, or recrystallization to remove contaminants. Be wary of residual synthetic reagents (e.g., sulfur-containing compounds, amines).

    • Solvents: Use high-purity, anhydrous, and degassed solvents.

    • Gases: Use high-purity hydrogen gas (>99.999%) and consider an in-line gas purifier to remove trace oxygen, water, and other contaminants.

    • Glassware: Ensure all glassware is scrupulously clean and dried to avoid introducing trace impurities. Avoid using reagents from bottles that have been open for a long time.

Q4: Can a deactivated iridium catalyst be regenerated?

A: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Carbonaceous Deposits (Coke): For heterogeneous catalysts, a carefully controlled calcination (burning) in air followed by a reduction step can often restore activity.[6]

  • Reversible Inhibitors: If deactivation is due to a weakly bound inhibitor, washing the catalyst (if heterogeneous) or altering reaction conditions (e.g., increasing temperature) might restore some activity.

  • Irreversible Poisoning/Decomposition: For deactivation caused by strong poisons (like sulfur) or irreversible decomposition (like trimerization), regeneration is often not practical for homogeneous catalysts in a lab setting.

Part 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific issues encountered during hydrogenation experiments.

Problem 1: Reaction is Sluggish or Stalled

Your reaction starts but slows down dramatically or stops entirely before the starting material is consumed.

start Low/No Conversion q1 Is the catalyst precursor activated correctly? start->q1 a1_no Review activation protocol. Ensure correct solvent, temperature, and exclusion of air/moisture. q1->a1_no No q2 Are reagents and solvent of high purity? q1->q2 Yes end_node Re-run Experiment a1_no->end_node a2_no Purify substrate/solvent. Use fresh, high-purity H2 gas. Consider a guard bed for impurities. q2->a2_no No q3 Is catalyst aggregation (trimerization) likely? q2->q3 Yes a2_no->end_node a3_yes Increase substrate concentration or add substrate slowly over time. Use more coordinating solvents. Consider additives like benzamide. q3->a3_yes Yes q4 Is mass transfer a limiting factor? q3->q4 No a3_yes->end_node a4_yes Increase stirring rate. Increase H2 pressure. Check for solvent viscosity issues. q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for low or stalled reaction conversion.

  • Verify Catalyst Activation: Many iridium precursors require an activation step to form the catalytically active species. Re-examine your procedure. Was the catalyst handled under inert conditions? Was the correct solvent used?

  • Test for Poisons:

    • Spiking Experiment: Run a standard, reliable hydrogenation reaction. Once it is proceeding smoothly, add a small amount of your purified substrate or solvent from the failed reaction. A sudden drop in the rate of hydrogen uptake indicates the presence of a poison.

    • Solution: If a poison is identified, rigorous purification of the offending component is necessary. Activated carbon or specific scavenger resins can sometimes be used to remove impurities.

  • Investigate Catalyst Aggregation:

    • NMR Analysis: For homogeneous reactions, carefully acquire a 1H or 31P NMR of the reaction mixture. The appearance of new, broad signals or the disappearance of characteristic catalyst peaks may suggest aggregation or decomposition.

    • Solution: Aggregation is often concentration-dependent and occurs when the rate of hydrogenation is slow compared to the rate of deactivation.[4] Try running the reaction at a higher substrate concentration or adding the substrate portion-wise to maintain a higher concentration throughout. Using more coordinating solvents can sometimes stabilize the active monomeric species.[4]

Problem 2: Inconsistent Results and Poor Reproducibility

You are running the same reaction under what you believe are identical conditions, but are getting different conversion rates or selectivities.

  • Atmospheric Contamination: Small, variable leaks of air (oxygen) or moisture into the reaction vessel can lead to significant inconsistencies.

    • Solution: Always use high-quality seals and septa. Thoroughly purge your reactor with an inert gas (Argon or Nitrogen) followed by hydrogen before starting the reaction.

  • Reagent Purity Variation: The purity of substrates or solvents can vary from bottle to bottle or degrade over time.

    • Solution: Use reagents from a single, trusted batch for a series of experiments. If a new bottle is opened, re-validate the reaction. Avoid using solvents from large bottles that have been frequently opened.

  • Mass Transfer Effects: Inconsistent stirring speeds can change the rate of hydrogen dissolution into the liquid phase, leading to variable reaction rates.[3]

    • Solution: Use a tachometer to ensure your stirring speed is consistent between runs. Ensure the stir bar is adequately sized for the vessel.

Summary of Common Catalyst Poisons and Their Sources
Poison TypeChemical ExamplesCommon SourcesEffect on Catalyst
Sulfur Compounds Thiols, thioethers, sulfatesNatural gas/petroleum feedstocks, some reagents (e.g., tosylates)Strong, often irreversible coordination to Ir, blocking active sites.[2]
Nitrogen Compounds Amines, pyridines, nitrilesSubstrates, products, additivesCan act as competitive inhibitors or strong poisons, depending on structure.[1][5]
Halides Chloride, IodideImpurities in acids or salts (e.g., from brine washes), additivesCan coordinate to the metal center, altering its electronic properties and activity.[1]
Carbon Monoxide (CO) CO gasImpurity in H2 gas, decarbonylation of aldehydes/formatesForms very stable carbonyl complexes, leading to deactivation.[7]
Heavy Metals Mercury, Lead, ArsenicContaminants in raw materialsForm stable, inactive alloys or complexes with the iridium center.[2]
Part 3: Key Deactivation Mechanisms Visualized

Understanding the pathways by which a catalyst deactivates is crucial for designing robust reaction conditions.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Ir Active Ir(I/III) Species Intermediate Ir-Substrate/Hydride Intermediate Active_Ir->Intermediate Substrate/H2 Poisoning Poisoned Catalyst [Ir]-S/N/CO Active_Ir->Poisoning Impurity (S, N, CO) Trimer Inactive Ir Trimer Active_Ir->Trimer Low [Substrate] Intermediate->Active_Ir Product Degradation Degraded Ligand + Inactive Ir Species Intermediate->Degradation Harsh Conditions

Caption: Major deactivation pathways originating from the active catalytic cycle.

Part 4: Experimental Protocols
Protocol 1: Reactivation of a Heterogeneous Iridium Catalyst with Carbonaceous Deposits

This protocol is intended for supported iridium catalysts (e.g., Ir/C, Ir/Al₂O₃) that have been deactivated by coking. Warning: This procedure involves high temperatures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Deactivated heterogeneous iridium catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Source of dry, compressed air or a nitrogen/oxygen mixture

  • Source of high-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Loading: Carefully load the deactivated catalyst into the center of the tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen) for 15-20 minutes at room temperature to remove any residual flammable solvents or gases.

  • Oxidation (Coke Removal):

    • While maintaining a slow flow of inert gas, begin heating the furnace. A slow ramp rate (e.g., 2-5 °C/min) is crucial to avoid thermal shock.

    • At around 150-200 °C, introduce a small, controlled amount of oxygen into the gas stream (e.g., 1-2% O₂ in N₂). CAUTION: A sudden introduction of high concentrations of oxygen at high temperatures can cause an uncontrolled exotherm and damage the catalyst.

    • Slowly ramp the temperature to the target oxidation temperature, typically between 350-450 °C.[6] The optimal temperature depends on the catalyst support.

    • Hold at this temperature for 2-4 hours, or until CO₂ evolution (if being monitored) ceases.

    • After the hold, switch back to a pure inert gas stream and cool the furnace to room temperature.

  • Reduction (Reactivation of Iridium):

    • Once at room temperature, switch the gas from inert to a flow of high-purity hydrogen.

    • Slowly heat the furnace under hydrogen flow to a reduction temperature (typically 300-500 °C, consult catalyst specifications).

    • Hold at the reduction temperature for 2-4 hours to ensure the iridium oxide formed during calcination is fully reduced to metallic iridium.[6]

  • Final Cooldown: Cool the system to room temperature under a hydrogen or inert gas flow. The catalyst is now reactivated and should be handled under inert conditions to prevent re-oxidation.

References
  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]

  • Lee, J., et al. (2022). Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. JACS Au. [Link]

  • García-Ruiz, C., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition. [Link]

  • Sabatier, P. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Altex. [Link]

  • Wang, Y., et al. (2023). Stable RuIr Nanoalloy Catalyst for Levulinic Acid Hydrogenation Reaction. MDPI. [Link]

  • Nagy, V., et al. (2021). Immobilization of an Iridium(I)-NHC-Phosphine Catalyst for Hydrogenation Reactions under Batch and Flow Conditions. MDPI. [Link]

  • Vreeken, V., et al. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society. [Link]

  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Goldberg, K. I., & Goldman, A. S. (2017). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PubMed Central. [Link]

  • Pregosin, P. S. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Sabatier, P. (2024). What is Catalyst Poisoning? Altex. [Link]

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Royal Society of Chemistry. [Link]

  • Bierenstiel, M., et al. (2021). Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. Organometallics. [Link]

  • Reyes, P., et al. (2010). Selective Hydrogenation of Furfural On Ir/TiO2 Catalysts. ResearchGate. [Link]

  • Black, J. W. (2017). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]

  • Hervert, G. L. (1976). Regeneration procedure for iridium-containing catalyst.
  • Minstrong. (2023). What Methods Are Available to Reactivate Deactivated Catalysts? Minstrong. [Link]

  • Chen, B., et al. (2021). Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. ResearchGate. [Link]

  • Scribd. (n.d.). Catalyst Poisons. Scribd. [Link]

  • Andersson, P. G. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]

  • Williams, J. M. J. (2007). Iridium-Catalyzed Hydrogen Transfer Reactions. University of Bath's research portal. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]

  • Black, J. W., et al. (2017). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose University Consortium. [Link]

  • Jurt, O., et al. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. ResearchGate. [Link]

  • Zhang, X., et al. (2023). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. [Link]

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Technical Support Center: Regeneration of Dipotassium Hexabromoiridate (K₂IrBr₆) Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regeneration of Dipotassium Hexabromoiridate (K₂IrBr₆). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile catalyst in their synthetic endeavors. We understand that catalyst deactivation can be a significant bottleneck, impacting reproducibility, yield, and project costs. This document provides in-depth troubleshooting guides, validated regeneration protocols, and answers to frequently asked questions to help you restore your catalyst's performance effectively and confidently.

Section 1: Understanding K₂IrBr₆ Catalyst Deactivation

Effective regeneration begins with a solid understanding of why the catalyst loses activity. Dipotassium hexabromoiridate, a potent single-electron oxidant, primarily functions through the Ir(IV)/Ir(III) redox couple. Deactivation is not a single event but can result from several competing pathways, often dictated by the specific reaction conditions.

The primary mechanisms of deactivation include:

  • Reductive Inactivation: In many catalytic cycles, the active Ir(IV) species is reduced to an Ir(III) state. If the re-oxidation step in the catalytic cycle is slow or inhibited, the catalyst can become trapped in this lower, often less active, oxidation state.

  • Fouling: Reaction byproducts, particularly polymeric or insoluble organic materials, can coat the catalyst complex, blocking the active iridium center and preventing substrate coordination.[1][2]

  • Ligand Substitution or Degradation: Under harsh conditions (e.g., high temperature, presence of strong nucleophiles), the bromide ligands can be substituted by solvent or other species in the reaction mixture, altering the catalyst's redox potential and activity. Oxidative degradation of the ligands can also occur under certain conditions.[3]

  • Precipitation: Changes in the solvent system or the formation of counter-ion pairs with low solubility can cause the catalyst to precipitate from the reaction mixture, effectively removing it from the catalytic cycle.

Below is a diagram illustrating the common deactivation pathways for a K₂IrBr₆ catalyst.

cluster_0 Catalytic Cycle & Deactivation Pathways Active Active K₂IrBr₆ (Ir(IV) Complex) Reduced Reduced Species ([IrBr₆]³⁻, Ir(III)) Active->Reduced Productive e⁻ Transfer Fouled Fouled Catalyst (Organic Deposits) Active->Fouled Byproduct Adsorption Degraded Degraded Complex (Ligand Loss/Substitution) Active->Degraded Harsh Conditions (Heat, pH) Reduced->Active Regeneration/ Re-oxidation

Caption: Common deactivation pathways for K₂IrBr₆.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled, and the solution's color has changed from the characteristic dark red-brown of K₂IrBr₆ to a much lighter yellow or olive-green. What does this indicate?

A: This is a classic sign of reductive inactivation. The dark red-brown color is characteristic of the hexabromoiridate(IV) anion, [IrBr₆]²⁻. Upon reduction to the hexabromoiridate(III) anion, [IrBr₆]³⁻, the color typically fades to a yellow or greenish hue. This indicates that your catalyst has likely performed its oxidative function but has not been efficiently re-oxidized back to the active Ir(IV) state within your catalytic cycle. The immediate course of action is to attempt an oxidative regeneration, as detailed in Experimental Protocol 1 .

Q2: I'm observing a gradual decrease in catalytic activity over several cycles, but there's no significant color change. What is the likely cause?

A: This points towards fouling, where non-volatile or polymeric byproducts are accumulating on the catalyst.[1] This "coking" physically blocks the iridium's active site.[4] Since the iridium's oxidation state may still be largely intact, a dramatic color change is not always observed. You may also notice an increased pressure drop if you are working in a flow reactor.[5] The recommended solution is a purification step to remove these organic residues. Refer to Experimental Protocol 2 for a detailed procedure.

Q3: After adding a new batch of substrate or solvent, my catalyst's activity dropped sharply, and I see a fine precipitate. What happened?

A: A rapid drop in activity after changing reagents suggests poisoning or a solubility issue.[5] Certain functional groups (e.g., thiols, phosphines) can act as potent poisons by irreversibly binding to the iridium center. Alternatively, the new solvent may have lower polarity, causing the potassium salt to precipitate. First, filter a small sample of the precipitate and check its solubility in water or a polar aprotic solvent like DMF. If it dissolves to give the characteristic red-brown solution, it is likely your catalyst, and you should reconsider your solvent system. If it is insoluble or has a different appearance, your catalyst may have been converted to an insoluble, inactive species (e.g., an iridium oxide/hydroxide) or poisoned. Analysis of your feedstock for impurities is recommended.[1]

Q4: Can high temperatures or extreme pH deactivate the catalyst?

A: Yes. Although K₂IrBr₆ is relatively robust, prolonged exposure to high temperatures can lead to thermal degradation.[2] More commonly, extremes in pH can cause decomposition. In highly basic solutions, iridium can precipitate as iridium hydroxide/oxide. In strongly acidic and low-bromide concentration media, aquation (replacement of Br⁻ ligands with water) can occur, altering the catalyst's properties. It is crucial to operate within the recommended temperature and pH range for your specific protocol.

Section 3: Decision Workflow for Regeneration

To select the appropriate regeneration strategy, use the following decision workflow. This systematic approach ensures you address the specific deactivation mechanism affecting your catalyst.

cluster_1 Regeneration Decision Workflow Start Deactivated K₂IrBr₆ Catalyst Diag1 Observe Color Change? (Red-Brown -> Yellow/Green) Start->Diag1 Diag2 Insoluble Byproducts or Precipitate Present? Diag1->Diag2 No Action1 Perform Oxidative Regeneration (See Protocol 1) Diag1->Action1 Yes Action2 Perform Purification/ Solvent Wash (See Protocol 2) Diag2->Action2 No (Gradual Loss) Action3 Combine Purification (Protocol 2) followed by Oxidation (Protocol 1) Diag2->Action3 Yes End Characterize Regenerated Catalyst (See Protocol 3) Action1->End Action2->End Action3->End

Caption: Decision workflow for selecting the correct regeneration method.

Section 4: Experimental Protocols

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol 1: Oxidative Regeneration of Reduced Catalyst

This protocol is designed to re-oxidize the inactive Ir(III) species back to the active Ir(IV) state. The use of bromine in the presence of excess bromide is a controlled and effective method.

Materials:

  • Deactivated catalyst solution or solid

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous solution of Potassium Bromide (KBr)

  • 5% (v/v) solution of Bromine (Br₂) in DCM (Prepare fresh)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Preparation: If your catalyst is in a reaction mixture, first remove any solid byproducts by filtration. If possible, concentrate the mixture in vacuo to remove volatile components. Re-dissolve the residue in a minimal amount of DCM.

  • Liquid-Liquid Extraction: Transfer the DCM solution to a separatory funnel. Add an equal volume of saturated aqueous KBr solution. The excess bromide ions help ensure the integrity of the [IrBr₆]²⁻ complex and prevent ligand substitution.

  • Oxidation: Add the 5% Br₂/DCM solution dropwise to the separatory funnel while shaking gently. The organic layer should turn a deep red-brown. Continue adding the bromine solution until its color persists in the organic phase, indicating a slight excess.

    • Causality Note: Bromine is a suitable oxidizing agent that readily converts Ir(III) to Ir(IV). The reaction is: 2[IrBr₆]³⁻ + Br₂ → 2[IrBr₆]²⁻ + 2Br⁻.

  • Quenching & Washing: Allow the phases to separate. Drain the organic layer. Wash the organic layer twice with a saturated aqueous KBr solution to remove any unreacted bromine and excess salts.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting dark crystalline solid is your regenerated K₂IrBr₆.

  • Validation: Confirm successful regeneration using the methods in Experimental Protocol 3 .

Experimental Protocol 2: Purification of Fouled Catalyst

This protocol removes adsorbed organic foulants through precipitation and washing.

Materials:

  • Deactivated, fouled catalyst

  • A polar, aprotic solvent in which the catalyst is soluble (e.g., Acetone, DMF)

  • A non-polar solvent in which the catalyst is insoluble (e.g., Hexanes, Diethyl Ether)

  • Centrifuge and centrifuge tubes or filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude, fouled catalyst in a minimal amount of a suitable polar solvent (e.g., acetone). Organic foulants may remain as an insoluble residue.

  • Filtration/Centrifugation: Remove any insoluble material by filtering the solution through a syringe filter (PTFE, 0.45 µm) or by centrifuging and decanting the supernatant.

  • Precipitation: Transfer the clarified catalyst solution to a clean flask. Slowly add a non-polar solvent (e.g., hexanes) while stirring until the catalyst begins to precipitate. Adding an anti-solvent reduces the solubility of the ionic catalyst while keeping the less polar organic foulants in solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid catalyst by vacuum filtration or centrifugation.

  • Washing: Wash the isolated solid with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified catalyst in vacuo to obtain a clean, crystalline solid.

  • Validation: Proceed to characterization (Protocol 3 ). If activity is still low, the catalyst may also be reductively inactivated and require subsequent oxidative treatment (Protocol 1 ).

Experimental Protocol 3: Characterization of Regenerated Catalyst

Verification is a critical step to ensure the regeneration process was successful.[6]

Methods:

  • UV-Visible Spectroscopy: This is the most direct method. Dissolve a small, known concentration of the regenerated catalyst in a suitable solvent (e.g., acetonitrile or water with excess KBr).

    • Expected Result: The spectrum should show the characteristic absorption bands of the [IrBr₆]²⁻ anion, typically with a λ(max) around 488 nm and other features in the UV region. Compare the spectrum to that of a fresh, authentic sample.

  • Cyclic Voltammetry (CV): CV provides direct information about the catalyst's redox properties.

    • Expected Result: The voltammogram should show a reversible one-electron reduction wave for the Ir(IV)/Ir(III) couple at the expected potential. The peak separation (ΔEp) should be close to the theoretical 59 mV for a reversible process.

  • Test Reaction: The ultimate validation is performance. Run a small-scale, standardized test reaction and compare the initial rate or yield to that obtained with a fresh batch of catalyst under identical conditions.

Section 5: Data & Characterization Summary

The tables below provide a quick reference for expected quantitative data during regeneration and characterization.

Table 1: Regeneration Parameters & Expected Outcomes

Parameter Protocol 1: Oxidation Protocol 2: Purification
Primary Target Reduced Ir(III) Species Organic Foulants
Key Reagents Br₂ in DCM, aq. KBr Polar/Non-polar Solvents
Visual Endpoint Dark red-brown color Crystalline solid obtained
Expected Recovery >90% 75-95% (depends on foulant mass)

| Success Indicator | Restoration of color & activity | Removal of visible impurities |

Table 2: Key Characterization Data for Active K₂IrBr₆

Analytical Technique Parameter Typical Value / Observation
UV-Vis Spectroscopy λ(max) in CH₃CN ~488 nm, ~430 nm, ~360 nm
Cyclic Voltammetry E₁/₂ (Ir(IV)/Ir(III)) ~ +0.6 V vs. SCE (solvent dependent)
Visual Appearance Solid State Dark red to black microcrystals
Solubility In Water, Acetone Good

| Solubility | In Hexanes, Toluene | Poor |

Section 6: Frequently Asked Questions (FAQs)

FAQ 1: How many times can K₂IrBr₆ be regenerated? The number of possible regeneration cycles depends on the deactivation mechanism. For simple reductive inactivation, the catalyst can often be regenerated many times with minimal loss. However, if deactivation involves ligand degradation or the formation of irreversible iridium species, the recovery of active catalyst will decrease with each cycle. Careful characterization after each regeneration is key.

FAQ 2: What are the signs of irreversible deactivation? Irreversible deactivation should be suspected if:

  • Oxidative treatment fails to restore the characteristic red-brown color.

  • The regenerated catalyst is insoluble in solvents it was previously soluble in.

  • Characterization (e.g., UV-Vis) shows a complete absence of the [IrBr₆]²⁻ signature.

  • Catalytic activity is not restored even after both purification and oxidative regeneration attempts. This may indicate the formation of highly stable and inert iridium oxides.

FAQ 3: Can I use a different oxidizing agent like H₂O₂ or Oxone® for regeneration? While other oxidants can work, they can be less selective.[3] Hydrogen peroxide can lead to the formation of aqua- or hydroxo-ligated iridium species, especially if the bromide concentration is not carefully controlled. Bromine in the presence of excess KBr is highly specific for regenerating the desired [IrBr₆]²⁻ complex.

FAQ 4: How can I prevent catalyst deactivation in the first place?

  • Purify Reagents: Ensure substrates and solvents are free from potential poisons like sulfur or phosphine compounds.[1]

  • Control Atmosphere: If your reaction is sensitive to oxygen or moisture, conduct it under an inert atmosphere (N₂ or Ar).

  • Optimize Conditions: Avoid unnecessarily high temperatures or extreme pH levels.

  • Maintain Stoichiometry: In photoredox catalysis, ensure your sacrificial reductant/oxidant is well-matched to the catalyst's turnover frequency to prevent the accumulation of the inactive state.

References
  • U.S.
  • Katukuri, V. R., et al. "Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6." Physical Review B, vol. 98, no. 1, 2018.
  • Evonik.
  • "Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions." American Chemical Society, 2026.
  • "Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
  • "Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3." Aerosol and Air Quality Research, 2019.
  • "Modern Analytical Technique for Characterization Organic Compounds." Journal of Chemical Health Risks.
  • "Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis." MDPI, 2024.
  • "Laboratory Investigation of Selective Catalytic Reduction Catalysts: Deactivation by Potassium Compounds and Catalyst Regeneration.
  • "Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen.
  • "Iridium(III) molecular catalysts for water oxidation: the simpler the faster.
  • "Catalyst deactiv
  • "Reduction of nitrogen oxides over unsupported iridium: Effect of reducing agent.
  • "Challenges in Catalyst Regeneration and How to Overcome Them.
  • "Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals." PubMed, 2020.
  • "Typical photocatalysts based on iridium(III),[3d,e,9,13]...
  • "Engineers slash iridium use in electrolyzer catalyst by 80%, boosting path to affordable green hydrogen." Rice News, 2025.
  • "The mathematical catalyst deactivation models: a mini review." PMC, NIH, 2023.
  • "Catalyst Regeneration and Continuous Reforming Issues.
  • "Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen.
  • "Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • "Regeneration method for spent FCC catalysts: Brief Review." Journal of Research in Chemistry.
  • "Technical Support Center: Regeneration of Spent Iron-Based C
  • "Investigation of the thermal removal steps of capping agents in the synthesis of bimetallic iridium-based catalysts for the ethanol oxid
  • "Study on the Deactivation Mechanism of Ru/C C
  • "Transformation of a Cp*-iridium(III)
  • U.S.
  • "Understanding Ir(III) Photocatalyst Structure–Activity Relationships: A Highly Parallelized Study of Light-Driven Metal Reduction Processes." Journal of the American Chemical Society, 2022.
  • "Catalyst deactivation.
  • "Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions.

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Technical Support Center: Troubleshooting Catalyst Poisoning in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iridium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning, a common cause of reaction failure or inefficiency. By understanding the mechanisms of deactivation and implementing targeted solutions, you can enhance the robustness and success of your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of iridium catalysis?

Catalyst poisoning refers to the partial or total deactivation of an iridium catalyst due to strong coordination of a chemical species, known as a poison, to the iridium center.[1] This interaction blocks the catalyst's active sites, preventing substrate molecules from binding and reacting, thereby inhibiting or halting the catalytic cycle.[1] Unlike thermal degradation, poisoning is a chemical deactivation process.[1] Even trace amounts of a poison can have a significant negative impact on reaction efficiency.

Q2: My reaction has stalled or is extremely sluggish. How do I know if catalyst poisoning is the cause?

A sudden drop in reaction rate or complete cessation after an initial period of activity is a classic symptom of catalyst poisoning. Other indicators include inconsistent results between batches of reagents or solvents and failure of the reaction to reach completion despite extended reaction times. To confirm poisoning, you can run a control experiment where a small amount of a suspected poison is deliberately added to a healthy reaction; a significant rate decrease would support the poisoning hypothesis.

Q3: What are the most common poisons for homogeneous iridium catalysts?

Iridium catalysts are sensitive to a range of substances that can act as strong ligands. The most common culprits are often present as impurities in starting materials, reagents, or solvents.

Key classes of poisons include:

  • Sulfur Compounds: Thiols, thioethers, sulfoxides, and disulfides are notorious poisons for many transition metal catalysts, including iridium.[2] They form very stable bonds with the metal center.

  • Phosphorus Compounds: Phosphines (especially if not the intended ligand), phosphites, and phosphates can act as inhibitors by competing for coordination sites.[1]

  • Strongly Coordinating Heterocycles: Nitrogen-containing heterocycles like pyridine (if not part of the ligand structure) or quinoline can bind tightly to the iridium center and inhibit catalysis.[1][3]

  • Other Species: Halides, cyanides, and carbon monoxide are also well-known catalyst poisons that can originate from various sources.[1] Heavy metals like lead or mercury can also deactivate catalysts.[2]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental problems with a focus on causal analysis and actionable solutions.

Issue 1: Reaction fails to initiate or shows very low conversion.

This is often due to poisons present in the starting materials or solvents from the outset.

Causality: The poison immediately occupies the active sites on the iridium catalyst upon its introduction into the reaction mixture. This prevents the formation of the active catalytic species or blocks the initial steps of the catalytic cycle, such as oxidative addition.[4]

Caption: Workflow for diagnosing pre-reaction catalyst poisoning.

For many sensitive catalytic reactions, using reagents directly from the bottle is insufficient.[5] Purification is essential to remove trace impurities.[6]

1. Solvent Purification:

  • Objective: To remove water, oxygen, and non-volatile impurities.
  • Methodology: Use a solvent purification system (e.g., Grubbs-type system) that passes solvents through columns of activated alumina and copper catalyst. Alternatively, for smaller scales, distillation from an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers) under an inert atmosphere is effective.

2. Substrate/Reagent Purification:

  • Objective: To remove catalyst poisons inherent to the material or introduced during its synthesis/storage.
  • Common Techniques:
  • Recrystallization: Effective for solid materials to remove soluble and insoluble impurities.[7] The choice of solvent is critical to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
  • Distillation: The primary method for purifying liquid reagents based on differences in boiling points.[7]
  • Activated Carbon Treatment: A slurry of the substrate in a suitable solvent with activated carbon can effectively adsorb many sulfur- and nitrogen-containing impurities. Filter the mixture through Celite® to remove the carbon before use.
  • Column Chromatography: A highly effective method for removing a wide range of impurities.

3. Validation:

  • After purification, re-run the reaction on a small scale. A successful outcome validates the purification procedure.
Issue 2: The reaction starts well but stops prematurely.

This scenario suggests that a poison is being generated in situ as the reaction progresses or that the catalyst is degrading under the reaction conditions.

Causality:

  • Product Inhibition: The reaction product may be a stronger ligand than the substrate and can bind to the iridium center, inhibiting further turnover.

  • Ligand Degradation: The ligands supporting the iridium catalyst may themselves be unstable under the reaction conditions, leading to the formation of inactive iridium species.[8][9]

  • Byproduct Formation: An unintended side reaction could be generating a potent catalyst poison.

  • Hydrogen Poisoning: In reactions that produce H₂, high partial pressures of hydrogen can sometimes lead to the formation of stable, inactive iridium hydride species, effectively poisoning the catalyst.[10]

Potential Cause Diagnostic Approach Proposed Solution
Product Inhibition Add a portion of the final product to the reaction at t=0. If the initial rate is significantly lower than a control reaction, product inhibition is likely.- Run the reaction at a lower substrate concentration to avoid high product concentration. - If feasible, remove the product as it is formed (e.g., via distillation or extraction).
Ligand Degradation Monitor the reaction by ³¹P NMR (for phosphine ligands) or ¹H NMR to look for the appearance of new signals corresponding to ligand decomposition products.- Lower the reaction temperature. - Screen alternative, more robust ligands (e.g., those with bulkier substituents to protect the metal center).
Byproduct Poisoning Analyze the crude reaction mixture by GC-MS or LC-MS to identify any unexpected byproducts that could be potential poisons.- Adjust reaction conditions (temperature, solvent, additives) to disfavor the side reaction. - Add a scavenger to selectively remove the poisonous byproduct as it forms.
Hydrogen Poisoning Run the reaction under a constant purge of inert gas (e.g., Argon or Nitrogen) to sweep away H₂ as it is formed. Compare the result to a static system.- Implement an inert gas purge.[10] - Add a ligand that can suppress hydrogen poisoning.[10]

The deactivation mechanism often involves the irreversible coordination of a poison (P) to the active iridium species, disrupting the catalytic cycle. Most catalytic cycles with iridium involve transitions between different oxidation states (e.g., Ir(I)/Ir(III)).[11] A poison can stabilize one state or block a required coordination site, breaking the cycle.

G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathway A Ir(I) + Substrate B Oxidative Addition A->B Product E Ir(I)-Poison Complex (Inactive) A->E k_poison >> k_substrate C Ir(III) Intermediate B->C Product D Reductive Elimination C->D Product D->A Product P Poison (P) P->E

Caption: Generalized mechanism of catalyst poisoning.

This guide provides a foundational framework for addressing catalyst poisoning. Successful troubleshooting requires careful observation, systematic experimentation, and a clear understanding of the underlying chemical principles. Always consult the primary literature for insights specific to the reaction you are performing.

References

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.
  • ResearchGate. (n.d.). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate.
  • Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research, 47(4), 1174-1185.
  • Kovács, M. M., et al. (2025). The impact of metallic impurities on the activity-stability relationship of iridium-based nanofiber catalysts for acidic water electrolysis. ResearchGate.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Chalmers Publication Library. (n.d.). The impact of iridium on the stability of platinum on carbon thin-film model electrodes.
  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
  • ACS Publications. (n.d.). Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation. ACS Catalysis.
  • National Institutes of Health. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes. PMC.
  • The University of Liverpool Repository. (n.d.). Iridium-mediated C-H functionalisation under mild conditions.
  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation.
  • WYG. (2022, January 28). Iridium boosts the selectivity and stability of cobalt catalysts for syngas to liquid fuels.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • FasterCapital. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • MDPI. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes.
  • ResearchGate. (n.d.). Purification of Laboratory Chemicals. ResearchGate.
  • ScienceDirect. (n.d.). Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production from formic acid aque.
  • FasterCapital. (n.d.). Catalyst Poisoning.
  • Materials Chemistry Frontiers (RSC Publishing). (n.d.). Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • ACS Publications. (n.d.). Probing the Oxidation Chemistry of Half-Sandwich Iridium Complexes with Oxygen Atom Transfer Reagents.
  • National Institutes of Health. (2010, September 28). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. PMC.
  • Kyung Hee University. (2021, November 15). Enhancing the activity and durability of iridium electrocatalyst supported on boron carbide by tuning the chemical state of iridium for oxygen evolution reaction.
  • National Institutes of Health. (2024, May 30). Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • ACS Publications. (2011, April 5). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.

Sources

Technical Support Center: Enhancing the Stability of Dipotassium Hexabromoiridate (K₂IrBr₆) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dipotassium Hexabromoiridate (K₂IrBr₆). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation, storage, and handling of K₂IrBr₆ solutions. Our goal is to empower you with the knowledge to maintain the integrity and stability of your solutions, ensuring the reliability and reproducibility of your experimental results.

Introduction to Dipotassium Hexabromoiridate and its Stability Challenges

Dipotassium hexabromoiridate is an inorganic compound containing iridium in the +4 oxidation state. The [IrBr₆]²⁻ anion is a key component in various applications, including catalysis and materials science. However, researchers often encounter challenges with the stability of its aqueous solutions. The primary degradation pathways for the [IrBr₆]²⁻ complex in solution are hydrolysis (aquation) and reduction of the Iridium(IV) center. This guide will provide a comprehensive overview of these challenges and practical solutions to mitigate them.

The inherent instability of the [IrBr₆]²⁻ complex in aqueous media stems from the lability of the iridium-bromide bonds, making them susceptible to substitution by water molecules. This process, known as hydrolysis or aquation, alters the coordination sphere of the iridium center, leading to changes in the solution's properties and reactivity. Furthermore, the Iridium(IV) center can be susceptible to reduction to Iridium(III), particularly in the presence of reducing agents or under certain environmental conditions.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared Dipotassium Hexabromoiridate solution has a different color than expected. What could be the reason?

The color of a fresh K₂IrBr₆ solution can be a primary indicator of its integrity. The [IrBr₆]²⁻ complex in acetonitrile exhibits a prominent absorption band around 600 nm, contributing to its characteristic color.[1] A deviation from the expected deep red-brown color could indicate:

  • Incomplete dissolution: K₂IrBr₆ has limited solubility in water. Ensure the compound is fully dissolved. Gentle warming and sonication can aid dissolution, but excessive heat should be avoided as it can accelerate degradation.

  • Impurity in the starting material: Verify the purity of the solid K₂IrBr₆.

  • Immediate degradation: If the solvent is not deoxygenated or if the pH is not controlled, hydrolysis and/or reduction can begin immediately upon dissolution.

Q2: I've noticed a gradual color change in my K₂IrBr₆ solution over time, from a deep red-brown to a lighter yellow-brown. What is happening?

This color change is a classic sign of solution degradation. The primary culprit is the hydrolysis of the [IrBr₆]²⁻ complex. In this process, bromide ligands are sequentially replaced by water molecules, forming aquated species such as [IrBr₅(H₂O)]⁻ and [IrBr₄(H₂O)₂]. These aquated complexes have different electronic properties and, consequently, different absorption spectra, leading to the observed color change.

Q3: Can I use tap water to prepare my K₂IrBr₆ solution?

No. Tap water contains dissolved oxygen and various ions that can accelerate the degradation of the [IrBr₆]²⁻ complex. Dissolved oxygen can act as an oxidizing agent for any potential reducing impurities or facilitate redox cycling, while ions like chloride can compete with bromide in the coordination sphere. Always use high-purity, deoxygenated water (e.g., distilled or deionized water that has been purged with an inert gas like argon or nitrogen).

Q4: How does pH affect the stability of the solution?

The pH of the solution is a critical factor. The hydrolysis of metal-aqua ions is a well-documented phenomenon where the polarization of a coordinated water molecule by the central metal ion leads to the release of a proton (H⁺), resulting in an acidic solution.[2] For hexahaloiridate(IV) complexes, acidic conditions can suppress the formation of hydroxo-bridged species and slow down certain degradation pathways. Conversely, neutral or basic conditions can accelerate hydrolysis and lead to the precipitation of iridium oxides or hydroxides.

Q5: My solution has become cloudy and a precipitate has formed. What is the precipitate and can I still use the solution?

The precipitate is likely an iridium oxide or hydroxide species, formed as a result of extensive hydrolysis and subsequent polymerization of the aquated iridium complexes. The formation of a precipitate indicates significant degradation of the [IrBr₆]²⁻ complex. The supernatant solution will have a lower concentration of the desired complex and will be contaminated with various hydrolysis products. It is strongly recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of Dipotassium Hexabromoiridate solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Solution appears lighter in color than expected immediately after preparation. 1. Incomplete dissolution of K₂IrBr₆. 2. Use of low-purity starting material. 3. Immediate onset of hydrolysis due to inappropriate solvent or pH.1. Ensure complete dissolution by gentle agitation. Consider a brief, gentle sonication. 2. Verify the purity of the solid K₂IrBr₆. 3. Prepare the solution using deoxygenated, high-purity water and consider acidification with a non-coordinating acid.
Color of the solution fades over time (e.g., hours to days). 1. Progressive hydrolysis (aquation) of the [IrBr₆]²⁻ complex. 2. Exposure to light, which can photocatalyze degradation. 3. Gradual reduction of Ir(IV) to Ir(III).1. Store the solution at low temperatures (2-8 °C) to slow down the kinetics of hydrolysis. 2. Protect the solution from light by storing it in an amber vial or wrapping the container in aluminum foil. 3. Ensure the solution is stored under an inert atmosphere.
Formation of a precipitate in the solution. Extensive hydrolysis leading to the formation of insoluble iridium oxides/hydroxides.The solution is significantly degraded. Discard and prepare a fresh solution following the recommended protocol.
Inconsistent experimental results using the K₂IrBr₆ solution. The concentration of the active [IrBr₆]²⁻ species is changing due to instability.1. Prepare fresh solutions for each set of critical experiments. 2. Monitor the stability of the solution using UV-Vis spectroscopy before each use. 3. Implement the recommended storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dipotassium Hexabromoiridate Solution

This protocol is designed to minimize immediate degradation upon dissolution and enhance the short-term stability of the solution.

Materials:

  • Dipotassium hexabromoiridate (K₂IrBr₆), high purity

  • High-purity, deionized water

  • Hydrobromic acid (HBr), analytical grade

  • Inert gas (Argon or Nitrogen)

  • Volumetric flasks and other appropriate glassware

Procedure:

  • Deoxygenate the Solvent: Purge high-purity deionized water with a steady stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Acidify the Solvent: To the deoxygenated water, add a small amount of hydrobromic acid to achieve a final concentration of approximately 0.1 M HBr. The bromide ions from the HBr will also help to suppress the dissociation of bromide ligands from the [IrBr₆]²⁻ complex via the common ion effect.

  • Weighing the Compound: Due to the hygroscopic nature of K₂IrBr₆, perform weighing quickly in a low-humidity environment or a glovebox if available.

  • Dissolution: Add the weighed K₂IrBr₆ to the acidified, deoxygenated water in a volumetric flask.

  • Inert Atmosphere: Immediately blanket the headspace of the flask with the inert gas and seal the flask.

  • Dissolving: Gently agitate the solution to dissolve the compound completely. If necessary, sonicate the solution for a short period. Avoid excessive heating.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the deoxygenated, acidified water.

  • Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with inert gas before sealing tightly with a well-fitting cap. Store at 2-8 °C in the dark.

Protocol 2: Monitoring Solution Stability using UV-Visible Spectroscopy

Regularly monitoring the UV-Vis spectrum of your K₂IrBr₆ solution is a reliable method to assess its stability.

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Baseline Spectrum: Immediately after preparing a fresh solution, record its UV-Vis absorption spectrum over a range of 300-800 nm. The spectrum of the stable [IrBr₆]²⁻ complex in acetonitrile shows characteristic absorption bands, including a prominent peak around 600 nm.[1]

  • Periodic Monitoring: At regular intervals (e.g., daily or before each use), record the spectrum of the stored solution.

  • Data Analysis: Compare the subsequent spectra to the initial baseline spectrum. Signs of degradation include:

    • A decrease in the absorbance of the characteristic peaks of [IrBr₆]²⁻.

    • A blue-shift (shift to shorter wavelengths) of the absorption maxima.

    • The appearance of new absorption bands corresponding to hydrolysis products.

  • Acceptance Criteria: Establish an acceptable percentage of degradation for your specific application based on the change in absorbance at the key wavelength (e.g., 600 nm). If the degradation exceeds this limit, a fresh solution should be prepared.

Visualization of Concepts

Degradation Pathway of [IrBr₆]²⁻

A [IrBr₆]²⁻ (Stable Complex) B [IrBr₅(H₂O)]⁻ (First Hydrolysis Product) A->B + H₂O - Br⁻ E [IrBr₆]³⁻ (Reduced Complex) A->E + e⁻ (Reduction) C [IrBr₄(H₂O)₂] (Second Hydrolysis Product) B->C + H₂O - Br⁻ D Further Aquated Species & Iridium Oxides C->D Further Hydrolysis/ Polymerization

Caption: Primary degradation pathways of the hexabromoiridate(IV) complex in aqueous solution.

Workflow for Preparing and Storing Stable K₂IrBr₆ Solutions

cluster_prep Solution Preparation cluster_storage Solution Storage cluster_monitoring Stability Monitoring P1 Deoxygenate Water (Inert Gas Purge) P2 Acidify Water (e.g., 0.1 M HBr) P1->P2 P3 Dissolve K₂IrBr₆ (Under Inert Atmosphere) P2->P3 S1 Store in Amber Vial P3->S1 Transfer S2 Purge Headspace (Inert Gas) S1->S2 S3 Refrigerate (2-8 °C) S2->S3 M2 Periodically Re-measure Spectrum S3->M2 For Use M1 Record Initial UV-Vis Spectrum M1->M2 M3 Compare to Baseline M2->M3

Caption: Recommended workflow for ensuring the stability of K₂IrBr₆ solutions.

References

  • Al-Kaysi, R. O., & El-Sayed, M. A. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr62−. The Journal of Chemical Physics, 150(5), 054302. [Link]

  • Khan, N., & Al-Trawneh, E. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. arXiv preprint arXiv:2103.00206. [Link]

  • Mid-point potentials of the Ir III-IV redox couple for complexes 1, 2, 4-7 as obtained from cyclic voltammetry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Stability of blood potassium: Effects of duration, temperature and transport during 10 hours storage of human whole blood in serum and plasma. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Brown, W. P. (2026, January 19). Appendix 1 Hydrated salts, metal–aqua complex ions and their relative acidity. Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • The 2D electronic spectra of [IrBr6] 2-at waiting times of 100 fs and 6 ps. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Hydration, Solvation and Hydrolysis of Multicharged Metal Ions. (n.d.). SLU. Retrieved January 23, 2026, from [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Stability of Concentrated Potassium Chloride in Polyvinyl Chloride Containers: Clinical Evidence. (2011). CADTH. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Navigating the Challenges of Scaling Up Reactions with Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dipotassium hexabromoiridate (K₂IrBr₆) is a valuable source of iridium (IV) and serves as a precursor or catalyst in a variety of chemical transformations, including oxidation and halogenation reactions. While laboratory-scale reactions using K₂IrBr₆ may be straightforward, scaling these processes to pilot or production volumes introduces a host of challenges that can impact reaction efficiency, product purity, and safety. This technical support guide is designed for researchers, chemists, and process engineers to provide in-depth, actionable insights into troubleshooting and overcoming the common hurdles associated with scaling up reactions involving this potent but sensitive reagent.

This guide moves beyond simple procedural lists to explain the underlying chemical and physical principles at play, offering a robust framework for developing scalable and reproducible processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical properties of K₂IrBr₆ that I should be concerned about during scale-up?

A1: Dipotassium hexabromoiridate is a black, crystalline solid. The most critical properties to consider for scale-up are its hygroscopic and air-sensitive nature.[1] Exposure to moisture can lead to hydrolysis, forming inactive iridium hydroxides or oxides, which can significantly reduce catalytic activity.[2] Additionally, its solubility is limited; it is only slightly soluble in water, and its solubility in common organic solvents should be experimentally determined for your specific reaction conditions.[3]

PropertyValue/CharacteristicImplication for Scale-Up
Molecular Formula Br₆IrK₂[4]-
Molecular Weight 749.84 g/mol [4]Accurate mass calculations for large batches.
Appearance Black crystalline solid[3]Visual confirmation of material integrity.
Solubility Slightly soluble in water.[3]May require specific solvent systems or operate as a slurry.
Sensitivity Hygroscopic, Air-sensitive[1]Requires stringent inert atmosphere handling and drying of solvents.
Thermal Stability Decomposes at high temperatures, leading to the release of irritating gases.[1]Requires careful temperature control to prevent degradation.

Q2: My reaction works perfectly on a 1-gram scale, but the yield drops significantly when I try a 100-gram scale. Why is this happening?

A2: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.[5] As you increase the volume, the surface-area-to-volume ratio decreases, which can lead to inefficient mixing and poor heat dissipation.[6] Inefficient mixing can result in localized "hot spots" or areas of high substrate concentration, leading to side reactions or catalyst degradation.[7] Poor heat transfer can cause the reaction temperature to deviate from the optimal range, impacting both reaction rate and selectivity.

Q3: How can I be sure my K₂IrBr₆ catalyst is active before starting a large-scale reaction?

A3: It is prudent to perform a small-scale test reaction with a new batch of K₂IrBr₆ to confirm its activity. You can also consider analytical techniques such as X-ray powder diffraction (XRPD) to confirm the crystalline structure of the material, as changes in structure can indicate degradation.[8] For reactions where the active catalytic species is formed in situ, cyclic voltammetry can be a useful tool to probe the redox behavior of the iridium complex.

In-Depth Troubleshooting Guide

Issue 1: Decreased Reaction Rate or Stalled Reaction Upon Scale-Up

A sluggish or stalled reaction is one of the most common and frustrating challenges in process scale-up. The root cause often lies in the altered physical environment of a larger reactor.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation due to Moisture/Air Exposure:

    • Causality: K₂IrBr₆ is hygroscopic.[1] On a larger scale, the increased surface area of the reactor and the larger volumes of solvents and reagents increase the potential points of entry for moisture and air. This can lead to the formation of inactive iridium species.[2]

    • Troubleshooting Protocol:

      • Ensure Rigorous Inert Atmosphere: Use a well-sealed reactor purged with a dry inert gas (Nitrogen or Argon). All solvents and liquid reagents should be thoroughly dried and degassed prior to use.[9]

      • Catalyst Handling: Handle K₂IrBr₆ in a glovebox. For charging the reactor, use a solid addition funnel under a positive pressure of inert gas.

      • Solvent Purity: Test solvents for water content using Karl Fischer titration before use.

  • Inefficient Mixing and Mass Transfer Limitations:

    • Causality: What appears as a homogeneous solution in a small flask can behave very differently in a large, baffled reactor. If K₂IrBr₆ has limited solubility, inefficient stirring can lead to a significant portion of the catalyst settling at the bottom of the reactor, effectively lowering its concentration in the bulk reaction medium.[7][10]

    • Troubleshooting Protocol:

      • Optimize Agitation: Re-evaluate the stirrer design and speed. Baffled reactors are crucial for ensuring proper mixing in large vessels.[11]

      • Consider a Different Solvent System: If solubility is the primary issue, explore alternative solvents or co-solvents that offer better solubility for K₂IrBr₆ without negatively impacting the reaction.

      • Phase-Transfer Catalysis: If dealing with a multiphasic system, the addition of a phase-transfer catalyst can enhance the transport of reactants to the iridium-containing phase.

Issue 2: Inconsistent Product Yield and Purity (Increased Byproducts)

Variability in yield and the emergence of new impurities upon scale-up often point to issues with temperature control and reagent addition.

Potential Causes & Troubleshooting Steps:

  • Poor Heat Transfer and Thermal Runaway:

    • Causality: Exothermic reactions are particularly challenging to scale up. The reduced surface-area-to-volume ratio of a large reactor makes it harder to dissipate heat.[6] This can lead to an uncontrolled increase in temperature, promoting side reactions and catalyst decomposition.[1]

    • Troubleshooting Protocol:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the thermal profile of your reaction. This will help in designing an appropriate cooling system.

      • Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or a dosing pump for slow, controlled addition. This allows the cooling system to manage the heat generated.

      • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.

  • Localized Concentration Gradients:

    • Causality: Poor mixing during the addition of a reagent can lead to areas of high concentration, which can favor the formation of byproducts.[7]

    • Troubleshooting Protocol:

      • Sub-surface Addition: Introduce critical reagents below the surface of the reaction mixture, close to the agitator, to ensure rapid dispersion.

      • Mixing Studies: In non-reacting systems, you can perform mixing studies using a dye to visualize how quickly reagents are dispersed in your reactor setup.

Experimental Protocols & Methodologies

Protocol 1: Inert Atmosphere Charging of K₂IrBr₆ to a Large-Scale Reactor

This protocol outlines a standard procedure for adding a hygroscopic and air-sensitive solid like K₂IrBr₆ to a reactor.

  • Preparation:

    • Ensure the reactor is clean, dry, and has been thoroughly purged with a dry inert gas (e.g., Nitrogen).

    • Weigh the required amount of K₂IrBr₆ in a glovebox and seal it in a container suitable for transfer.

    • Attach a solid addition funnel to a port on the reactor.

  • Procedure:

    • Establish a positive pressure of inert gas through the reactor system, with the outlet connected to a bubbler.

    • Under a strong counter-flow of inert gas, quickly transfer the K₂IrBr₆ from its container to the solid addition funnel.

    • Seal the funnel and ensure the inert gas flow is maintained.

    • Slowly add the K₂IrBr₆ to the stirred solvent in the reactor by opening the valve on the funnel.

    • Once the addition is complete, rinse the funnel with a small amount of dry, degassed solvent to ensure all the catalyst is transferred to the reactor.

Visualizations

Workflow for Handling Air- and Moisture-Sensitive Catalysts

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup weigh Weigh K₂IrBr₆ in Glovebox charge_catalyst Charge K₂IrBr₆ via Solid Addition Funnel weigh->charge_catalyst Inert Transfer dry Dry & Degas Solvents/Reagents charge_solvent Charge Reactor with Solvent dry->charge_solvent purge Purge Reactor with Inert Gas purge->charge_solvent charge_solvent->charge_catalyst charge_reagents Controlled Addition of Reagents charge_catalyst->charge_reagents run_reaction Run Reaction under Positive Pressure charge_reagents->run_reaction quench Quench Reaction run_reaction->quench isolate Isolate Product quench->isolate

Caption: Workflow for handling K₂IrBr₆.

Troubleshooting Logic for a Stalled Scaled-Up Reaction

start Reaction Stalled at Scale check_params Verify Temp, Pressure, Stirring Rate start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust to Setpoint params_ok->adjust_params No sample_reaction Take In-Process Control (IPC) Sample params_ok->sample_reaction Yes adjust_params->start analyze_sample Analyze Sample (e.g., HPLC, GC) sample_reaction->analyze_sample catalyst_active Catalyst Active? analyze_sample->catalyst_active investigate_deactivation Investigate Deactivation: - Moisture/Air Ingress - Impurities in Reagents catalyst_active->investigate_deactivation No mass_transfer_issue Suspect Mass Transfer Limitation catalyst_active->mass_transfer_issue Yes optimize_mixing Optimize Mixing: - Increase Stir Speed - Improve Baffling mass_transfer_issue->optimize_mixing

Caption: Troubleshooting a stalled reaction.

Safety & Handling at Scale

Handling multi-kilogram quantities of any chemical requires a heightened level of safety awareness. For iridium compounds, particular attention must be paid to prevent inhalation and skin contact.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. For large-scale operations, consider a full-face shield and respiratory protection, especially when handling the solid powder.[13]

  • Ventilation: All operations should be conducted in a well-ventilated area, such as a walk-in fume hood, especially when there is a risk of dust formation.[12]

  • Spill Management: In case of a spill, avoid creating dust. Moisten the spilled solid with water and carefully scoop it into a sealed container for disposal.[14]

  • Waste Disposal: Dispose of iridium-containing waste in accordance with local, state, and federal regulations. Due to the high value of iridium, it is often economically viable to send spent catalyst and residues to a precious metal refiner for recovery.

By carefully considering the chemical and physical properties of Dipotassium hexabromoiridate and anticipating the challenges associated with heat transfer, mass transfer, and handling, researchers can successfully transition their reactions from the laboratory bench to a larger scale.

References

  • MDPI. (n.d.). Nitrous Oxide-Hydrocarbon Liquid Propellants for Space Propulsion: Premixed and Non-Premixed Systems. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. Retrieved from [Link]

  • Preprints.org. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link]

  • OSTI.GOV. (n.d.). Scalable Synthesis of Supported Catalysts using Fluidized Bed Atomic Layer Deposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF. Retrieved from [Link]

  • CatSci. (n.d.). Technical Piece SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved from [Link]

  • SciSpace. (2023). Heat management of thermally coupled reactors for conducting simultaneous endothermic and exothermic reactions. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]

  • National Institutes of Health. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Retrieved from [Link]

  • ResearchGate. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]

  • ResearchGate. (2025). Iridium(III) dipyridylamine complexes: Synthesis, characterization and catalytic activities in photoredox reactions. Retrieved from [Link]

  • CDN. (n.d.). SAFETY DATA SHEET Iridium (pieces). Retrieved from [Link]

  • UniTrak. (2024). Conveying Catalyst: A Chemical Manufacturer's Guide to Bulk Material Handling of Catalysts. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Activity and Stability of Electrochemically and Thermally Treated Iridium for the Oxygen Evolution Reaction:. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • PubMed. (2021). Investigation of the thermal removal steps of capping agents in the synthesis of bimetallic iridium-based catalysts for the ethanol oxidation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up and downstream transformations a, Scale-up of the... | Download Scientific Diagram. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Scale-Up: What Goes Wrong?. Retrieved from [Link]

  • Particle Technology Labs. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Total synthesis of natural products via iridium catalysis. Retrieved from [Link]

  • Heraeus Precious Metals. (2024). Iridium Powder / Sponge min. 99.9 %. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in iridium-based catalysts with different dimensions for the acidic oxygen evolution reaction. Retrieved from [Link]

  • MDPI. (n.d.). Highly Active and Water-Resistant Mn-Loaded MgAlOx Catalysts for NH3-SCR at Low Temperature. Retrieved from [Link]

  • FasterCapital. (n.d.). Catalyst Deactivation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable synthesis of supported catalysts using fluidized bed atomic layer deposition | Request PDF. Retrieved from [Link]

  • LinkedIn. (n.d.). ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. Retrieved from [Link]

  • American Chemical Society. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Retrieved from [Link]

  • YouTube. (2024). Principles of Homogeneous Catalysis. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Dipotassium Hexabromoiridate (K₂IrBr₆)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical research and pharmaceutical development, the integrity of starting materials is paramount. Dipotassium hexabromoiridate (K₂IrBr₆), a key inorganic precursor and catalyst, is no exception. Its utility in synthesizing novel organometallic complexes and catalytic systems hinges on its absolute purity. The presence of even trace impurities can significantly alter reaction kinetics, yield, and the structural integrity of the final product, leading to irreproducible results and potentially compromising drug safety and efficacy.

This guide provides a comprehensive comparison of analytical techniques for validating the purity of Dipotassium hexabromoiridate. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering a self-validating framework for ensuring the quality of this critical reagent.

The Imperative of Purity: Understanding Potential Contaminants

The nature and likelihood of impurities in K₂IrBr₆ are intrinsically linked to its synthesis. While specific proprietary synthesis routes vary, a common approach involves the reaction of a soluble iridium salt, such as iridium(III) chloride (IrCl₃), with an excess of potassium bromide (KBr) in an aqueous solution, followed by oxidation of the iridium center from Ir(III) to Ir(IV).

This process can introduce several types of impurities:

  • Starting Material Residues: Incomplete reaction can leave behind unreacted iridium salts or an excess of potassium bromide.

  • Side-Reaction Products: The formation of other iridium-bromide complexes or mixed halide species (if chloride is present) can occur.

  • Metallic Contaminants: Trace metals from the iridium source or reaction vessel can be incorporated into the final product.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or washing steps.

A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.

A Comparative Analysis of Purity Validation Techniques

No single technique can provide a complete picture of the purity of Dipotassium hexabromoiridate. A synergistic application of elemental analysis, structural analysis, and spectroscopic methods is required. This guide will compare three primary techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental purity, Powder X-Ray Diffraction (PXRD) for structural integrity, and Ultraviolet-Visible (UV-Vis) Spectroscopy for confirming the electronic structure of the hexabromoiridate(IV) anion.

Table 1: Comparison of Key Analytical Techniques for K₂IrBr₆ Purity Validation
Technique Principle Information Provided Strengths Limitations Typical Detection Limits
ICP-OES Emission of photons from atoms and ions in a high-temperature plasma.Quantitative elemental composition, particularly for metallic impurities.High sensitivity for a wide range of metals; well-established and robust.Destructive to the sample; indirect information about the compound's structure; potential for spectral interferences.Parts per billion (ppb) to parts per million (ppm) range for most metals.[1]
Powder XRD Diffraction of X-rays by the crystalline lattice of the material.Crystalline phase identification and purity; lattice parameters.Non-destructive; provides definitive structural information; can identify crystalline impurities.Insensitive to amorphous impurities; requires a crystalline sample; quantification can be challenging.Typically >1-5% for crystalline impurities.
UV-Vis Spectroscopy Absorption of ultraviolet and visible light by the sample, causing electronic transitions.Confirmation of the [IrBr₆]²⁻ complex and its electronic structure; detection of chromophoric impurities.Non-destructive; relatively simple and rapid; sensitive to the coordination environment of the metal center.Limited structural information; only sensitive to species that absorb in the UV-Vis range.Dependent on the molar absorptivity of the analyte and impurities.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of the results.

Elemental Purity Assessment by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is the gold standard for quantifying trace metallic impurities. The principle lies in the atomization and excitation of the sample in a high-temperature argon plasma, causing the elements to emit light at characteristic wavelengths.

Experimental Workflow:

Figure 2: Workflow for PXRD analysis of K₂IrBr₆.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind a small amount of the K₂IrBr₆ sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

    • Mount the powdered sample on a low-background sample holder.

  • Data Acquisition:

    • Place the sample holder in the powder diffractometer.

    • Collect a diffraction pattern over a relevant 2θ range (e.g., 10-90°) using a monochromatic X-ray source (typically Cu Kα radiation). The scan speed and step size should be optimized to obtain good signal-to-noise and resolution.

  • Phase Identification:

    • Compare the experimental diffraction pattern to a reference pattern for K₂IrBr₆ from a crystallographic database (e.g., the Inorganic Crystal Structure Database - ICSD).

    • The presence of additional peaks indicates the presence of crystalline impurities.

  • Lattice Parameter Refinement:

    • For a phase-pure sample, the lattice parameters can be refined using appropriate software. The refined parameters should be consistent with literature values for high-purity K₂IrBr₆. At room temperature, K₂IrBr₆ exhibits a cubic crystal structure. [2][3] Causality and Trustworthiness: The comparison to a reliable reference pattern is the cornerstone of this method's trustworthiness. Any significant deviation in peak positions or the presence of unindexed peaks is a clear indicator of impurities or a different crystal structure.

Electronic Structure Confirmation by UV-Visible Spectroscopy

UV-Vis spectroscopy provides a straightforward method to confirm the presence of the [IrBr₆]²⁻ complex, which has characteristic electronic transitions in the visible and near-UV regions.

Experimental Workflow:

Figure 3: Workflow for UV-Vis analysis of K₂IrBr₆.

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately prepare a dilute solution of the K₂IrBr₆ sample in a suitable non-coordinating solvent. Aqueous solutions are commonly used. [4] * The concentration should be chosen such that the absorbance at the λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Instrument Blanking:

    • Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Spectrum Acquisition:

    • Rinse and fill a cuvette with the K₂IrBr₆ solution and place it in the spectrophotometer.

    • Scan a spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) and compare them to literature values for the [IrBr₆]²⁻ anion. The electronic transitions in K₂IrBr₆ occur at energies of approximately 0.6-0.7 eV. [4] * If the molar absorptivity (ε) is known, the concentration can be verified using the Beer-Lambert law (A = εbc).

Causality and Trustworthiness: The position and relative intensities of the absorption bands are characteristic of the d-d electronic transitions within the iridium(IV) center in an octahedral bromide ligand field. The absence of extraneous peaks and the consistency of the spectral features with established data provide confidence in the identity and electronic purity of the complex.

Alternative and Complementary Techniques

While the three techniques detailed above provide a robust framework for purity validation, other methods can offer complementary information.

  • X-Ray Fluorescence (XRF): A non-destructive technique for elemental analysis that is often faster and requires less sample preparation than ICP-OES. [5][6][7]However, it generally has higher detection limits. [8]* Mass Spectrometry (MS): Can provide information on the molecular weight of the complex and can be used to identify non-metallic impurities if appropriate ionization techniques are employed.

  • Elemental Analysis (CHNS/O): Useful for detecting carbon, hydrogen, nitrogen, sulfur, and oxygen, which can indicate the presence of organic solvent residues or other non-metallic contaminants.

Conclusion: An Integrated Approach to Purity Validation

The validation of Dipotassium hexabromoiridate purity is not a task for a single analytical technique but requires a carefully considered, integrated approach. By combining the quantitative elemental information from ICP-OES, the definitive structural verification from PXRD, and the electronic signature from UV-Vis spectroscopy, researchers can build a comprehensive and self-validating assessment of their material's quality. This rigorous approach is fundamental to ensuring the reliability and reproducibility of experimental results, ultimately accelerating progress in research and the development of new technologies and therapeutics.

References

  • Khan, N., et al. (2021). Towards cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Physical Review B, 103(9), 094419. Available at: [Link]

  • Pustogow, A., et al. (2023). Optical signatures of the Jeff=1/2 state in Ir4+ halides. Physical Review B, 107(23), 235118. Available at: [Link]

  • VRAY Instrument. (2023). Difference Between ICP and XRF Techniques for Elemental Analysis. Available at: [Link]

  • Eurofins EAG. (2021). ICP-OES and ICP-MS Detection Limit Guidance. Available at: [Link]

  • Drawell. (2023). ICP-MS Sample Preparation - What You Need to Know. Available at: [Link]

  • Khan, N., et al. (2021). Towards cubic symmetry for Ir 4 + : Structure and magnetism of the antifluorite K 2 IrBr 6. Physical Review B, 103(9). Available at: [Link]

  • MDPI. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Available at: [Link]

  • MDPI. (2023). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Available at: [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Available at: [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of Dipotassium Hexabromoiridate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of inorganic complexes like dipotassium hexabromoiridate (K₂IrBr₆) is paramount for ensuring purity, structural integrity, and consistent performance in downstream applications. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of K₂IrBr₆, moving beyond a simple listing of methods to explain the causality behind experimental choices and to provide actionable, field-proven insights.

Introduction to Dipotassium Hexabromoiridate and the Imperative of Thorough Characterization

Dipotassium hexabromoiridate is an inorganic compound featuring a central iridium atom in the +4 oxidation state, octahedrally coordinated by six bromide ligands. The [IrBr₆]²⁻ anion is a classic example of a hexahalometallate complex. The properties and reactivity of this complex are intrinsically linked to its precise geometry, crystal packing, and purity. In fields such as catalysis, materials science, and as a precursor for novel therapeutic agents, even minor variations in these parameters can lead to significant changes in efficacy and safety. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control and meaningful research outcomes.

This guide will explore the utility of X-ray diffraction, vibrational and electronic spectroscopy, thermal analysis, and elemental analysis in providing a holistic understanding of dipotassium hexabromoiridate.

X-ray Diffraction (XRD): Unveiling the Crystal Structure and Phase Purity

X-ray diffraction is the cornerstone technique for determining the solid-state structure of crystalline materials like K₂IrBr₆. It provides unambiguous information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles.

Scientific Principles

XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the electron clouds of the atoms in the crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffraction peaks, the unit cell parameters and the symmetry of the crystal can be determined.

Dipotassium hexabromoiridate is known to exhibit temperature-dependent phase transitions. At room temperature, it typically adopts a cubic antifluorite-type crystal structure. However, high-resolution synchrotron XRD studies have revealed that the crystal symmetry is reduced to tetragonal below 170 K and further to monoclinic below 122 K.[1][2][3] These transitions are subtle and involve rotations and tilts of the [IrBr₆]²⁻ octahedra.

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A small amount of finely ground K₂IrBr₆ powder is evenly spread onto a sample holder.

  • Instrument Setup: The sample is placed in a powder diffractometer equipped with a copper (Cu) Kα X-ray source.

  • Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range to capture all relevant diffraction peaks.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparison to a reference database (e.g., the International Centre for Diffraction Data - ICDD). The unit cell parameters can be refined using Rietveld analysis.

Data Presentation and Interpretation

The primary output of a PXRD experiment is a diffractogram, a plot of diffraction intensity versus 2θ.

Table 1: Representative Powder X-ray Diffraction Data for Cubic K₂IrBr₆ at Room Temperature

2θ (°)d-spacing (Å)Miller Indices (hkl)Relative Intensity (%)
15.35.79(111)100
17.75.01(200)60
25.13.54(220)85
29.63.01(311)50
31.02.88(222)30
37.02.43(400)25
40.82.21(331)15
42.02.15(420)10
46.51.95(422)20
49.81.83(511)15

Note: These are illustrative data based on the cubic structure. Actual peak positions and intensities may vary slightly depending on experimental conditions and sample purity.

Comparison with Other Techniques

While other techniques provide information about the elemental composition or vibrational modes, XRD is unique in its ability to provide a detailed three-dimensional picture of the atomic arrangement in the solid state. It is the definitive method for identifying crystalline phases and determining lattice parameters.

Vibrational Spectroscopy: Probing Molecular Bonds and Symmetry

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and local symmetry of the [IrBr₆]²⁻ anion.

Scientific Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

For a molecule with octahedral (Oₕ) symmetry like the [IrBr₆]²⁻ ion, group theory predicts which vibrational modes are IR and Raman active. This makes the combination of both techniques a powerful tool for structural elucidation.

Experimental Protocols
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: A small amount of K₂IrBr₆ is typically mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

    • Data Collection: The sample is placed in the beam of an FT-IR spectrometer, and the transmitted or reflected infrared radiation is measured.

  • Raman Spectroscopy:

    • Sample Preparation: A small amount of the powdered K₂IrBr₆ sample is placed on a microscope slide or in a capillary tube.

    • Data Collection: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.

Data Presentation and Interpretation

The output of these techniques is a spectrum showing intensity (absorbance for IR, scattered intensity for Raman) as a function of wavenumber (cm⁻¹).

Table 2: Expected Vibrational Modes for the [IrBr₆]²⁻ Anion

Vibrational ModeSymmetryActivityApproximate Wavenumber (cm⁻¹)Description
ν₁A₁gRaman~170Symmetric Ir-Br stretch
ν₂E₉Raman~140Asymmetric Ir-Br stretch
ν₃T₁ᵤIR~210Asymmetric Ir-Br stretch
ν₄T₁ᵤIR~100Br-Ir-Br bend
ν₅T₂₉Raman~80Br-Ir-Br bend
ν₆T₂ᵤInactive-Br-Ir-Br bend

Note: The inactive ν₆ mode is neither IR nor Raman active in a perfect octahedral symmetry.

The presence of the predicted IR and Raman bands, and the absence of overlapping peaks, provides strong evidence for the octahedral geometry of the [IrBr₆]²⁻ anion.

Comparison of IR and Raman Spectroscopy
  • Complementarity: IR and Raman spectroscopy are complementary techniques. For centrosymmetric molecules like [IrBr₆]²⁻, the rule of mutual exclusion applies, meaning that vibrational modes are either IR or Raman active, but not both.

  • Sample Handling: Raman spectroscopy often requires minimal to no sample preparation, whereas FT-IR in transmission mode requires the preparation of a KBr pellet.

  • Sensitivity: IR spectroscopy is generally more sensitive to polar functional groups, while Raman is more sensitive to non-polar, symmetric bonds.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the [IrBr₆]²⁻ complex by probing the electronic transitions between molecular orbitals.

Scientific Principles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. In the case of [IrBr₆]²⁻, the observed absorption bands are typically due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a bromide-based molecular orbital to an iridium-based molecular orbital.

Experimental Protocol
  • Sample Preparation: A dilute solution of K₂IrBr₆ is prepared in a suitable solvent, such as water or a non-coordinating organic solvent. The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Collection: The solution is placed in a quartz cuvette and its absorbance is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer. A reference cuvette containing only the solvent is used to correct for solvent absorption.

Data Presentation and Interpretation

The output is an absorption spectrum, a plot of absorbance versus wavelength.

Table 3: Typical UV-Vis Absorption Data for K₂IrBr₆ in Aqueous Solution

Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
~488~4,500LMCT (π(Br) → t₂g(Ir))
~430~3,500LMCT (π(Br) → t₂g(Ir))
~360~2,500LMCT (σ(Br) → t₂g(Ir))
~280~10,000LMCT (π(Br) → e_g(Ir))

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.

The UV-Vis spectrum is characteristic of the [IrBr₆]²⁻ ion and can be used for quantitative analysis (e.g., determining the concentration of the complex in solution) and for confirming the identity of the complex.

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of K₂IrBr₆ and to detect phase transitions.

Scientific Principles
  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound decomposes and to identify the nature of the decomposition products.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocols
  • TGA: A small, accurately weighed amount of K₂IrBr₆ is placed in a TGA pan. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously monitored.

  • DSC: A small amount of K₂IrBr₆ is sealed in a DSC pan. The sample and a reference pan are heated or cooled at a controlled rate, and the differential heat flow is measured.

Data Presentation and Interpretation
  • TGA: The output is a thermogram, a plot of mass versus temperature. For K₂IrBr₆, a stable baseline is expected until the onset of decomposition at elevated temperatures.

  • DSC: The output is a DSC curve, a plot of heat flow versus temperature. For K₂IrBr₆, endothermic or exothermic peaks in the DSC curve correspond to the phase transitions observed by XRD, such as the cubic-to-tetragonal transition around 170 K.[1][2]

Comparison with Other Techniques

Thermal analysis provides unique information about the thermal stability and phase behavior of the material that cannot be obtained by the other techniques discussed. It is particularly valuable for quality control and for understanding the material's behavior under different processing conditions.

Elemental Analysis: Verifying Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and to confirm its empirical formula.

Scientific Principles

Modern elemental analysis of inorganic compounds like K₂IrBr₆ is often performed using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). In these techniques, the sample is introduced into a high-temperature plasma, which atomizes and ionizes the constituent elements. The ions are then separated and detected based on their mass-to-charge ratio (ICP-MS) or the characteristic wavelengths of light they emit (ICP-OES).

Experimental Protocol
  • Sample Digestion: A precisely weighed amount of K₂IrBr₆ is dissolved in a suitable acid mixture (e.g., aqua regia) to bring the elements into solution.

  • Instrumental Analysis: The resulting solution is introduced into the ICP-MS or ICP-OES instrument, and the concentrations of potassium, iridium, and bromine are determined by comparison to calibration standards.

Data Presentation and Interpretation

The results are typically presented as the weight percentage of each element in the sample.

Table 4: Theoretical vs. Experimental Elemental Composition of K₂IrBr₆

ElementTheoretical Weight %Experimental Weight % (Typical)
Potassium (K)10.4310.3 - 10.5
Iridium (Ir)25.6425.5 - 25.8
Bromine (Br)63.9363.7 - 64.1

Close agreement between the theoretical and experimental values confirms the stoichiometry of the compound and provides a measure of its purity. Commercially available K₂IrBr₆ often has a purity of 99.9% on a metals basis.[4]

Comparison with Other Techniques

While other techniques provide structural information, elemental analysis is the primary method for confirming the elemental composition and stoichiometry of the compound. It is essential for verifying the identity and purity of a new batch of material.

Comparative Summary and Workflow

Table 5: Comparison of Analytical Techniques for K₂IrBr₆ Characterization

TechniqueInformation ProvidedStrengthsLimitations
XRD Crystal structure, phase purity, lattice parametersDefinitive for solid-state structureRequires crystalline material
FT-IR Vibrational modes (IR active), functional groupsFast, provides fingerprint informationSample preparation can be required
Raman Vibrational modes (Raman active), molecular symmetryMinimal sample preparation, complementary to IRCan be affected by fluorescence
UV-Vis Electronic transitions, quantitative analysisHigh sensitivity, good for quantitative workProvides limited structural information
TGA/DSC Thermal stability, phase transitionsDirect measurement of thermal propertiesDoes not provide structural information
Elemental Analysis Elemental composition, stoichiometry, purityFundamental for composition and purityDestructive technique
Recommended Analytical Workflow

A logical workflow for the comprehensive characterization of a new batch of dipotassium hexabromoiridate would be as follows:

Caption: Recommended analytical workflow for the comprehensive characterization of dipotassium hexabromoiridate.

Conclusion

The thorough characterization of dipotassium hexabromoiridate requires a synergistic approach, leveraging the unique strengths of multiple analytical techniques. From the definitive structural information provided by X-ray diffraction to the detailed insights into bonding and purity from vibrational spectroscopy and elemental analysis, each method contributes a crucial piece to the overall puzzle. By following a logical and comprehensive analytical workflow, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Khan, N., Prishchenko, D., Upton, M. H., Mazurenko, V. G., & Tsirlin, A. A. (2021). Toward cubic symmetry for Ir4+: Structure and magnetism of the antifluorite K2IrBr6. Physical Review B, 103(12), 125158. [Link]

  • Malaysian Journal of Analytical Sciences. (2025). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. Malaysian Journal of Analytical Sciences, 29(1), 134-148. [Link]

  • ResearchGate. (2021). Towards cubic symmetry for Ir 4 + : Structure and magnetism of the antifluorite K 2 IrBr 6. [Link]

  • ResearchGate. (n.d.). (A) Changes in the UV/Vis absorption spectra of an aqueous solution of... [Link]

  • Royal Society of Chemistry. (2022). Purity analysis for room-temperature semiconductor radiation detection material, CsPbBr3, using ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • Royal Society of Chemistry. (2021). Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals. CrystEngComm, 23(40), 7136-7143. [Link]

  • OPUS. (2023). Optical signatures of the Jeff=1/2 state in Ir4+ halides. [Link]

  • ACS Publications. (2020). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Omega, 5(7), 3355-3363. [Link]

  • International Journal of Minerals, Metallurgy and Materials. (n.d.). UV−vis absorption spectra variation curves of OTC solution in the presence of 10.0wt% E-MoS 2 /PVDF EFMs. [Link]

  • ResearchGate. (2013). Raman Spectra of Deuterated Potassium Dihydrogen Phosphate Crystals with Different Degrees of Deuteration. [Link]

  • OSTI.GOV. (2021). Towards cubic symmetry for Ir4+ : Structure and magnetism of the antifluorite K2IrBr6. [Link]

  • PubMed. (2018). Quantitative analysis using LA-ICP-MS and powder samples dispersed in polyvinyl alcohol films. Journal of Analytical Atomic Spectrometry, 33(9), 1546-1552. [Link]

  • ACS Publications. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry, 53(8), 3905-3915. [Link]

  • MDPI. (2022). ICP-MS-Based Characterization and Quantification of Nano- and Microstructures. Nanomaterials, 12(15), 2649. [Link]

  • National Institutes of Health. (2013). Interfacial Inversion, Interference, and IR Absorption in Vibrational Sum Frequency Scattering Experiments. The Journal of Physical Chemistry C, 117(10), 5228-5236. [Link]

  • ACS Publications. (2020). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Omega, 5(7), 3355-3363. [Link]

  • arXiv. (2023). Resonant inelastic x-ray scattering spectra of K2IrCl6 show a splitting of the j = 3/2 states resembling non-cubic crystal-field splitting although the compound is cubic down to 0.3 K. [Link]

  • UCSB High Energy Physics. (2003). State-of-the-art in inorganic mass spectrometry for analysis of high-purity materials. [Link]

  • Royal Society of Chemistry. (2021). Broadband cavity enhanced UV-VIS absorption spectroscopy for picolitre liquid samples. Analyst, 146(23), 7234-7241. [Link]

  • ResearchGate. (2019). Synthesis and Study of Potassium Hexabromoiridate(IV). [Link]

  • Thermo Fisher Scientific. (n.d.). Potassium hexabromoiridate(IV), Ir 25.4% min. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Dipotassium Hexabromoiridate: An In-Depth Comparison of ICP-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials and catalysis, the performance of a precursor compound is inextricably linked to its purity. Dipotassium hexabromoiridate (K₂IrBr₆), a critical iridium salt, is no exception. Its utility in synthesizing catalysts and advanced electronic materials necessitates a stringent quality control regimen to quantify and eliminate deleterious elemental impurities. This guide provides an in-depth, experience-driven comparison of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with other analytical techniques for the comprehensive purity analysis of this vital compound.

The narrative that follows is grounded in the principles of analytical chemistry, emphasizing not just the "how" but the critical "why" behind each methodological choice. Our objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific research and development needs.

The Gold Standard: Purity Determination by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry stands as the preeminent technique for ultra-trace elemental analysis, making it exceptionally well-suited for the purity assessment of high-grade materials like K₂IrBr₆.[1][2] The power of ICP-MS lies in its ability to detect and quantify most elements of the periodic table at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2] This sensitivity is paramount, as even minute concentrations of metallic impurities can dramatically alter the catalytic or electronic properties of the final product.

The analytical philosophy for high-purity materials often employs a "difference method," as specified in standards like ISO 15093:2020 for other precious metals.[3][4] In this approach, the total concentration of all measured impurities is subtracted from 100% to ascertain the purity of the primary material.

Experimental Protocol: A Self-Validating ICP-MS Workflow

The following protocol is designed as a self-validating system, incorporating quality control checks to ensure the trustworthiness of the final data.

1. Sample Preparation: The Foundation of Accuracy

The chemical inertness of iridium compounds makes sample digestion a critical and challenging step.[5] The goal is to achieve complete dissolution of the K₂IrBr₆ salt into a clear, particle-free aqueous solution suitable for nebulization into the plasma.[6]

  • Step 1: Weighing & Dissolution: Accurately weigh approximately 100 mg of the Dipotassium hexabromoiridate sample into a clean PFA or Teflon® digestion vessel. Causality: Precision weighing is fundamental for accurate final concentration calculations. High-purity, inert vessels are mandatory to prevent sample contamination.

  • Step 2: Acid Digestion: Add a mixture of high-purity, trace-metal grade hydrochloric acid (HCl) and nitric acid (HNO₃), commonly known as aqua regia.[7][8] A typical ratio is 3:1 HCl to HNO₃. For refractory iridium compounds, microwave-assisted digestion is highly recommended to ensure complete dissolution using elevated temperature and pressure.[6][9] Causality: Aqua regia is a powerful oxidizing agent capable of breaking down noble metal complexes. Microwave digestion accelerates this process, reducing digestion times and minimizing the risk of losing volatile analytes.

  • Step 3: Dilution: After cooling, quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with 18.2 MΩ·cm deionized water. This results in a final solution with a high concentration of the iridium matrix. A further dilution may be necessary to bring the concentration of trace analytes within the calibrated range of the instrument. Causality: Dilution is necessary to reduce the concentration of the iridium matrix, which can cause non-spectral interferences (matrix effects) in the plasma.

  • Step 4: Quality Control Samples: With every batch of samples, prepare a method blank (all reagents, no sample) and a spiked sample (a sample to which known quantities of target analytes are added).[6] Trustworthiness: The method blank quantifies any contamination introduced during sample preparation. The spike recovery percentage validates the method's accuracy in the specific sample matrix.

2. Instrument Calibration & Analysis

  • Step 1: Calibration Standards: Prepare a series of multi-element calibration standards from a certified reference material (CRM) in a matrix that matches the samples (i.e., containing the same acid concentration).

  • Step 2: Internal Standard: Introduce an internal standard (e.g., Yttrium, Rhodium, or Rhenium, depending on the analytes of interest) online to all samples, blanks, and standards. Causality: The internal standard corrects for instrumental drift and sample matrix-induced signal suppression or enhancement, ensuring long-term stability and accuracy.

  • Step 3: ICP-MS Data Acquisition: Introduce the prepared solutions into the ICP-MS. The high-temperature argon plasma (6,000-8,000 °C) desolvates, atomizes, and ionizes the elements in the sample.[6] The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio for quantification. Potential spectral interferences should be monitored and, if necessary, corrected using collision/reaction cell technology or by selecting alternative isotopes.[7]

Visualizing the ICP-MS Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_result Final Result weigh 1. Weigh K₂IrBr₆ digest 2. Microwave Digestion (Aqua Regia) weigh->digest dilute 3. Dilute to Volume digest->dilute qc 4. Prepare Blank & Spiked QC dilute->qc is 6. Add Internal Standard qc->is cal 5. Instrument Calibration acq 7. Data Acquisition cal->acq is->acq proc 8. Data Processing acq->proc report 9. Purity Calculation (Difference Method) proc->report

Sources

A Senior Application Scientist's Guide to Assessing Dipotassium Hexabromoiridate Purity with Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the synthesis of novel therapeutics and advanced materials, the presence of even trace impurities can significantly alter reaction kinetics, product yield, and biological activity. Dipotassium hexabromoiridate (K₂IrBr₆), a key precursor in iridium-based catalysis and medicinal chemistry, is no exception. This guide provides an in-depth technical comparison of cyclic voltammetry (CV) against other common analytical techniques for the rigorous purity assessment of this critical iridium salt.

The Critical Role of Purity in Dipotassium Hexabromoiridate Applications

Dipotassium hexabromoiridate serves as a versatile starting material for the synthesis of a wide array of organometallic iridium complexes. These complexes are at the forefront of innovations in photoredox catalysis, bio-orthogonal chemistry, and targeted cancer therapies. The presence of other platinum group metals (PGMs) such as rhodium, ruthenium, or platinum, or even base metals like iron and copper, can have deleterious effects:

  • Catalytic Interference: Impurities can poison catalysts, leading to reduced efficiency or altered selectivity in catalytic cycles.

  • Compromised Biological Activity: In drug development, metallic impurities can induce off-target effects or toxicity, confounding preclinical studies.

  • Inaccurate Stoichiometry: The presence of unknown metals can lead to errors in the formulation of reaction mixtures, impacting product consistency and reproducibility.

Given these considerations, a rapid, reliable, and sensitive method for purity verification is not just a matter of quality control; it is a fundamental requirement for robust scientific inquiry and product development.

Cyclic Voltammetry: An Electrochemical Fingerprint of Purity

Cyclic voltammetry is a powerful and versatile electrochemical technique that probes the redox behavior of a chemical species in solution.[1] By applying a linearly varying potential to an electrode and measuring the resulting current, a characteristic "duck-shaped" plot, known as a cyclic voltammogram, is generated.[2] This voltammogram provides a wealth of information about the thermodynamics and kinetics of electron transfer processes, making it an ideal tool for purity assessment.[1]

For Dipotassium hexabromoiridate, the key electrochemical event is the reversible one-electron reduction of the Iridium(IV) center to Iridium(III), and its subsequent re-oxidation:

[IrBr₆]²⁻ + e⁻ ⇌ [IrBr₆]³⁻

This redox couple exhibits a characteristic set of peaks in the cyclic voltammogram. The peak potentials (anodic and cathodic) and the peak currents are highly sensitive to the chemical environment and the presence of other redox-active species. It is this sensitivity that we exploit for purity analysis.

Interpreting the Cyclic Voltammogram for Purity

A pure sample of Dipotassium hexabromoiridate will exhibit a well-defined, reversible cyclic voltammogram corresponding to the Ir(IV)/Ir(III) redox couple. The presence of impurities will manifest in several ways:

  • Appearance of Additional Redox Peaks: Other metals will have their own characteristic redox potentials. For instance, rhodium and ruthenium species can introduce additional peaks at different potentials, immediately signaling their presence.[3][4]

  • Shifts in Peak Potentials: Interactions between the iridium complex and impurities can alter the electronic environment of the iridium center, causing a shift in the Ir(IV)/Ir(III) redox peaks.

  • Changes in Peak Shape and Reversibility: Impurities can adsorb onto the electrode surface, interfering with the electron transfer kinetics of the iridium complex and leading to distorted or irreversible peaks.[5]

The following diagram illustrates the logical flow of how impurities are detected using cyclic voltammetry.

cluster_0 Purity Assessment Logic Pure_Sample Pure K₂IrBr₆ Ideal_CV Single, Reversible Ir(IV)/Ir(III) Redox Peaks Pure_Sample->Ideal_CV Conclusion_Pure Sample is Pure Ideal_CV->Conclusion_Pure Impure_Sample Impure K₂IrBr₆ Altered_CV Deviations from Ideal CV: - Additional Peaks - Peak Shifts - Distorted Peaks Impure_Sample->Altered_CV Conclusion_Impure Sample is Impure Altered_CV->Conclusion_Impure

Caption: Logical workflow for purity assessment using cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry of Dipotassium Hexabromoiridate

This protocol provides a robust starting point for the electrochemical analysis of Dipotassium hexabromoiridate. Optimization may be required based on the specific instrumentation and expected impurities.

Materials and Reagents:
  • Dipotassium hexabromoiridate (K₂IrBr₆) sample

  • High-purity solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric cell

  • Potentiostat

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen high-purity solvent.

    • Accurately weigh and dissolve the Dipotassium hexabromoiridate sample in the electrolyte solution to a final concentration of approximately 1-5 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[6]

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then the solvent being used for the experiment.

    • Ensure the reference electrode is properly filled and free of air bubbles.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Set the parameters on the potentiostat. A typical starting point would be:

      • Initial Potential: A potential where no reaction occurs (e.g., +1.2 V vs. Ag/AgCl).

      • Switching Potential (Vertex 1): A potential sufficiently negative to observe the reduction of Ir(IV) (e.g., -0.2 V vs. Ag/AgCl).

      • Final Potential (Vertex 2): Return to the initial potential (+1.2 V vs. Ag/AgCl).

      • Scan Rate: 100 mV/s.

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • It is advisable to run multiple cycles to ensure the stability of the electrochemical response.

The following diagram illustrates the experimental workflow for this protocol.

cluster_1 CV Experimental Workflow Prepare_Solution Prepare Analyte and Electrolyte Solution Purge_Solution Purge with Inert Gas Prepare_Solution->Purge_Solution Assemble_Cell Assemble Three-Electrode Voltammetric Cell Purge_Solution->Assemble_Cell Prepare_Electrodes Polish and Clean Electrodes Prepare_Electrodes->Assemble_Cell Set_Parameters Set Potentiostat Parameters Assemble_Cell->Set_Parameters Run_CV Perform Cyclic Voltammetry Set_Parameters->Run_CV Analyze_Data Analyze Voltammogram Run_CV->Analyze_Data

Caption: Step-by-step experimental workflow for cyclic voltammetry.

Hypothetical Data Analysis: Pure vs. Impure Samples

The table below presents hypothetical data derived from cyclic voltammograms of a pure Dipotassium hexabromoiridate sample and samples intentionally spiked with common impurities.

SampleAnodic Peak Potential (Epa) vs. Ag/AgCl (V)Cathodic Peak Potential (Epc) vs. Ag/AgCl (V)ΔEp (mV)Additional Peaks ObservedPurity Assessment
Pure K₂IrBr₆ +0.85+0.7960NoneHigh Purity
Sample A (+ Rh impurity) +0.86+0.7880Small peak around +0.6 VImpure
Sample B (+ Ru impurity) +0.84+0.7950Broad, irreversible peak around +1.0 VImpure
Sample C (+ Pt impurity) +0.88+0.8080Shoulder on the main anodic peakImpure

Note: The peak potentials are illustrative and can vary depending on the solvent, electrolyte, and reference electrode used.

The cyclic voltammogram of a pure sample would resemble the idealized trace for a reversible one-electron process. In contrast, the presence of a rhodium impurity (Sample A) might introduce a new, smaller redox couple at a less positive potential. A ruthenium impurity (Sample B) could lead to a broad, irreversible oxidation peak at a more positive potential.[7][8] A platinum impurity (Sample C), being electrochemically similar to iridium, might not show a distinct separate peak but could cause a broadening or a "shoulder" on the main iridium peak, along with an increase in the peak-to-peak separation (ΔEp), indicating slower electron transfer kinetics.

Comparative Analysis: Cyclic Voltammetry vs. Alternative Techniques

While cyclic voltammetry is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical methods for elemental analysis.

FeatureCyclic Voltammetry (CV)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)UV-Vis Spectroscopy
Principle Measures current response to an applied potential.Measures mass-to-charge ratio of ionized atoms.[2]Measures fluorescent X-rays emitted from a sample.Measures absorbance of light.
Purity Information Detects redox-active impurities.Provides elemental composition and isotopic information.[2]Provides elemental composition.Provides information on electronic transitions.
Detection Limits ppm to ppb range, depending on the impurity.ppb to ppt range.[9]ppm range.Generally higher, in the µM to mM range.
Sample Preparation Dissolution in a suitable solvent with a supporting electrolyte.Acid digestion to bring the sample into solution.[1][10]Minimal; can be analyzed as a solid or powder.[1]Dissolution in a suitable solvent.
Analysis Time ~15-30 minutes per sample.Can be several hours to days, including sample digestion.[10]A few minutes per sample.A few minutes per sample.
Cost Relatively low instrument and running costs.High instrument and running costs.[2][11]Moderate instrument cost, low running costs.[2][11]Low instrument and running costs.
Strengths Rapid, sensitive to the oxidation state of the impurity, provides kinetic information.Extremely sensitive, provides a comprehensive elemental profile.Non-destructive, fast, requires minimal sample preparation.[1]Simple, fast, and inexpensive.
Limitations Only detects redox-active species, can be affected by matrix effects.Destructive, time-consuming sample preparation, expensive.[2]Lower sensitivity for some elements, matrix effects can be significant.Not suitable for all impurities, lower sensitivity.

Conclusion: A Multi-faceted Approach to Purity Verification

Cyclic voltammetry stands out as a rapid, cost-effective, and highly informative technique for the routine purity assessment of Dipotassium hexabromoiridate. Its ability to provide an electrochemical "fingerprint" allows for the quick identification of redox-active impurities that could be detrimental to downstream applications.

However, for a comprehensive and orthogonal approach to quality control, especially in a regulated environment, a combination of techniques is often the most prudent strategy. For instance, the high sensitivity of ICP-MS makes it the gold standard for quantifying trace elemental impurities, while the speed and non-destructive nature of XRF are advantageous for initial screening. UV-Vis spectroscopy, while less specific for metallic impurities, can be a simple and rapid check for gross organic contamination or significant changes in the coordination environment of the iridium center.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their critical starting materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Hyslop, N. P., et al. (2024). A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. em • The Magazine for Environmental Managers • A&WMA. Available at: [Link]

  • VRAY Instrument. (2025). Difference Between ICP and XRF Techniques for Elemental Analysis. Available at: [Link]

  • Green, C. L., & Kucernak, A. (2002). Determination of the Platinum and Ruthenium Surface Areas in Platinum-Ruthenium Alloy Electrocatalysts by Underpotential Deposition of Copper. I. Unsupported Catalysts. The Journal of Physical Chemistry B, 106(5), 1038-1047. Available at: [Link]

  • Reddit. (2021). XRF vs ICP-MS vs ICP-OES. r/chemistry. Available at: [Link]

  • MDPI. (2025). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Available at: [Link]

  • ResearchGate. (2025). Cyclic Voltammetry of Hexachloroiridate(IV): An Alternative to the Electrochemical Study of the Ferricyanide Ion. Available at: [Link]

  • PubMed Central. (2025). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Available at: [Link]

  • ResearchGate. (2025). Determination of Platinum, Palladium, Ruthenium, Rhodium, and Iridium in Ultrabasic Rock from the Great Dyke of Zimbabwe by Inductively Coupled Plasma–Optical Emission Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of rhodium electrode vs platinum rod in the melt... Available at: [Link]

  • Khan, N., et al. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. Physical Review B, 103(12), 125158. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of UV–Vis spectra of the K2PtCl6 solution during... Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammogram of 0.5 mM/0.5mM Hexachloroiridate(IV)/hexachloroiridate(III) in a pH 4 0.1M acetate buffered, 0.5M KNO3 solution on platinum at 20 (full line),40 (dash-dotted), 60(small dashes) and 80 (dotted) mV/s. Available at: [Link]

  • Spectroscopy Online. (2018). ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. Available at: [Link]

  • MATEC Web of Conferences. (2016). Determination of rhodium content by the method of Stripping voltammetry in ores and technogenic raw materials. Available at: [Link]

  • OPUS. (2023). Optical signatures of the Jeff=1/2 state in Ir4+ halides. Available at: [Link]

  • ResearchGate. (n.d.). (a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of... Available at: [Link]

  • Sabinet African Journals. (n.d.). Measurement of platinum, palladium, rhodium, ruthenium, and iridium by atomic-absorption spectroscopy using... Available at: [Link]

  • ACS Publications. (2025). Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • RSC Publishing. (n.d.). Electrochemical characteristics of nanostructured platinum electrodes – a cyclic voltammetry study. Available at: [Link]

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  • ACS Publications. (2002). Determination of the Platinum and Ruthenium Surface Areas in Platinum−Ruthenium Alloy Electrocatalysts by Underpotential Deposition of Copper. I. Unsupported Catalysts. The Journal of Physical Chemistry B, 106(5), 1038-1047. Available at: [Link]

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A Comparative Guide to Hexahaloiridate Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hexahaloiridate complexes, encompassing both iridium(III) and iridium(IV) oxidation states, represent a versatile class of coordination compounds with significant applications across catalysis, electrochemistry, and materials science. Their rich electronic structure and tunable redox properties make them compelling subjects of study and valuable tools in chemical synthesis and analysis. This guide provides a comprehensive comparative analysis of hexahaloiridate compounds, offering insights into their synthesis, electronic and spectroscopic properties, and practical applications, supported by experimental data and detailed protocols.

Introduction to Hexahaloiridate Complexes: Structure and Bonding

Hexahaloiridate complexes consist of a central iridium atom octahedrally coordinated to six halide ligands (F⁻, Cl⁻, Br⁻, I⁻). The overall charge of the complex depends on the oxidation state of the iridium center, typically being [IrX₆]³⁻ for Ir(III) and [IrX₆]²⁻ for Ir(IV). The bonding in these complexes is best described by ligand field theory, which considers the interaction between the metal d-orbitals and the ligand orbitals.[1]

In an octahedral ligand field, the five degenerate d-orbitals of the iridium ion split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²).[1][2] The magnitude of this splitting (Δo) is influenced by the nature of the halide ligand, following the spectrochemical series: I⁻ < Br⁻ < Cl⁻ < F⁻. This variation in ligand field strength directly impacts the electronic and magnetic properties of the complexes.

Synthesis of Hexahaloiridate Compounds

The synthesis of hexahaloiridate(III) and (IV) complexes typically involves the reaction of an iridium salt, such as iridium(III) chloride hydrate (IrCl₃·xH₂O) or ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]), with an excess of the desired halide salt in an appropriate solvent.

General Synthetic Strategy

A common approach involves the dissolution of an iridium precursor in a suitable solvent, followed by the addition of a large excess of the alkali metal halide. The reaction mixture is then heated to facilitate ligand exchange and complex formation. The desired hexahaloiridate salt can be precipitated by cooling the solution or by the addition of a suitable counter-ion.

Experimental Protocol: Synthesis of Potassium Hexachloroiridate(IV) (K₂[IrCl₆])

Objective: To synthesize K₂[IrCl₆] from a commercially available iridium(IV) salt.

Materials:

  • Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

  • Potassium chloride (KCl)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of (NH₄)₂[IrCl₆] in a minimal amount of hot deionized water.

  • In a separate beaker, prepare a saturated solution of KCl in hot deionized water.

  • Slowly add the hot KCl solution to the (NH₄)₂[IrCl₆] solution while stirring.

  • A dark red to black precipitate of K₂[IrCl₆] will form upon cooling.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by ethanol and then ether.

  • Dry the product in a desiccator.

Causality: The use of a large excess of KCl drives the equilibrium towards the formation of the less soluble potassium salt, leading to its precipitation. Washing with cold water and organic solvents removes any soluble impurities.

Comparative Analysis of Electronic and Spectroscopic Properties

The electronic properties of hexahaloiridate complexes are dictated by the d-electron configuration of the iridium center and the nature of the halide ligands.

Iridium(IV) vs. Iridium(III)
  • Iridium(IV) ([IrX₆]²⁻): With a d⁵ electron configuration, these complexes are typically low-spin (S = 1/2) due to the large ligand field splitting of the 5d orbitals.[3] They are paramagnetic and exhibit characteristic electronic absorption spectra with ligand-to-metal charge transfer (LMCT) bands in the visible region.[4]

  • Iridium(III) ([IrX₆]³⁻): With a d⁶ electron configuration, these complexes are low-spin (S = 0) and diamagnetic. Their electronic spectra are dominated by d-d transitions, which are typically weaker than the LMCT bands of their Ir(IV) counterparts.

Influence of the Halide Ligand

The nature of the halide ligand significantly influences the electronic and spectroscopic properties of the hexahaloiridate complexes.

Property[IrCl₆]²⁻[IrBr₆]²⁻
Color Red-brownDark red-brown
λmax (LMCT) ~488 nm~590 nm
Redox Potential (E½) +0.867 V vs. SHE+0.77 V vs. SHE

Table 1: Comparison of selected properties of hexachloroiridate(IV) and hexabromoiridate(IV).

The shift in the LMCT bands to lower energy (longer wavelength) from chloride to bromide reflects the lower electronegativity of bromide, making it easier to oxidize and thus requiring less energy for the charge transfer to the iridium center.[5] This trend also correlates with the redox potentials, where the [IrBr₆]²⁻/³⁻ couple has a lower reduction potential than the [IrCl₆]²⁻/³⁻ couple, indicating that [IrBr₆]²⁻ is a weaker oxidizing agent.

Electrochemical Behavior: A Stable Redox Couple

The [IrCl₆]²⁻/³⁻ redox couple is widely recognized for its stable and reversible electrochemical behavior, making it a valuable standard in electrochemical measurements.[6] Unlike the commonly used hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) couple, hexachloroiridate does not poison electrode surfaces, leading to more reproducible results.[6]

Experimental Protocol: Cyclic Voltammetry of the [IrCl₆]²⁻/³⁻ Redox Couple

Objective: To characterize the electrochemical behavior of the [IrCl₆]²⁻/³⁻ redox couple using cyclic voltammetry.

Materials:

  • Potassium hexachloroiridate(III) (K₃[IrCl₆])

  • Potassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Working electrode (e.g., glassy carbon)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical workstation

Procedure:

  • Prepare a solution containing equimolar concentrations (e.g., 1 mM) of K₃[IrCl₆] and K₂[IrCl₆] in the supporting electrolyte solution.

  • Assemble the three-electrode electrochemical cell.

  • Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause reduction, and then reversing the scan to a potential sufficiently positive to cause oxidation.

  • Analyze the resulting voltammogram to determine the formal potential (E½), the peak separation (ΔEp), and the ratio of the anodic to cathodic peak currents (ipa/ipc).

Self-Validation: For a reversible one-electron process, the theoretical peak separation (ΔEp) is approximately 59 mV at 25°C, and the peak current ratio (ipa/ipc) should be close to 1. Deviations from these values can indicate quasi-reversibility or irreversibility of the electron transfer process.

Applications in Catalysis

Hexahaloiridate complexes, particularly those of iridium(III), have found applications in homogeneous catalysis.[7] Their ability to undergo oxidative addition and reductive elimination cycles makes them suitable for a variety of organic transformations. While less common than organometallic iridium catalysts, their fundamental reactivity provides valuable insights into catalytic mechanisms.

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of hexahaloiridate compounds.[8] This technique provides accurate information on bond lengths, bond angles, and the overall crystal packing.[8][9] The quality of the crystals is paramount for a successful structural determination.[10]

Stability and Reactivity in Solution

The stability of hexahaloiridate complexes in solution is an important consideration for their application.[11][12] They can be susceptible to aquation, where a halide ligand is replaced by a water molecule. The rate of this process depends on factors such as the nature of the halide, the counter-ion, and the solvent.[12] The thermodynamic stability of these complexes is often discussed in terms of their formation constants.[13][14][15]

Conclusion

Hexahaloiridate compounds offer a rich platform for fundamental studies in coordination chemistry and have demonstrated practical utility in electrochemistry and catalysis. The systematic variation of the halide ligand and the iridium oxidation state allows for the fine-tuning of their electronic, spectroscopic, and redox properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the fascinating chemistry of these versatile complexes.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_redox Electrochemical Redox Cycle IrCl3*xH2O IrCl3*xH2O [IrX6]3- [IrX6]3- IrCl3*xH2O->[IrX6]3- Ligand Exchange Excess KX Excess KX Excess KX->[IrX6]3- Solvent (e.g., H2O, EtOH) Solvent (e.g., H2O, EtOH) Solvent (e.g., H2O, EtOH)->[IrX6]3- [IrX6]2- [IrX6]2- [IrX6]3-->[IrX6]2- -e- (Oxidation) [IrX6]2-->[IrX6]3- +e- (Reduction)

Caption: Synthetic pathway and electrochemical redox cycle of hexahaloiridate complexes.

References

  • Institute of Chemistry Ceylon. Stability of Metal Complexes. Available from: [Link]

  • Chemistry LibreTexts. (2024). 6.3: Electronic Structure of Complexes (Part 2). Available from: [Link]

  • El-Fass, K. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC. Available from: [Link]

  • Kharitonov, S. V., et al. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer ( t 2g -based) electronic excited states in various solvents: A comprehensive study of IrBr 6 2. The Journal of Chemical Physics. Available from: [Link]

  • ResearchGate. (2025). Unraveling the structure of molten salts: a review of high-energy x-ray diffraction (HEXRD) studies. Available from: [Link]

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  • Coordination Chemistry II: Theories of Electronic Structure. Available from: [Link]

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  • Filatov, E. Y., et al. (2021). Redox Potential and Crystal Chemistry of Hexanuclear Cluster Compounds. PMC. Available from: [Link]

  • AIP Publishing. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr62−. Available from: [Link]

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  • ResearchGate. (2025). Ultrafast pump-probe spectroscopy of IrCl62- complex in alcohol solutions. Available from: [Link]

  • ResearchGate. (2025). Low-Spin Hexacoordinate Mn(III): Synthesis and Spectroscopic Investigation of Homoleptic Tris(pyrazolyl)borate and Tris(carbene)borate Complexes. Available from: [Link]

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  • ResearchGate. (2025). Redox Potential and Crystal Chemistry of Hexanuclear Cluster Compounds. Available from: [Link]

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  • NIH. (2007). X-Ray Crystallography of Chemical Compounds. PMC. Available from: [Link]

  • Stability constants of metal complexes and their applications. Available from: [Link]

  • PubMed. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr6 2-. Available from: [Link]

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  • Phase Behavior and Electrochemical Properties of Highly Asymmetric Redox Coacervates. Available from: [Link]

  • ResearchGate. (2022). (PDF) Application of Organometallic Compounds as Heterogeneous Catalysts in Organic Synthesis. Available from: [Link]

  • YouTube. (2021). 6.1. Introduction to d-metal Complexes. Available from: [Link]

  • ResearchGate. (2025). Photochemistry of the IrCl6 2− complex in aqueous solutions in the presence of the bromide anions. Available from: [Link]

  • Bard, A. J. Solution Redox Couples for Electrochemical Energy Storage. Available from: [Link]

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  • ResearchGate. (PDF) Stability Constants of Metal Complexes in Solution. Available from: [Link]

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Comparative Guide to Iridium Catalyst Precursors: Dipotassium Hexabromoiridate vs. Dipotassium Hexachloroiridate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Catalysis and Synthesis

In the landscape of modern synthetic chemistry, iridium-based catalysts have carved out an indispensable role, enabling transformations that are often challenging or impossible with other metals.[1][2] Their utility spans a vast range of applications, from asymmetric hydrogenations to complex C-H functionalizations and allylic substitutions.[3][4] The journey to an active catalytic species, however, begins with the selection of an appropriate iridium precursor. Among the most common and commercially available starting materials are the inorganic salts Dipotassium Hexachloroiridate(IV) (K₂[IrCl₆]) and Dipotassium Hexabromoiridate(IV) (K₂[IrBr₆]).

While structurally similar, the choice between a chloride and a bromide ligand environment is not trivial. This decision can profoundly impact catalyst activation, reactivity, and selectivity. This guide provides an in-depth comparison of these two key precursors, moving beyond surface-level data to explore the mechanistic causality behind their differing behaviors. We will dissect their fundamental properties and provide field-proven insights to inform your experimental design and catalyst selection process.

Physicochemical Properties: The Foundation of Reactivity

The inherent properties of the precursor salt dictate its handling, solubility, and, most critically, the lability of the iridium-halide bond, which is the gateway to forming the active catalyst.

PropertyDipotassium Hexachloroiridate (K₂[IrCl₆])Dipotassium Hexabromoiridate (K₂[IrBr₆])
CAS Number 16920-56-2[5][6]19121-78-9[7]
Molecular Formula Cl₆IrK₂[6]Br₆IrK₂[7][8]
Molecular Weight 483.13 g/mol [9]749.84 g/mol [8][10]
Appearance Black or black-red crystalline powder[1][5][11]Black crystalline solid[7]
Solubility Insoluble in water[1][5][11]Slightly soluble in water[7]
Iridium Content ~39.8%~25.6%[10][12]
Stability & Sensitivity Stable, but hygroscopic[5][11]Hygroscopic[7]

The most significant differentiator is the halide ligand itself. The difference in electronegativity, size, and bond strength between chlorine and bromine directly translates to distinct chemical behaviors.

The Halide Ligand Effect: A Mechanistic Deep Dive

Both K₂[IrCl₆] and K₂[IrBr₆] are best understood as pre-catalysts . They are not typically the catalytically active species themselves but are converted in situ to the active form. This activation process usually involves the displacement of one or more halide ligands by solvent molecules, additives, or the desired ancillary ligands (e.g., phosphines, N-heterocyclic carbenes).[13][14][15] The choice between bromide and chloride directly influences this critical activation step and the subsequent catalytic cycle.

Precursor_Activation cluster_precursor Precursor State cluster_active Active Catalytic Species Precursor K₂[IrX₆] (X = Cl or Br) Active_Catalyst [IrXn(L)m(S)p] (Active Catalyst) Precursor->Active_Catalyst + Ligand (L) + Substrate (S) - KX Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Catalytic_Cycle->Active_Catalyst Regeneration

Caption: General workflow for activating an iridium precursor.

Key Comparative Factors:

  • Bond Lability (Ir-X): The Iridium-Bromine (Ir-Br) bond is inherently weaker and longer than the Iridium-Chlorine (Ir-Cl) bond. This makes the bromide ligands more labile, or easier to displace.

    • Causality: For reactions where halide dissociation is a rate-limiting step in catalyst formation, K₂[IrBr₆] often allows for activation under milder conditions (e.g., lower temperatures) compared to K₂[IrCl₆]. This can be advantageous for sensitive substrates that might decompose at higher temperatures.

  • Electronic Effects: Bromine is less electronegative than chlorine.[9] Consequently, the iridium center in the [IrBr₆]²⁻ anion is more electron-rich than in the [IrCl₆]²⁻ anion.

    • Causality: The electron density at the metal center is crucial for many catalytic steps. A more electron-rich iridium center, as in the bromide complex, may facilitate key steps like oxidative addition, which is common in cross-coupling and C-H activation cycles. Conversely, a more electron-deficient center (from the chloride complex) might be more reactive in nucleophilic attack steps.[13]

  • Steric Hindrance: The bromide ion is significantly larger than the chloride ion. While the initial precursor is a simple octahedral complex, this size difference becomes critical once ancillary ligands are introduced to form the active catalyst.

    • Causality: The bulkier bromide ligands can influence the coordination sphere of the active catalyst, potentially impacting the regioselectivity or enantioselectivity of a transformation by altering how the substrate approaches the metal center.

Performance in Key Iridium-Catalyzed Reactions

While direct, side-by-side comparisons in the literature are application-specific, we can extrapolate the expected performance based on the mechanistic principles discussed above.

Asymmetric Allylic Substitution

Iridium catalysts are renowned for their ability to direct nucleophilic attack to the more substituted end of an allylic electrophile, a selectivity complementary to palladium catalysts.[3][16] The formation of the active iridium catalyst often involves the reaction of a precursor like [Ir(COD)Cl]₂ (often synthesized from K₂[IrCl₆]) with a chiral ligand.[3][17]

  • Choosing a Precursor: If synthesizing the active complex from the potassium salt, using K₂[IrBr₆] might allow for the formation of the chiral catalyst at lower temperatures. The more electron-rich nature could also influence the rate of π-allyl complex formation. The choice can be critical for achieving high enantioselectivity, as the nature of the halide can persist in the active catalyst's structure, subtly altering the chiral environment.[18]

Allylic_Substitution_Cycle Ir_L Active Ir(I) Catalyst [L*Ir(I)] Pi_Allyl π-Allyl Ir(III) Complex Ir_L->Pi_Allyl Oxidative Addition (Allylic Electrophile) Product_Complex Ir(III) Product Complex Pi_Allyl->Product_Complex Nucleophilic Attack (Nu⁻) Product_Complex->Ir_L Reductive Elimination (Product)

Caption: Simplified catalytic cycle for Iridium-catalyzed allylic substitution.

Oxidative Catalysis (e.g., Water Oxidation)

Iridium complexes are among the most robust and efficient catalysts for water oxidation, a key reaction for artificial photosynthesis.[19][20] These reactions involve high oxidation state iridium species.[21]

  • Choosing a Precursor: The stability of the catalyst is paramount. The stronger Ir-Cl bond might impart greater stability to the resulting catalyst under the harsh oxidative conditions. However, the initial formation of the active aquo complexes could be faster starting from the more labile K₂[IrBr₆] . The electronic differences can also tune the redox potential of the active catalyst, which is a critical parameter for matching with photosensitizers in a complete system.[20]

Experimental Protocol: In Situ Generation of an Iridium Catalyst for Asymmetric Amination

This protocol describes a general, self-validating procedure for the in situ generation of an active iridium catalyst for the asymmetric allylic amination of a model substrate. The causality behind each step is explained to underscore the principles of catalyst activation.

Objective: To catalyze the reaction between cinnamyl acetate and benzylamine with high regioselectivity and enantioselectivity.

Materials:

  • Iridium Precursor: [Ir(COD)Cl]₂ (Note: This dimer is commonly synthesized from K₂[IrCl₆] and serves as a more soluble starting point for many organic reactions).

  • Chiral Ligand: (R)-BINAP or a suitable phosphoramidite ligand.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃.

  • Substrates: Cinnamyl acetate, Benzylamine.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques. This is critical as the active Ir(I) species is oxygen-sensitive.

  • Pre-catalyst Preparation (The Activation Step):

    • In a flame-dried Schlenk flask, add the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%).

    • Add anhydrous THF (to achieve a ~0.1 M concentration with respect to the substrate).

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

    • Causality: This step allows the chiral phosphine ligand to displace the cyclooctadiene (COD) ligands and coordinate to the iridium center, forming the pre-catalyst complex. Using a slight excess of the chiral ligand ensures complete complexation.

  • Addition of Reactants:

    • Add the cinnamyl acetate (1.0 equivalent).

    • Add the benzylamine (1.2 equivalents).

    • Add the base, DBU (1.5 equivalents).

    • Causality: The base is crucial. It acts as a nucleophile activator for the amine and can facilitate the formation of the active iridium species by reacting with the precursor.[3][16]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor by TLC or GC-MS.

    • Causality: Thermal energy provides the activation energy for the catalytic cycle, including the key oxidative addition of the allylic acetate to the Ir(I) center.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

    • Determine the yield and enantiomeric excess (ee%) by chiral HPLC.

Protocol Note on Precursor Substitution: If one were to generate the active catalyst directly from K₂[IrCl₆] or K₂[IrBr₆], an initial, often harsher, step would be required to synthesize the [Ir(Ligand)₂Cl]₂ dimer before proceeding. In such a synthesis, using K₂[IrBr₆] would likely require a lower reaction temperature or shorter reaction time than K₂[IrCl₆] due to the greater lability of the bromide ligands.

Conclusion and Recommendations

The choice between Dipotassium Hexabromoiridate and Dipotassium Hexachloroiridate is a strategic decision based on mechanistic understanding. There is no universally "better" precursor; the optimal choice is dictated by the specific demands of the chemical transformation.

  • Choose Dipotassium Hexabromoiridate (K₂[IrBr₆]) when:

    • Milder catalyst activation conditions are required.

    • The reaction involves thermally sensitive substrates.

    • A more electron-rich metal center is hypothesized to be beneficial (e.g., for facilitating oxidative addition).

  • Choose Dipotassium Hexachloroiridate (K₂[IrCl₆]) when:

    • High catalyst stability under harsh (e.g., oxidative) conditions is paramount.

    • A more electron-deficient metal center is desired.

    • Following established literature protocols that have been optimized with this specific precursor.

Ultimately, the principles of ligand lability, electronics, and sterics should guide the researcher. For novel transformations, an empirical screening of both precursors is a scientifically rigorous approach to identifying the most effective catalytic system. This guide serves as a foundational framework for making that initial, informed choice.

References

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution . Source: Accounts of Chemical Research, 2010. URL: [Link]

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction . Source: RSC Publishing, 2019. URL: [Link]

  • Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry . Source: RSC Publishing, 2025. URL: [Link]

  • Dipotassium hexachloroiridate | Cl6IrK2 | CID 11049163 - PubChem . Source: National Institutes of Health. URL: [Link]

  • Potassium hexabromoiridate(IV) | Br6IrK2 | CID 22555925 - PubChem . Source: National Institutes of Health. URL: [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution | Accounts of Chemical Research . Source: ACS Publications, 2010. URL: [Link]

  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF . Source: N/A. URL: [Link]

  • Iridium-based complexes for water oxidation . Source: RSC Publishing, 2015. URL: [Link]

  • Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions - PubMed Central . Source: National Institutes of Health. URL: [Link]

  • Iridium Catalysts for Organic Reactions | springerprofessional.de . Source: Springer. URL: [Link]

  • Iridium-Catalyzed Formation of Carbon–Carbon and Carbon–Heteroatom Bonds - University of Windsor . Source: University of Windsor. URL: [Link]

  • Dipotassium Hexachloroiridate | AMERICAN ELEMENTS ® . Source: American Elements. URL: [Link]

  • High Oxidation State Complexes of Rhodium and Iridium | Request PDF - ResearchGate . Source: ResearchGate. URL: [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution | Request PDF - ResearchGate . Source: ResearchGate. URL: [Link]

  • Cyclometalated Iridium(III) Aquo Complexes: Efficient and Tunable Catalysts for the Homogeneous Oxidation of Water . Source: N/A. URL: [Link]

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A Comparative Guide to the Electrochemical Properties of K₂IrBr₆ and K₂IrCl₆

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of transition metal chemistry, hexahaloiridate(IV) complexes stand out as exemplary models for investigating fundamental electron transfer processes. Their simple, symmetrical structure and the well-defined Ir(IV)/Ir(III) redox couple make them ideal subjects for electrochemical analysis. This guide provides an in-depth comparison of the electrochemical properties of two prominent members of this family: potassium hexabromoiridate(IV) (K₂IrBr₆) and potassium hexachloroiridate(IV) (K₂IrCl₆). Understanding the subtle yet significant differences imparted by the halide ligand—from bromide to chloride—offers crucial insights for researchers in electrocatalysis, redox mediator design, and materials science.

The Foundation: Structural and Electronic Differences

At the heart of the differing electrochemical behaviors of K₂IrBr₆ and K₂IrCl₆ lie their distinct structural and electronic characteristics, which are dictated by the nature of the iridium-halogen bond. Both compounds adopt the antifluorite crystal structure, characterized by isolated [IrX₆]²⁻ octahedra. However, the identity of the halide ligand (X) is the critical variable.

The Ir-Br bond in K₂IrBr₆ is inherently longer (approx. 2.466 Å) than the Ir-Cl bond in the isostructural K₂IrCl₆[1]. This is a direct consequence of the larger ionic radius of bromide compared to chloride. This structural variance is coupled with fundamental electronic differences:

  • Electronegativity and Covalency: Chlorine is more electronegative than bromine. Consequently, the Ir-Cl bond has a greater ionic character. Conversely, the Ir-Br bond is more covalent. This increased covalency, often described by the nephelauxetic effect, leads to greater delocalization of the metal's d-electron density onto the ligand orbitals. Studies suggest that the replacement of Cl by Br weakens electronic correlations on the iridium center, a direct result of this enhanced covalency[1][2].

  • Crystal Structure Stability: While both complexes feature cubic symmetry at room temperature, K₂IrBr₆ undergoes structural phase transitions to tetragonal and monoclinic phases upon cooling below 170 K[1][3]. K₂IrCl₆, in contrast, maintains its cubic symmetry down to very low temperatures. This suggests a greater degree of dynamic disorder and softer phonon modes in the bromide complex, which can influence electron transfer dynamics.

These foundational differences in bond length, covalency, and structural stability create a cascade of effects that manifest clearly in the electrochemical properties of the two compounds.

Comparative Electrochemical Analysis

The primary electrochemical process for these complexes is the one-electron reduction of the iridium(IV) center to iridium(III):

[IrX₆]²⁻ + e⁻ ⇌ [IrX₆]³⁻

We can compare the thermodynamics, kinetics, and stability of this process for X = Cl and X = Br.

Thermodynamics: The Redox Potential (E°')

The standard redox potential (E°') is a measure of the thermodynamic tendency of a species to be reduced. The nature of the halide ligand directly modulates the electron density at the iridium center, thereby tuning this potential.

The bromide ligands, being less electronegative and more polarizable than chloride, are more effective electron donors to the iridium center. This increased electron donation raises the energy of the metal-centered t₂g orbitals. A higher energy orbital makes the [IrBr₆]²⁻ complex more receptive to accepting an electron (i.e., easier to reduce) compared to its chloride counterpart. Therefore, the redox potential for the Ir(IV)/Ir(III) couple is expected to be more positive for K₂IrBr₆ than for K₂IrCl₆.

Kinetics: The Rate of Electron Transfer (k°)

The [IrCl₆]²⁻/³⁻ redox couple is a classic example of a fast and electrochemically reversible outer-sphere electron transfer process[4][5]. This reversibility stems from the minimal structural rearrangement required upon the addition of an electron. The rate of this transfer is governed by the reorganization energy, which has two components:

  • Inner-Sphere Reorganization Energy (λᵢ): The energy required to change the Ir-X bond lengths and angles from the Ir(IV) to the Ir(III) equilibrium geometry.

  • Outer-Sphere Reorganization Energy (λₒ): The energy required to rearrange the surrounding solvent molecules.

For these structurally similar complexes, the outer-sphere contribution is expected to be comparable. The key difference lies in the inner-sphere component. The Ir-Br bonds are weaker and more "flexible" than the more rigid Ir-Cl bonds. Furthermore, theoretical calculations related to the dynamic Jahn-Teller effect suggest that the structural distortion upon changing the electronic state is remarkably small for both complexes, and slightly smaller for K₂IrBr₆ (a shift of ~0.004 Å) than for K₂IrCl₆ (a shift of ~0.007 Å)[6]. A smaller structural change implies a lower inner-sphere reorganization energy.

A lower reorganization energy facilitates faster electron transfer. Consequently, the standard heterogeneous electron transfer rate constant (k°) for K₂IrBr₆ is predicted to be comparable to, and likely even slightly faster than, that of K₂IrCl₆. Both are expected to behave as highly reversible systems in cyclic voltammetry experiments.

Chemical Stability in Solution

A critical point of divergence is the chemical stability of the [IrX₆]²⁻ anions, particularly in aqueous media. The [IrCl₆]²⁻ complex is known to be relatively stable in aqueous solutions[7]. In contrast, [IrBr₆]²⁻ is demonstrably less stable in water and is prone to aquation (the substitution of a bromide ligand by a water molecule)[8]. This reduced stability is a direct consequence of the weaker Ir-Br bond, which is more susceptible to nucleophilic attack by solvent molecules. For comparative electrochemical studies where intrinsic properties are of interest, it is often preferable to use non-aqueous solvents like acetonitrile, where both complexes exhibit greater stability[8][9].

Quantitative Data Summary

The following table summarizes the comparative properties of K₂IrBr₆ and K₂IrCl₆. While exact experimental values can vary with conditions (solvent, electrolyte, temperature), the relative trends are well-established.

PropertyK₂IrBr₆K₂IrCl₆Rationale
Structure Antifluorite; Cubic at RTAntifluorite; CubicBoth share the same parent structure.
Ir-X Bond Length ~2.466 Å[1]Shorter than Ir-Br[1]Larger ionic radius of Br⁻ vs. Cl⁻.
Ir-X Bond Covalency HigherLowerLower electronegativity of Br vs. Cl.
Redox Potential (E°') More PositiveLess PositiveGreater electron donation from Br⁻ makes Ir(IV) easier to reduce.
Electron Transfer (k°) Very HighHighLow reorganization energy for both; likely slightly lower for the bromide complex due to smaller geometric changes.
Stability (Aqueous) Less Stable[8]More Stable[7]Weaker Ir-Br bond is more susceptible to aquation.

Visualizing the Structure-Property Relationship

The interplay between the ligand identity and the resulting electrochemical properties can be visualized as a causal chain.

G L_Cl Chloride (Cl⁻) B_Covalency Bond Covalency L_Cl->B_Covalency Decreases B_Donation e⁻ Donation L_Cl->B_Donation Decreases L_Br Bromide (Br⁻) L_Br->B_Covalency Increases L_Br->B_Donation Increases E_Kinetics ET Kinetics (k°) B_Covalency->E_Kinetics Increases (Lowers λᵢ) E_Potential Redox Potential (E°') B_Donation->E_Potential Makes More Positive (Easier Reduction)

Caption: Causal relationship between halide ligand properties and electrochemical outcomes.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the quintessential technique for validating the properties discussed above. A properly executed CV experiment can determine the formal potential, assess the kinetic reversibility, and probe the stability of the complexes.

Methodology
  • Solution Preparation (Critical Step):

    • Prepare 1.0 mM stock solutions of K₂IrBr₆ and K₂IrCl₆ in a suitable solvent. For comparing intrinsic properties, anhydrous acetonitrile is recommended. For studying aqueous behavior, use a 0.1 M HClO₄ or HNO₃ solution to suppress hydrolysis.

    • Causality Note: Using a non-coordinating solvent like acetonitrile minimizes solvent interaction, allowing for a direct probe of the ligand's electronic effects. The acidic aqueous solution is necessary to push the aquation equilibrium back towards the stable hexahalide complex.

    • Due to the lower stability of K₂IrBr₆ in aqueous media, solutions should be prepared fresh immediately before use[8].

    • The supporting electrolyte should be non-reactive, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or 0.5 M KNO₃ in water.

  • Electrochemical Cell Setup:

    • Employ a standard three-electrode configuration:

      • Working Electrode: Glassy Carbon or Platinum disk electrode (e.g., 3 mm diameter). Polish thoroughly with alumina slurry and sonicate before use to ensure a clean, reproducible surface.

      • Reference Electrode: Ag/AgCl (in saturated KCl) for aqueous systems or a non-aqueous Ag/Ag⁺ reference for organic media.

      • Counter Electrode: Platinum wire or gauze.

    • Trustworthiness Note: A three-electrode setup is essential to control the potential of the working electrode accurately, independent of the current flowing through the cell, ensuring reliable potential measurements.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes prior to the experiment and maintain an inert gas blanket over the solution during measurement. Oxygen is electroactive and will interfere with the measurement.

    • Record a background scan in the electrolyte solution first to establish the potential window.

    • Add the iridium complex to a final concentration of ~1 mM.

    • Scan the potential across the Ir(IV)/Ir(III) redox event. For K₂IrCl₆ in water, this is around +0.6 to +0.8 V vs. Ag/AgCl. The window for K₂IrBr₆ will be slightly more positive.

    • Perform scans at various rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • Data Analysis:

    • Formal Potential (E°'): Calculate as the midpoint of the anodic and cathodic peak potentials: E°' = (Eₚₐ + Eₚ𝒸)/2.

    • Kinetic Reversibility: Determine the peak-to-peak separation: ΔEₚ = Eₚₐ - Eₚ𝒸. For a one-electron, reversible process, ΔEₚ should be close to 59 mV at room temperature and independent of the scan rate.

    • Stability: Observe changes over time or with repeated cycling. A decrease in peak currents or the appearance of new peaks suggests decomposition of the complex.

Experimental Workflow Diagram

G prep 1. Prepare Fresh Solutions (Analyte + Electrolyte) cell 2. Assemble 3-Electrode Cell (WE, RE, CE) prep->cell purge 3. Deoxygenate Solution (Purge with Ar/N₂) cell->purge bg 4. Record Background CV (Electrolyte Only) purge->bg add 5. Add Analyte (K₂IrX₆ to ~1 mM) bg->add scan 6. Perform CV Scans (Vary Scan Rate) add->scan analyze 7. Analyze Data (E°', ΔEₚ, iₚ) scan->analyze

Caption: Standard workflow for cyclic voltammetry analysis of hexahaloiridate complexes.

Conclusion and Field Insights

The comparison between K₂IrBr₆ and K₂IrCl₆ serves as a powerful illustration of how subtle changes in the ligand sphere can profoundly influence electrochemical behavior. The substitution of chloride with the larger, more polarizable, and less electronegative bromide ligand results in three key distinctions:

  • A more positive redox potential for K₂IrBr₆, driven by the increased covalency and electron donation of the Ir-Br bonds.

  • A comparable, if not slightly faster, rate of electron transfer for K₂IrBr₆, attributable to a lower inner-sphere reorganization energy.

  • A significantly lower chemical stability for K₂IrBr₆ in aqueous environments, a direct result of its weaker metal-ligand bonds.

For researchers and drug development professionals, these findings are critical. When selecting a hexahaloiridate as a redox mediator or catalyst, the choice between the bromide and chloride complex allows for the fine-tuning of the system's thermodynamics. However, this must be balanced against the operational environment; the superior stability of K₂IrCl₆ makes it a more robust choice for applications in aqueous media, whereas the properties of K₂IrBr₆ may be better exploited in non-aqueous systems where its lability is suppressed. This detailed understanding, grounded in fundamental principles of inorganic chemistry, is essential for the rational design of new electrochemical systems and processes.

References

  • Sato, T., et al. (2023). Resonant inelastic x-ray scattering spectra of K2IrCl6 show a splitting of the j = 3/2 states resembling non-cubic crystal-field splitting although the compound is cubic down to 0.3 K. arXiv:2305.05853v1 [cond-mat.str-el]. Available at: [Link]

  • Khan, A., et al. (2021). Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. Physical Review B, 103(12), 125158. Available at: [Link]

  • Zadoya, A., et al. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr62−. The Journal of Chemical Physics, 150(5). Available at: [Link]

  • Wallace, S. K., et al. (2020). Proximity of iridium halide magnets to a Jeff = 1/2 ground state. arXiv:2009.04391v1 [cond-mat.str-el]. Available at: [Link]

  • Petrovic, S. (2000). Cyclic Voltammetry of Hexachloroiridate(IV): An Alternative to the Electrochemical Study of the Ferricyanide Ion. The Chemical Educator, 5(5), 231-235. Available at: [Link]

  • Plyusnin, V. F., et al. (2008). Photochemistry of the IrCl6 2− complex in aqueous solutions in the presence of the bromide anions. Russian Chemical Bulletin, 57(12), 2437-2444. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic Voltammetry of Hexachloroiridate(IV): An Alternative to the Electrochemical Study of the Ferricyanide Ion. Request PDF. Available at: [Link]

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  • Zadoya, A., et al. (2019). Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer (t2g-based) electronic excited states in various solvents: A comprehensive study of IrBr6 2-. PubMed. Available at: [Link]

  • MDPI. (n.d.). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Available at: [Link]

  • ResearchGate. (n.d.). Figure A.1: Cyclic voltammetry of 0.5 mM hexachloroiridate(IV) and 0.5 mM hexachloroiridate(III).... Available at: [Link]

  • ResearchGate. (n.d.). Relative length change L/L of the K 2 IrBr 6 single crystal measured.... Available at: [Link]

  • ACS Publications. (2016). Chiral Iridium(III) Complexes in Light-Emitting Electrochemical Cells.... ACS Applied Materials & Interfaces. Available at: [Link]

  • CORE. (2016). CYCLIC VOLTAMMETRY STUDY OF Ce(IV)/Ce(III) REDOX COUPLE AND Ce(IV)-F COMPLEX IN SULFURIC ACID MEDIUM. Available at: [Link]

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alternative precursors to Dipotassium hexabromoiridate for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Precursors for Iridium-Catalyzed Reactions

For decades, Dipotassium hexabromoiridate (K₂[IrBr₆]) and its chloride analogue have served as reliable workhorses for introducing iridium into catalytic systems. As simple, commercially available salts, they represent a straightforward entry point into iridium chemistry. However, the expanding scope and increasing complexity of modern catalytic reactions, from photoredox-mediated transformations to intricate C-H functionalizations, have illuminated the limitations of these classical precursors. The quest for higher efficiency, broader substrate scope, and milder reaction conditions necessitates a move towards more sophisticated and tunable iridium sources.

This guide provides a comparative analysis of key alternative iridium precursors, moving beyond simple salts to organometallic and coordination complexes. We will explore the practical advantages and disadvantages of each class, delve into their activation mechanisms, and provide experimental data to support their application in cutting-edge catalysis. This content is designed for researchers and drug development professionals seeking to optimize existing protocols or venture into new areas of iridium catalysis.

The Case for Moving Beyond Hexahaloiridates

While K₂[IrBr₆] is a convenient source of iridium, its utility is often hampered by several factors:

  • Poor Solubility: Hexahaloiridates exhibit limited solubility in the nonpolar organic solvents typically used for homogeneous catalysis, often leading to reproducibility issues.[1]

  • Inertness of Ir(IV) and Ir(III) Centers: The hexahalide coordination sphere can be relatively inert, requiring harsh conditions or strong reducing agents to generate the catalytically active species, typically in the Ir(I) or Ir(III) oxidation state.

  • Spectator Ligand Issues: The bromide or chloride ligands can remain in the coordination sphere, sometimes participating in unintended side reactions or inhibiting catalysis.

These challenges have spurred the development and adoption of precursors that offer superior solubility, predictable reactivity, and more straightforward pathways to the desired active catalyst.

Modern iridium precursors can be broadly categorized by the oxidation state of the metal center, which dictates their reactivity and the methods required for catalyst activation.

Precursor ClassExample CompoundOxidation StateKey FeaturesCommon Applications
Iridium(I) Complexes [Ir(cod)Cl]₂+1Air-stable dimer, excellent solubility, versatile starting material.[2]Hydrogenation, C-H activation, hydroamination, precursor to other catalysts.[3][4]
Vaska's Complex+116-electron, square planar, undergoes oxidative addition.[5]Hydrosilylation of amides, oxygen binding studies, catalysis.[6][7]
Iridium(III) Complexes IrCl₃·nH₂O+3Inexpensive, water-soluble, versatile starting material.[8][9]Synthesis of other Ir precursors, nanoparticle formation.[10]
[Cp*IrCl₂]₂+3Robust "piano-stool" dimer, stable and easy to handle.C-H activation, transfer hydrogenation.[11]
fac-Ir(ppy)₃+3Archetypal photocatalyst, strong visible light absorption.[12]Photoredox catalysis, organic synthesis.[13][14]

Iridium(I) Precursors: The Gateway to Catalytic Cycles

Iridium(I) complexes, particularly d⁸ square planar species, are prized as precursors because they readily undergo oxidative addition, a key step in many catalytic cycles. This allows for the facile generation of catalytically active Ir(III) species under mild conditions.

Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂

This red-orange, air-stable solid is arguably the most widely used iridium precursor in modern organic synthesis.[2] Its high stability and excellent solubility in common organic solvents like dichloromethane and THF make it exceptionally easy to handle.

  • Activation Mechanism: The two chloride bridges are easily cleaved by coordinating ligands, such as phosphines or diamines. The 1,5-cyclooctadiene (cod) ligand, while stabilizing the Ir(I) center, is labile and can be readily displaced by other ligands or removed by hydrogenation, freeing up coordination sites for catalysis. Often, the active catalyst is generated in situ by simply mixing [Ir(cod)Cl]₂ with the desired ligand.

  • Causality in Application: The utility of [Ir(cod)Cl]₂ stems from its role as a "blank slate." It provides a soluble and moderately reactive source of Ir(I) that can be tailored by the addition of specific ligands to suit a wide array of transformations, from asymmetric hydrogenation to C-H borylation.[2][3] It is the precursor of choice for preparing highly active catalysts like Crabtree's catalyst.[2]

Vaska's Complex, trans-IrCl(CO)(PPh₃)₂

This iconic yellow, crystalline solid is a 16-electron, square planar Ir(I) complex that has been fundamental to the development of organometallic chemistry.[5] It is notable for its well-defined structure and its predictable reactivity.

  • Activation Mechanism: Vaska's complex is a prime example of a precursor that activates substrates through oxidative addition.[5] It readily reacts with molecules like H₂, halogens, and alkyl halides to form stable, 18-electron octahedral Ir(III) adducts. This transformation is often reversible. Its ability to reversibly bind O₂ was a landmark discovery in bioinorganic chemistry.[15]

  • Causality in Application: The specific combination of a carbonyl and two triphenylphosphine ligands provides a unique electronic environment at the iridium center. This has made Vaska's complex particularly effective for the chemoselective hydrosilylation of tertiary amides, a transformation that is challenging with many other catalysts.[6][7] The reaction proceeds via oxidative addition of the Si-H bond, followed by coordination of the amide and subsequent reduction.

Iridium(III) Precursors: Direct Routes to High-Valent Catalysis

While Ir(I) precursors often need to be oxidized to enter a catalytic cycle, Ir(III) precursors can sometimes be used directly or require ligand exchange to initiate catalysis.

Iridium(III) Chloride Hydrate, IrCl₃·nH₂O

As the most basic and inexpensive iridium salt, IrCl₃·nH₂O is a common starting point for the synthesis of more complex precursors.[10] It is a dark, hygroscopic solid with good solubility in water and alcohols.[8][9]

  • Activation and Use: Its primary role is not as a direct catalyst in organic media, but as a precursor to other precursors.[9] For example, [Ir(cod)Cl]₂ is synthesized from IrCl₃·nH₂O by heating it with cyclooctadiene in an alcohol solvent.[16] Its high water solubility, however, makes it a candidate for aqueous-phase catalysis.

Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer, [Cp*IrCl₂]₂

This air-stable, dark red dimer is a cornerstone of modern C-H activation chemistry. The bulky, electron-donating pentamethylcyclopentadienyl (Cp*) ligand stabilizes the iridium center and imparts unique reactivity.

  • Activation Mechanism: The chloride bridges are cleaved by a silver salt (e.g., AgSbF₆, AgOTf) or other halide abstractors in a coordinating solvent. This generates a cationic, coordinatively unsaturated [Cp*Ir(solvent)ₓ]²⁺ species, which is highly electrophilic and capable of activating C-H bonds via cyclometalation or concerted metalation-deprotonation pathways.[11]

  • Causality in Application: The Cp* ligand is not just a placeholder; it is crucial for reactivity. Its steric bulk prevents the formation of inactive iridium dimers, while its strong electron-donating character makes the iridium center more susceptible to oxidative processes inherent in C-H activation cycles. This has enabled the directed functionalization of a vast range of substrates.[17][18]

fac-tris(2-phenylpyridine)iridium(III), fac-Ir(ppy)₃

This pale yellow, air-stable solid is the quintessential iridium photocatalyst. Its significance lies in its photophysical properties: it has a long-lived triplet excited state, strong absorption in the visible region, and potent excited-state redox potentials.[12]

  • Activation Mechanism: Activation is achieved simply by irradiation with visible light (typically blue LEDs). Upon absorbing a photon, the complex is promoted to an excited state, *[Ir(ppy)₃], which can act as both a strong reductant and a strong oxidant, enabling single-electron transfer (SET) processes with organic substrates.

  • Causality in Application: The cyclometalated phenylpyridine ligands are key to its performance. They create a rigid coordination environment that minimizes non-radiative decay pathways, leading to a long excited-state lifetime. This provides a larger window of opportunity for the excited complex to engage in electron transfer with a substrate before decaying back to the ground state. This property has made fac-Ir(ppy)₃ and its derivatives central to the explosion of photoredox catalysis in organic synthesis.[13][14][19]

Experimental Section: Protocols and Workflows

To illustrate the practical differences in using these precursors, we provide a protocol for a representative photocatalytic reaction, comparing the in situ generation of a catalyst from [Ir(cod)Cl]₂ with the direct use of a dedicated photocatalyst.

Protocol: Photocatalytic Reductive Dehalogenation

This experiment details the reduction of an aryl bromide to the corresponding arene, a common benchmark reaction in photoredox catalysis.[20]

Method A: Direct Use of a Dedicated Photocatalyst (fac-Ir(ppy)₃)

  • Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoacetophenone (40 mg, 0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol, 1 mol%), and triethylamine (TEA, 84 µL, 0.6 mmol, 3.0 equiv).

  • Solvent: Add 2.0 mL of deoxygenated acetonitrile to the vial.

  • Degassing: Seal the vial and sparge the solution with argon for 15 minutes.

  • Reaction: Place the vial approximately 5 cm from a 40W blue LED lamp and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield acetophenone.

Method B: In Situ Catalyst Generation from [Ir(cod)Cl]₂

Note: This requires a photosensitizing ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

  • Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (0.7 mg, 0.001 mmol, 0.5 mol%), and dtbbpy (0.54 mg, 0.002 mmol, 1 mol%).

  • Pre-formation: Add 1.0 mL of deoxygenated dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the [Ir(dtbbpy)(cod)]Cl complex. A color change is typically observed.

  • Reactant Addition: To this solution, add 4-bromoacetophenone (40 mg, 0.2 mmol, 1.0 equiv), triethylamine (TEA, 84 µL, 0.6 mmol, 3.0 equiv), and an additional 1.0 mL of deoxygenated acetonitrile.

  • Degassing & Reaction: Proceed as described in steps 3 and 4 of Method A.

Comparative Insights:

  • Simplicity: Method A is more straightforward, using a pre-synthesized, well-characterized photocatalyst.

  • Cost and Versatility: Method B can be more cost-effective if a library of ligands is available, allowing for rapid screening and optimization without synthesizing each iridium complex individually. However, it introduces the possibility of incomplete catalyst formation or side reactions involving the cod ligand.

Visualization of Concepts

Precursor Activation Pathways

This diagram illustrates the general strategies for activating different classes of iridium precursors to generate a catalytically active Ir(III) species.

G cluster_Ir1 Ir(I) Precursors cluster_Ir3 Ir(III) Precursors Ir1_dimer [Ir(cod)Cl]₂ Active_Ir3 Active Ir(III) Species (e.g., [LₙIr(III)-H]) Ir1_dimer->Active_Ir3 + Ligand (L) + Substrate (e.g., R-H) Ir1_vaska Vaska's Complex Ir1_vaska->Active_Ir3 Oxidative Addition (e.g., H₂, R-X) Ir3_cp [Cp*IrCl₂]₂ Ir3_cp->Active_Ir3 Halide Abstraction + Substrate Ir3_photo fac-Ir(ppy)₃ Excited_State *[Ir(ppy)₃] Excited State Ir3_photo->Excited_State Visible Light (hν) Excited_State->Ir3_photo SET / Energy Transfer

Caption: General activation pathways for common Ir(I) and Ir(III) precursors.

Decision Workflow for Precursor Selection

This chart provides a simplified decision-making framework for selecting an appropriate iridium precursor based on the desired catalytic transformation.

G start Define Catalytic Transformation q_type Reaction Type? start->q_type photoredox Photoredox Catalysis q_type->photoredox Light-Mediated ch_act C-H Activation / Hydrogenation q_type->ch_act Thermal / Additive hydrosilyl Hydrosilylation (e.g., Amides) q_type->hydrosilyl Reduction pre_photo Use fac-Ir(ppy)₃ or derivative photoredox->pre_photo pre_cp Use [Cp*IrCl₂]₂ with Ag+ activator ch_act->pre_cp pre_cod Use [Ir(cod)Cl]₂ with phosphine ligand ch_act->pre_cod pre_vaska Use Vaska's Complex hydrosilyl->pre_vaska

Caption: A decision tree for selecting an iridium precursor.

Conclusion

The evolution of iridium catalysis is intrinsically linked to the development of its precursors. While simple salts like dipotassium hexabromoiridate have their place, the demands of modern synthesis for efficiency, selectivity, and mild conditions are better met by well-defined organometallic and coordination complexes. Precursors like [Ir(cod)Cl]₂ and [Cp*IrCl₂]₂ offer unparalleled versatility and control for thermal reactions, while photocatalysts like fac-Ir(ppy)₃ have opened entirely new avenues in synthetic chemistry. By understanding the distinct advantages and activation pathways of these alternatives, researchers can unlock the full potential of iridium catalysis, accelerating discovery in both academic and industrial settings.

References

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Dipotassium Hexabromoiridate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical synthesis, the choice of a catalyst is a critical decision that balances reactivity, selectivity, and cost. This guide provides an in-depth technical comparison of dipotassium hexabromoiridate (K₂IrBr₆), a precious metal catalyst, with a common alternative, ruthenium(III) chloride (RuCl₃), focusing on their application in the oxidation of alcohols. By examining experimental data and providing detailed protocols, we aim to equip you with the necessary information to make an informed decision for your synthetic needs.

Introduction: The Role of Iridium and Ruthenium in Catalytic Oxidation

Both iridium and ruthenium are transition metals belonging to the platinum group, renowned for their catalytic prowess in a wide array of organic transformations. Their ability to exist in multiple oxidation states and coordinate with various ligands makes them highly effective in facilitating reactions such as hydrogenations, C-H activations, and oxidations.

Dipotassium hexabromoiridate , an iridium(IV) complex, is recognized as a homogeneous catalyst.[1] Its applications, though not as extensively documented as some other iridium catalysts, are found in areas like oxidation reactions. The high cost of iridium necessitates a careful evaluation of its efficiency and recyclability to justify its use.

Ruthenium(III) chloride , on the other hand, is a more commonly employed catalyst for alcohol oxidation.[2] Its lower cost compared to iridium and its proven efficacy in various solvent systems make it a popular choice in both academic and industrial settings.[3]

This guide will focus on a direct comparison of these two catalysts in the context of alcohol oxidation, a fundamental transformation in organic synthesis for the production of aldehydes and ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.

The Crux of the Matter: A Head-to-Head Comparison in Cyclohexanol Oxidation

To provide a clear and objective comparison, we will analyze a study that directly investigates the catalytic activity of Ir(III) and Ru(III) salts in the oxidation of cyclohexanol. While the study utilizes cerium(IV) as the oxidant, it provides valuable insights into the intrinsic catalytic potential of these metals.

A comparative study on the oxidation of cyclohexanol found that both Ru(III) and Ir(III) salts effectively catalyze the reaction, which is otherwise slow.[4] This indicates that both metals are capable of accelerating this important transformation.

Catalytic Performance: What the Data Shows

While the aforementioned study focused on kinetics, other research provides concrete yield and reaction condition data for ruthenium-catalyzed alcohol oxidations. For instance, a sustainable protocol using RuCl₃ hydrate for the oxidation of various alcohols with tert-butyl hydroperoxide (TBHP) as the oxidant reports high yields of ketones and aldehydes.[5] In the case of cyclohexanol, nearly complete conversion was achieved.[5] Another study using RuCl₃ with trimethylamine N-oxide (TMAO) as the oxidant for the oxidation of fatty alcohols also demonstrated high conversion and selectivity.[3][6]

The choice between iridium and ruthenium, therefore, hinges on a balance of activity, selectivity, and, crucially, cost.

A Deep Dive into the Economics: Cost-Effectiveness Analysis

The decision to use a precious metal catalyst is often dominated by its price. However, a comprehensive cost-effectiveness analysis must consider not only the initial purchase price but also the catalyst loading required, reaction efficiency (yield and turnover number), and the cost of other reagents.

Price Comparison of Catalysts and Reagents

To provide a tangible comparison, let's examine the approximate costs of the key components for a hypothetical 10 mmol scale oxidation of cyclohexanol.

ReagentSupplier ExamplePrice (USD)QuantityCost per gram/mL (USD)
Dipotassium hexabromoiridate Surepure Chemetals$820.405 g$164.08
Ruthenium(III) chloride hydrate Surepure Chemetals$415.005 g$83.00
Sodium perborate monohydrate The Lab Depot$202.11500 g$0.40

Note: Prices are approximate and subject to change based on supplier and purity.

As the table clearly shows, the initial cost of the iridium catalyst is significantly higher than its ruthenium counterpart.

Calculating the Real Cost: A Scenario-Based Analysis

Let's analyze the cost per 10 mmol reaction for both catalytic systems, assuming a catalyst loading of 1 mol%.

Scenario 1: Dipotassium Hexabromoiridate Catalyzed Oxidation

  • Catalyst: 1 mol% K₂IrBr₆ = 0.1 mmol = 0.075 g

  • Catalyst Cost: 0.075 g *

    
    12.31**
    
  • Oxidant: Assuming 2 equivalents of sodium perborate = 20 mmol = 1.996 g

  • Oxidant Cost: 1.996 g *

    
    0.80**
    
  • Total Reagent Cost (Iridium): $13.11

Scenario 2: Ruthenium(III) Chloride Catalyzed Oxidation

  • Catalyst: 1 mol% RuCl₃·xH₂O ≈ 0.1 mmol ≈ 0.021 g (based on RuCl₃)

  • Catalyst Cost: 0.021 g *

    
    1.74**
    
  • Oxidant: Assuming 2 equivalents of sodium perborate = 20 mmol = 1.996 g

  • Oxidant Cost: 1.996 g *

    
    0.80**
    
  • Total Reagent Cost (Ruthenium): $2.54

This analysis starkly illustrates the significant cost difference per reaction, with the iridium-catalyzed system being over five times more expensive in terms of initial reagent cost.

Key takeaway: For the ruthenium-catalyzed system to be less cost-effective, the iridium catalyst would need to demonstrate exceptionally higher yields, significantly lower catalyst loading, or superior recyclability to offset its initial high price.

In the Lab: Experimental Protocols

To provide a practical context, here are detailed experimental protocols for the oxidation of a representative secondary alcohol, cyclohexanol.

Protocol 1: Ruthenium-Catalyzed Oxidation of Cyclohexanol

This protocol is adapted from established procedures for ruthenium-catalyzed alcohol oxidations.[3][5]

Materials:

  • Cyclohexanol

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium perborate monohydrate (NaBO₃·H₂O)

  • Solvent (e.g., Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanol (10 mmol, 1.00 g).

  • Add the solvent (e.g., 20 mL of acetonitrile).

  • Add ruthenium(III) chloride hydrate (1 mol%, 0.1 mmol, approximately 21 mg).

  • Add sodium perborate monohydrate (2.0 equivalents, 20 mmol, 1.996 g).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclohexanone by column chromatography or distillation.

Expected Yield: Based on similar ruthenium-catalyzed oxidations, yields are expected to be high, potentially exceeding 90%.[3][5]

Protocol 2: A Proposed Protocol for Iridium-Catalyzed Oxidation of Cyclohexanol

While a specific protocol using dipotassium hexabromoiridate and sodium perborate was not found in the searched literature, the following is a proposed procedure based on the known catalytic activity of iridium complexes in alcohol oxidation.[4][7] This protocol should be considered a starting point for optimization.

Materials:

  • Cyclohexanol

  • Dipotassium hexabromoiridate (K₂IrBr₆)

  • Sodium perborate monohydrate (NaBO₃·H₂O)

  • Solvent (e.g., Acetonitrile or a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanol (10 mmol, 1.00 g).

  • Add the solvent (e.g., 20 mL of acetonitrile).

  • Add dipotassium hexabromoiridate (1 mol%, 0.1 mmol, 75 mg).

  • Add sodium perborate monohydrate (2.0 equivalents, 20 mmol, 1.996 g).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and purification would follow a similar procedure to the ruthenium-catalyzed reaction.

Expected Yield: The yield for this specific system is not documented in the available literature and would require experimental determination.

Visualizing the Process: Reaction Mechanisms and Workflows

To better understand the underlying chemical processes, the following diagrams illustrate the proposed catalytic cycles and the experimental workflow.

Proposed Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs M_active Active Catalyst (e.g., Ru(V) or Ir(V)) M_alkoxide Metal Alkoxide Intermediate M_active->M_alkoxide Alcohol Coordination & Deprotonation Product Ketone/Aldehyde M_alkoxide->Product β-Hydride Elimination M_hydride Reduced Catalyst (e.g., Ru(III) or Ir(III)) M_alkoxide->M_hydride Release of Product M_hydride->M_active Oxidation Oxidant Oxidant (e.g., NaBO₃) Oxidant->M_hydride Oxidant_spent Spent Oxidant Alcohol Alcohol Alcohol->M_active

Caption: A generalized catalytic cycle for the oxidation of alcohols by a metal catalyst.

Experimental Workflow

Workflow start Start setup Reaction Setup: - Add Alcohol, Solvent, Catalyst, Oxidant start->setup reaction Reaction: - Heat to Reflux - Stir setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool - Filter monitoring->workup Complete purification Purification: - Solvent Removal - Chromatography/Distillation workup->purification product Final Product purification->product

Caption: A typical experimental workflow for catalytic alcohol oxidation.

Conclusion: Making an Informed Decision

Based on the available data, ruthenium(III) chloride presents a significantly more cost-effective option for the oxidation of alcohols compared to dipotassium hexabromoiridate. The initial investment for the iridium catalyst is substantially higher, and without clear evidence of superior performance in terms of yield, selectivity, or catalyst loading under comparable conditions, its use for this specific transformation is difficult to justify from an economic standpoint.

Recommendations for Researchers:

  • For routine alcohol oxidations where cost is a primary concern, ruthenium(III) chloride is the recommended catalyst. Its proven efficacy and lower price point make it a practical choice.

  • Dipotassium hexabromoiridate may be considered in specific scenarios where ruthenium-based catalysts fail to provide the desired selectivity or reactivity, or in the exploration of novel catalytic systems. However, its use should be preceded by small-scale screening to validate its performance and justify the higher cost.

  • Further research into the catalytic activity of dipotassium hexabromoiridate with various common oxidants is warranted to fully elucidate its potential and provide a more comprehensive basis for comparison.

This guide provides a framework for evaluating the cost-effectiveness of these two catalysts. Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including the substrate, desired product, and economic constraints of your project.

References

Sources

A Senior Application Scientist's Guide to Iridium Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the quest for efficient and highly selective methods to create chiral molecules is a constant endeavor. Asymmetric hydrogenation stands as a cornerstone of this pursuit, offering an atom-economical pathway to enantiomerically enriched compounds. Among the pantheon of transition metal catalysts, iridium complexes have carved out a unique and powerful niche, particularly for substrates that have historically proven challenging for other metals like rhodium and ruthenium.

This guide provides an in-depth performance comparison of various iridium catalysts in asymmetric hydrogenation. Moving beyond a simple cataloging of data, we will delve into the mechanistic underpinnings that dictate catalyst performance, offering insights to inform your catalyst selection and reaction optimization. The information presented herein is a synthesis of peer-reviewed literature, providing a robust and trustworthy foundation for your research and development activities.

The Iridium Advantage: Expanding the Scope of Asymmetric Hydrogenation

While rhodium and ruthenium catalysts often exhibit exceptional performance for substrates containing coordinating functional groups near the double bond, iridium catalysts, particularly those featuring N,P-bidentate ligands, have revolutionized the hydrogenation of unfunctionalized and sterically hindered olefins.[1] Chiral analogues of Crabtree's catalyst, for instance, are renowned for their high reactivity, stereoselectivity, and stability.[2][3] This expanded substrate scope makes iridium catalysts indispensable tools for modern organic synthesis.

The performance of an iridium catalyst is intricately linked to the electronic and steric properties of its chiral ligand. Ligands such as those from the Phosphine-Oxazoline (PHOX) family, and various tridentate and spirocyclic systems, create a unique chiral environment around the iridium center, enabling high levels of stereocontrol.

Performance Comparison by Substrate Class

The choice of catalyst is critically dependent on the nature of the substrate. Below, we compare the performance of various iridium catalyst systems for the asymmetric hydrogenation of three key substrate classes: unfunctionalized olefins, ketones, and imines.

Unfunctionalized Olefins: A Frontier for Iridium Catalysis

The asymmetric hydrogenation of olefins lacking a coordinating functional group has long been a significant challenge. Iridium catalysts have emerged as the premier solution for this substrate class, demonstrating remarkable efficacy for di-, tri-, and even tetrasubstituted alkenes.[4][5]

Catalyst System (Ligand)SubstratePressure (bar)Temp (°C)S/C RatioConversion (%)ee (%)TONRef.
Ir-MaxPHOXTrisubstituted Olefins1-5023100>99up to 99~100[6][7]
Ir-Bicyclic Pyridine-N,PTrisubstituted OlefinsN/AN/AN/AN/Aup to 99N/A[5]
Chiral Analogue of Crabtree'sTetrasubstituted OlefinsN/AN/AN/AHighHighN/A[8]

Causality Behind Performance: The success of N,P-ligated iridium catalysts, such as those of the PHOX family, in the hydrogenation of unfunctionalized olefins can be attributed to the hemilabile nature of the N-donor arm. This allows for substrate coordination and subsequent activation, while the robust P-donor maintains the catalyst's stability. The steric environment created by the ligand's chiral backbone is the primary determinant of enantioselectivity.

Ketones: Accessing Chiral Alcohols with High Fidelity

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Iridium catalysts, particularly those with tridentate P,N,N or P,N,O ligands, have demonstrated exceptional activity and enantioselectivity for a broad range of ketone substrates.[9][10][11]

Catalyst System (Ligand)SubstratePressure (bar)Temp (°C)S/C RatioConversion (%)ee (%)TONRef.
Ir-Ferrocene-based PNNAryl KetonesN/AN/Aup to 50,000up to 99up to 99up to 50,000[9][12]
Ir-SpiroPAP (P,N,N)AcetophenoneN/AN/AHighHigh>99>100,000 h⁻¹ (TOF)[11]
Ir-f-Amphol (P,N,OH)Acetophenone DerivativesN/AN/Aup to 200,000High98-99.9up to 200,000[11]
Ir-Simple Alkane-Diyl P,N,OProchiral KetonesN/AN/AN/AHighup to 98N/A[10][13]

Causality Behind Performance: For ketone hydrogenation, tridentate ligands often provide a more rigid and well-defined chiral pocket around the iridium center. The presence of both N-H and O-H functionalities in some P,N,O ligands can be crucial for achieving high catalytic activity and enantioselectivity, likely through hydrogen bonding interactions with the ketone substrate in the transition state.[11]

Imines: A Direct Route to Chiral Amines

The asymmetric hydrogenation of imines provides a direct and atom-economical route to valuable chiral amines. Iridium catalysts have proven to be highly effective for this transformation, particularly for N-aryl and N-sulfonyl imines.[14][15]

Catalyst System (Ligand)SubstratePressure (bar)Temp (°C)S/C RatioConversion (%)ee (%)TONRef.
Ir-Spiro PNPDialkyl Imines50RT10057-9281-98~100[14]
Ir-Oxazoline-based N,PAcetophenone N-arylimines5-50-20200-1000Highup to 96200-1000[16]

Causality Behind Performance: The challenge in the asymmetric hydrogenation of some imines, such as dialkyl imines, lies in the catalyst's ability to differentiate between two sterically and electronically similar alkyl groups.[14] The development of ligands with precisely tunable chiral pockets, such as spiro PNP ligands, has been key to achieving high enantioselectivity for these challenging substrates.[14] For N-aryl imines, iridium catalysts with oxazoline-based N,P ligands have shown excellent performance.[16]

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanism is paramount for rational catalyst design and optimization. For iridium-catalyzed asymmetric hydrogenation, two primary catalytic cycles have been proposed: an Ir(I)/Ir(III) cycle and an Ir(III)/Ir(V) cycle.

Computational and experimental studies suggest that for the hydrogenation of unfunctionalized alkenes with Ir-PHOX catalysts, an Ir(III)/Ir(V) mechanism is favored. In contrast, for imine hydrogenation with the same catalyst system, a different mechanism involving substrate dissociation is proposed.

Furthermore, for some iridium-catalyzed imine hydrogenations, an "outer-sphere" mechanism has been suggested, where the substrate is not directly coordinated to the metal center during the hydride transfer step.[15] In such cases, non-bonding interactions between the substrate and the chiral ligand are believed to govern the stereochemical outcome.[15]

Figure 1: Simplified representation of proposed Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and success of your experiments, we provide a detailed, step-by-step protocol for a representative asymmetric hydrogenation of a ketone.

General Procedure for the Asymmetric Hydrogenation of Acetophenone

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Ligand (e.g., (R)-SegPhos)

  • Acetophenone

  • Anhydrous, degassed solvent (e.g., THF)

  • Base (e.g., t-BuOK)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a clean and dry Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to form the precatalyst solution.

  • Reaction Setup: In a separate flask, dissolve the acetophenone (1.0 mmol) in the reaction solvent. Add the base (e.g., t-BuOK, 10 mol%).

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times. Pressurize the autoclave to the desired pressure (e.g., 50 bar) and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 h).

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Open the autoclave and quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Figure 2: General experimental workflow for iridium-catalyzed asymmetric hydrogenation.

Conclusion and Future Outlook

Iridium catalysts have undeniably expanded the horizons of asymmetric hydrogenation, providing access to a wide array of chiral building blocks that were previously difficult to synthesize. The continued development of novel chiral ligands with tunable steric and electronic properties will undoubtedly lead to even more active, selective, and robust iridium catalysts. As our mechanistic understanding deepens, we can anticipate the rational design of catalysts for increasingly challenging transformations, further solidifying the importance of iridium in both academic research and industrial applications.

This guide has provided a comparative overview of the performance of iridium catalysts, grounded in experimental data and mechanistic insights. We trust that this information will serve as a valuable resource in your endeavors to harness the power of asymmetric catalysis.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society, 2023.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 2024. [Link]

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis, 2023. [Link]

  • The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. ResearchGate, N/A. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 2023. [Link]

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Publications, 2023. [Link]

  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 2011. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society, N/A. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI, 2024. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. ResearchGate, 2025. [Link]

  • Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. Diva-Portal.org, N/A. [Link]

  • Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones. RSC Publishing, 2016. [Link]

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI, 2019. [Link]

  • Asymmetric Hydrogenation. N/A, 2015. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI, N/A. [Link]

  • ChemInform Abstract: Enantioselective Imine Hydrogenation with Iridium-Catalysts: Reactions, Mechanisms and Stereocontrol. ResearchGate, 2025. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins. N/A, 2011. [Link]

  • Crabtree's catalyst revisited; Ligand effects on stability and durability. ResearchGate, 2025. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed, 2023. [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. NIH, N/A. [Link]

  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. YouTube, 2023. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Imines. ResearchGate, 2025. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. PubMed, N/A. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Dipotassium Hexabromoiridate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. Dipotassium hexabromoiridate (K₂[IrBr₆]), a compound utilized in various catalytic and synthetic processes, necessitates a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe management of this inorganic iridium compound.

Understanding the Risks: A Proactive Approach to Safety

Dipotassium hexabromoiridate, while a valuable reagent, presents several health and safety considerations. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation: Direct contact can cause redness, itching, and discomfort.

  • Serious Eye Irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.

A foundational principle of laboratory safety is to minimize all potential routes of exposure—dermal, inhalation, and ocular.[1] Therefore, a multi-faceted approach to personal protection is not just recommended, but essential.

Essential Personal Protective Equipment (PPE) for Handling Dipotassium Hexabromoiridate

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Dipotassium hexabromoiridate, with detailed explanations for each selection.

PPE CategorySpecific RecommendationRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including many inorganic salts.[2][3] They provide a reliable barrier against incidental skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or in situations with a higher risk of splashes, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo prevent airborne particles or accidental splashes from reaching the eyes, safety glasses with side shields are the minimum requirement.[1] In procedures where there is a greater risk of splashing, chemical splash goggles that form a seal around the eyes should be worn.
Respiratory Protection N95-rated disposable respirator or a half-mask respirator with P100 particulate filtersGiven the potential for respiratory irritation from dust, appropriate respiratory protection is critical, especially when handling the powder outside of a containment device. An N95 respirator will filter out at least 95% of airborne particles.[4] For tasks with a higher potential for dust generation, a reusable half-mask respirator with P100 (HEPA) filters offers a higher level of protection.[4][5]
Protective Clothing Laboratory coatA standard laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Handling Dipotassium hexabromoiridate is_dust Potential for dust generation? start->is_dust is_splash Potential for splash? start->is_splash gloves Nitrile Gloves start->gloves lab_coat Lab Coat start->lab_coat n95 N95 Respirator is_dust->n95 Low p100 Half-mask with P100 filters is_dust->p100 High safety_glasses Safety Glasses with side shields is_splash->safety_glasses Low goggles Chemical Splash Goggles is_splash->goggles High

PPE Selection Workflow for Dipotassium hexabromoiridate

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designated Area: Whenever possible, handle Dipotassium hexabromoiridate in a designated area, such as a chemical fume hood, to contain any dust.[6]

  • Ventilation: Ensure the work area is well-ventilated.[6] Local exhaust ventilation can be an effective measure to control airborne dust.[7][8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Weighing and Handling:

  • Avoid Dust Generation: When weighing the solid compound, do so carefully to minimize the creation of dust. Using a weighing paper or a container with a pour spout can be beneficial. Avoid actions that could cause the powder to become airborne.

  • Tool Selection: Use spatulas and other tools that are clean and dry.

  • Container Management: Keep the container of Dipotassium hexabromoiridate tightly closed when not in use.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the appropriate waste stream.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of Dipotassium hexabromoiridate and any contaminated materials is a critical final step. As a compound containing a heavy metal, it must be treated as hazardous waste.[10][11]

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weighing papers, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.[10][12]

  • Liquid Waste: If Dipotassium hexabromoiridate is used in a solution, the resulting liquid waste must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[10]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Dipotassium hexabromoiridate".

  • Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

The following flowchart outlines the disposal process for waste generated from handling Dipotassium hexabromoiridate.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled hazardous solid waste container is_solid->solid_waste Yes liquid_waste Collect in a labeled hazardous liquid waste container is_solid->liquid_waste No seal_container Seal the container tightly solid_waste->seal_container liquid_waste->seal_container store_waste Store in a designated secondary containment area seal_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

Disposal Workflow for Dipotassium hexabromoiridate Waste

By adhering to these guidelines, laboratory professionals can confidently and safely handle Dipotassium hexabromoiridate, ensuring a secure research environment.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Combustible Dust: An Explosion Hazard - OSHA Standards. Occupational Safety and Health Administration. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, The University of Texas at Austin. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Hazard Communication Guidance for Combustible Dusts. Occupational Safety and Health Administration. [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

  • Method of disposal of waste containing heavy metal.
  • Respiratory Protection Selection Guide. Gentex Corporation. [Link]

  • OSHA Dust Control Regulations: A Pocket Guide. CPE Filters Inc. [Link]

  • How to Properly Handle & Dispose of Hazardous Waste. Archview Services. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. [Link]

  • Glove Selection Chart. WSU Spokane, Washington State University. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 2. Occupational Safety and Health Administration. [Link]

  • Dust Control Measures for Workplace Safety and Health. OSHA Training School. [Link]

  • Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. [Link]

  • Dust Suppression Regulations: An Essential Guide. Dustquip. [Link]

  • Gloves Chemical Resistance Chart. Cole-Parmer. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Certified Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.